Ethyl 3-methyl-1H-indole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSECHLHOABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504909 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73396-90-4 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-1H-indole-5-carboxylate is a versatile heterocyclic compound that holds a significant place in the landscape of medicinal chemistry and drug discovery. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a crucial building block for the synthesis of a wide array of therapeutic agents.[1][2] The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 73396-90-4 | [4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [5] |
| Density | 1.177 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [5] |
| Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [4] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2C | [4] |
| InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | [4] |
Synthesis of this compound
Representative Synthetic Workflow: Fischer Indole Synthesis
Caption: A generalized workflow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of substituted indoles and would require adaptation and optimization for the specific synthesis of this compound.
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., 4-ethoxycarbonylphenylhydrazine hydrochloride)
-
Ketone (e.g., propan-2-one)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, or a mixture of sulfuric acid and acetic acid)[7]
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Crushed ice
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and the ketone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[7]
-
Stir the mixture at room temperature for 30 minutes, then heat at a temperature appropriate to drive the condensation reaction (e.g., 80 °C) for 1-2 hours to facilitate the formation of the phenylhydrazone.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
After cooling the reaction mixture, carefully add the acid catalyst. If using PPA, it is added in portions.[7] For a mixture of sulfuric and acetic acid, the formed hydrazone is added to the pre-cooled acid mixture.[7]
-
Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific substrates and catalyst used (e.g., 100-120 °C for 2-4 hours).[7]
-
Continue to monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[7]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[7]
-
Spectroscopic Characterization
While specific, experimentally obtained spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from data on closely related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group at the 3-position (a singlet), the aromatic protons on the indole ring, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group at C5 and the electron-donating nature of the methyl group at C3.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon at C3, and the eight carbons of the indole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole ring (typically around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.
Chemical Reactivity
The reactivity of this compound is governed by the indole nucleus and the appended functional groups.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The 3-position is generally the most reactive site for electrophilic attack. However, in this molecule, the 3-position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur on the benzene ring, with the positions directed by both the indole nitrogen (activating and ortho-, para-directing) and the electron-withdrawing ester group at C5 (deactivating and meta-directing). The interplay of these directing effects will determine the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.
Reactivity of the Functional Groups
-
Ester Group: The ethyl ester at the 5-position can undergo typical ester reactions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[8] Basic hydrolysis, using a base like sodium hydroxide, is often preferred as it is an irreversible reaction.[8]
-
Reduction: The ester can be reduced to the corresponding primary alcohol (5-hydroxymethyl-3-methyl-1H-indole) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
-
N-H of the Indole Ring: The N-H proton is weakly acidic and can be deprotonated with a strong base to form an indolyl anion. This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-alkylation.[2][9]
-
Cross-Coupling Reactions: While not directly applicable to the parent molecule without prior functionalization, the indole ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds.
Applications in Drug Discovery and Development
Indole derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic motif.[1][3] The structural versatility of the indole scaffold allows for the fine-tuning of pharmacological properties. This compound serves as a valuable starting material for the synthesis of more complex indole derivatives with potential therapeutic applications. The ability to modify the ester group, the indole nitrogen, and the aromatic ring provides a platform for generating diverse libraries of compounds for biological screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while requiring careful optimization of established methods like the Fischer indole synthesis, provides access to a versatile scaffold. The reactivity of the indole nucleus and its functional groups allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures for the exploration of new therapeutic agents. This guide provides a foundational understanding of the chemical properties of this compound, which will be invaluable to researchers working at the forefront of medicinal chemistry.
References
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-1H-indole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its indole core, substituted at the 3 and 5 positions, provides a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available methods.
Strategic Approaches to the Indole Core
The construction of the indole nucleus is a central theme in heterocyclic chemistry, with numerous named reactions developed over the past century. For the synthesis of this compound, two classical and highly effective methods stand out: the Fischer Indole Synthesis and the Japp-Klingemann Reaction.
The Fischer Indole Synthesis: A Robust and Versatile Pathway
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[1]
Mechanistic Insights
The widely accepted mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[4]
The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids such as zinc chloride or boron trifluoride.[2]
Synthesis of this compound via the Fischer Indole Synthesis
The synthesis of the target molecule via the Fischer indole synthesis employs readily available starting materials: ethyl 4-hydrazinylbenzoate and 2-butanone.
}
Figure 1: Overall workflow for the Fischer indole synthesis of this compound.
Part 1: Synthesis of Ethyl 4-hydrazinylbenzoate Hydrochloride
The precursor, ethyl 4-hydrazinylbenzoate, is typically prepared from the corresponding aniline, ethyl 4-aminobenzoate, via a two-step diazotization and reduction sequence.
Experimental Protocol:
-
Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride in concentrated hydrochloric acid at low temperature.
-
Isolation: The precipitated ethyl 4-hydrazinylbenzoate hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Part 2: Fischer Indole Cyclization
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent such as glacial acetic acid.
-
Cyclization: To this mixture, carefully add a strong acid catalyst, such as a mixture of concentrated sulfuric acid in glacial acetic acid, while cooling in an ice bath. After the addition, the reaction mixture is heated to reflux for 1-2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Data Presentation:
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4-aminobenzoate, NaNO₂, SnCl₂ | HCl, H₂O | 0-5 | - | High | [5] |
| 2 | Ethyl 4-hydrazinylbenzoate·HCl, 2-Butanone | H₂SO₄/AcOH | Reflux (90-100) | 1-2 | 70-80 (typical) | [6] |
The Japp-Klingemann Reaction: An Alternative Route to Indole Synthesis
The Japp-Klingemann reaction provides an alternative and efficient method for the synthesis of hydrazones, which are the key intermediates in the Fischer indole synthesis.[7] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester or a β-ketoacid, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[7]
Mechanistic Insights
-
Diazonium Salt Formation: Aniline is treated with sodium nitrite in the presence of a strong acid to generate a diazonium salt.
-
Coupling: The diazonium salt is then reacted with a β-ketoester (e.g., ethyl 2-methylacetoacetate) in a basic medium. The enolate of the β-ketoester acts as a nucleophile, attacking the diazonium salt to form an azo compound.
-
Hydrolysis and Decarboxylation: Under the reaction conditions, the azo compound undergoes hydrolysis and decarboxylation to yield the desired hydrazone.
-
Fischer Indole Cyclization: The resulting hydrazone can then be cyclized under acidic conditions, as described in the Fischer indole synthesis, to form the indole ring.
Synthesis of this compound via the Japp-Klingemann Reaction
This pathway offers a convergent approach to the target molecule.
}
Figure 2: Overall workflow for the Japp-Klingemann synthesis of this compound.
Experimental Protocol:
-
Diazonium Salt Preparation: Prepare a solution of the diazonium salt from ethyl 4-aminobenzoate as described in the Fischer indole synthesis protocol.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol. Cool this solution in an ice bath and slowly add the freshly prepared diazonium salt solution while maintaining the temperature below 5 °C. Stir the reaction mixture at low temperature for a few hours and then allow it to stand at room temperature overnight.
-
Hydrazone Isolation: The precipitated hydrazone is collected by filtration, washed with water, and can be used in the next step without further purification.
-
Fischer Indole Cyclization: The obtained hydrazone is then subjected to acid-catalyzed cyclization using a catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, followed by heating to effect the ring closure. The work-up and purification are similar to the Fischer indole synthesis protocol.
Data Presentation:
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4-aminobenzoate, NaNO₂, Ethyl 2-methylacetoacetate | HCl, H₂O, Ethanol | 0-5 | 1-2 (stir), then overnight | Good | [7] |
| 2 | Hydrazone intermediate | Polyphosphoric Acid | 100-120 | 2-4 | Moderate to Good | [8] |
Comparison of Synthetic Pathways
| Feature | Fischer Indole Synthesis | Japp-Klingemann Reaction |
| Starting Materials | Ethyl 4-hydrazinylbenzoate, 2-Butanone | Ethyl 4-aminobenzoate, Ethyl 2-methylacetoacetate |
| Number of Steps | Can be a one-pot reaction | Typically a two-step process (hydrazone formation then cyclization) |
| Versatility | Highly versatile for various substituted indoles | Also versatile, particularly for 2,3-disubstituted indoles |
| Yields | Generally good to excellent | Can provide good yields, but may be lower than direct Fischer |
| Considerations | Requires synthesis of the hydrazine precursor | Avoids the isolation of potentially unstable hydrazines |
Conclusion
Both the Fischer indole synthesis and the Japp-Klingemann reaction represent powerful and reliable strategies for the synthesis of this compound. The choice between the two methods will often depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. The Fischer indole synthesis offers a more direct route if the corresponding hydrazine is readily accessible. The Japp-Klingemann reaction, on the other hand, provides a valuable alternative that starts from the corresponding aniline and avoids the explicit handling of the hydrazine intermediate. Both pathways underscore the enduring legacy of classical organic reactions in the modern synthesis of medicinally important molecules.
References
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241-2245. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Gassman, P. G.; van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses1973 , 53, 72. [Link]
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National Institutes of Health. Indole synthesis: a review and proposed classification. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]
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Beilstein Journals. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps. [Link]
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ResearchGate. The Japp‐Klingemann Reaction. [Link]
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National Institutes of Health. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
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ResearchGate. Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. [Link]
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Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]
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ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]
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ResearchGate. Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. [Link]
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National Institutes of Health. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]
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Béla, P. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
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Zenodo. Intramolecular Diels-Alder Reactions of Pyrano[ 4,3-b ]- indol-3-ones. Preparation of [c]-Annelated Carbazoles 'I'. [Link]
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chemeurope.com. Japp-Klingemann reaction. [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
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A Technical Guide to the Biological Activity of Ethyl 3-methyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among these, Ethyl 3-methyl-1H-indole-5-carboxylate is a synthetic derivative with significant therapeutic potential. This technical guide provides a comprehensive exploration of the known and extrapolated biological activities of this compound, grounded in the broader context of indole-5-carboxylate and 3-substituted indole chemistry. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, elucidating the underlying mechanisms of action and providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel indole-based therapeutics.
Introduction: The Prominence of the Indole Scaffold
The indole ring system is a ubiquitous heterocyclic motif found in nature, most notably in the essential amino acid tryptophan. This structural unit is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, endowing them with a diverse range of pharmacological activities.[1][2] The remarkable versatility of the indole scaffold stems from its unique electronic properties and the ability to engage in various non-covalent interactions with biological macromolecules.[3] Strategic modifications to the indole core, particularly at the 3 and 5-positions, have been shown to profoundly influence its biological profile, leading to the development of potent therapeutic agents.[4][5] this compound, the subject of this guide, embodies this principle, combining key structural features that suggest a promising spectrum of bioactivity.
Potential Biological Activities and Mechanisms of Action
While direct, extensive studies on this compound are emerging, a wealth of data on structurally related compounds allows for well-founded postulations regarding its biological potential. The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology.[6] Several approved anticancer drugs, such as vinca alkaloids and sunitinib, feature an indole core. The anticancer potential of indole derivatives is often attributed to their ability to interfere with key cellular processes, including cell cycle progression, apoptosis, and signal transduction.
Mechanism of Action:
It is hypothesized that this compound may exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases. The presence of an ester group at the 3-position of the indole ring has been correlated with enhanced cytotoxicity.[5]
-
Cell Cycle Arrest: The compound may induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners.
-
Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Indole derivatives have been shown to inhibit key pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and survival.
A closely related compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has demonstrated significant antimitotic activity at micromolar and submicromolar concentrations, suggesting a potential mechanism of action for related indole carboxylates.[7]
Signaling Pathway: Postulated Apoptosis Induction
Caption: Postulated intrinsic apoptosis pathway induced by the indole derivative.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The indole nucleus is present in several anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
Mechanism of Action:
The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Indole derivatives have been shown to inhibit COX activity.
-
Modulation of Cytokine Production: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of these cytokines, and indole derivatives like indole-3-carbinol have been shown to have strong anti-inflammatory effects by modulating this pathway.[8]
Studies on 1-(2-oxopropyl)indole-5-carboxylic acids have demonstrated their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of pro-inflammatory lipid mediators.[9] This suggests that indole-5-carboxylates are a promising scaffold for the development of novel anti-inflammatory drugs.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The indole scaffold has been identified as a promising source of novel antimicrobial compounds.[10]
Mechanism of Action:
The antimicrobial activity of this compound could arise from its ability to:
-
Disrupt Bacterial Cell Membranes: The lipophilic nature of the indole ring may facilitate its insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.
-
Inhibit Essential Enzymes: The compound may inhibit bacterial enzymes that are crucial for survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.
-
Interfere with Biofilm Formation: Biofilms are communities of bacteria that are encased in a protective matrix and are notoriously difficult to eradicate. Indole and its derivatives have been shown to interfere with biofilm formation in various bacterial species.
A closely related compound, 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, has shown promise in inhibiting the growth of certain bacteria and fungi.[11] Furthermore, various substituted indole carboxylates have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[12]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the evaluation of the biological activities of this compound.
In Vitro Anticancer Activity Assessment
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity Assessment
Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer solution.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature. Include a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a defined reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.
In Vitro Antimicrobial Activity Assessment
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring.
-
Position 3: The 3-position is a critical site for functionalization. The presence of a methyl group at this position can influence the compound's lipophilicity and steric interactions with its biological target.[13]
-
Position 5: The carboxylate group at the 5-position is a key feature. It can participate in hydrogen bonding and electrostatic interactions with target proteins. The ethyl ester modification can enhance cell permeability compared to the corresponding carboxylic acid.[14]
-
Combined Effect: The combination of a 3-methyl group and a 5-ethyl carboxylate group likely results in a molecule with balanced lipophilicity and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table presents representative data for structurally related indole derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | IC50/MIC Value | Reference |
| Indole-3-carboxylic acid conjugates | Anticancer | Various cancer cell lines | 0.04–0.28 µM | [6] |
| 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Anticancer | Human tumor cells | Micromolar to submicromolar range | [7] |
| 1-(2-oxopropyl)indole-5-carboxylic acids | Anti-inflammatory | Cytosolic phospholipase A2α | Varies with substitution | [9] |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Antimicrobial | Enterobacter cloacae | 0.004–0.03 mg/mL | [12] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related indole derivatives, this compound is predicted to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of cancer cell lines, inflammatory targets, and microbial strains.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying its biological effects.
-
Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessment of the compound's therapeutic potential in relevant animal models of disease.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
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Arnsmann, M., Hanekamp, W., Schulze Elfringhoff, A., & Lehr, M. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107-1114. [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. [Link]
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Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 136-143. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]
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Substitution at the indole 3 position yields highly potent indolecombretastatins against human tumor cells. (2018). PubMed. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). PubMed Central. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
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A brief review of the biological potential of indole derivatives. (2025). ResearchGate. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]
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Biomedical Importance of Indoles. (2011). PubMed Central. [Link]
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Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis. (2022). Bohrium. [Link]
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Structure/activity relationships of indole derivatives. (2020). ResearchGate. [Link]
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Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (2021). ResearchGate. [Link]
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This compound. (n.d.). Acros Pharmatech. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2024). MDPI. [Link]
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]
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Indole As An Emerging Scaffold In Anticancer Drug Design. (2021). AIP Publishing. [Link]
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This compound, 98% Purity, C12H13NO2, 1 gram. (n.d.). CP Lab Safety. [Link]
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3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (2022). MDPI. [Link]
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Indole glucosinolates exhibit anti-inflammatory effects on Ehrlich ascites carcinoma cells through modulation of inflammatory markers and miRNAs. (2021). PubMed. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. [Link]
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An In-Depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of ethyl 3-methyl-1H-indole-5-carboxylate, a key heterocyclic scaffold, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.
Introduction: The Privileged Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1][2] The structural versatility of the indole ring allows it to interact with a multitude of biological targets, making it a fertile ground for the discovery of new therapeutic agents.[3][4] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3]
This guide focuses specifically on derivatives of this compound, a scaffold that combines the key features of the indole core with substituents that are amenable to chemical modification for optimizing biological activity. We will delve into the synthetic strategies for accessing this core and its analogues, explore their significant anticancer and neuroprotective properties, and elucidate the structural features that govern their therapeutic potential.
Synthesis of the this compound Core
The construction of the indole ring is a fundamental undertaking in organic synthesis, with the Fischer indole synthesis being one of the most classic and versatile methods.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5]
Core Synthesis via Fischer Indolization
A primary route to this compound involves the reaction of ethyl 4-hydrazinobenzoate with 2-butanone under acidic conditions. The causality behind this choice of reactants lies in their direct contribution to the final product's structure: ethyl 4-hydrazinobenzoate provides the benzene ring and the C5-ester group, while 2-butanone supplies the pyrrole ring with the C2- and C3-methyl groups.
Experimental Protocol: Fischer Indole Synthesis of this compound
Materials:
-
Ethyl 4-aminobenzoate
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
2-Butanone
-
Glacial acetic acid or Polyphosphoric acid (PPA)
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution
Procedure:
Part A: Synthesis of Ethyl 4-hydrazinobenzoate
-
Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C. The pH should be maintained between 7 and 9.
-
Hydrolysis: After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1-2 hours. Cool the mixture and collect the precipitated ethyl 4-hydrazinobenzoate hydrochloride by filtration.
-
Neutralization: Dissolve the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution to precipitate the free hydrazine. Filter, wash with water, and dry to obtain ethyl 4-hydrazinobenzoate.
Part B: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid, to the reaction mixture. Heat the mixture, typically between 80-120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
The following diagram illustrates the general workflow of the Fischer Indole Synthesis.
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [2] This protocol describes a method to assess the cytotoxic effects of indole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 1:1 DMSO-ethanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Neuroprotective Potential
Indole derivatives are also being actively investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action are often multifactorial, including antioxidant effects and modulation of signaling pathways involved in neuronal survival and growth.
While specific data for a series of this compound analogues in neuroprotection is not as readily available, the general neuroprotective properties of the indole scaffold suggest that this class of compounds is worthy of investigation. A key in vitro assay to evaluate the neuroprotective and neuro-regenerative potential of these compounds is the neurite outgrowth assay.
Experimental Protocol: Neurite Outgrowth Assay [3] This assay measures the ability of compounds to promote the growth of neurites from cultured neurons, a hallmark of neuronal health and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons
-
Culture medium and differentiation medium
-
Indole derivatives
-
Poly-L-lysine or laminin-coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate the neuronal cells on coated coverslips in a 24-well plate.
-
Compound Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of the indole derivatives. Include appropriate positive (e.g., Nerve Growth Factor) and negative controls.
-
Incubation: Incubate the cells for 2-3 days to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and block non-specific antibody binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Use image analysis software to measure the length of the longest neurite per neuron and/or the total neurite length per neuron.
-
Data Interpretation: Compare the neurite outgrowth in compound-treated cells to the controls to determine the neuro-promotive effects of the indole derivatives.
A potential mechanism of action for the anticancer and neuroprotective effects of indole derivatives is through the inhibition of protein kinases. The diagram below illustrates a simplified kinase signaling pathway that is often dysregulated in cancer and neurodegenerative diseases, and which can be a target for indole-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by an indole derivative.
Future Perspectives and Conclusion
The this compound scaffold and its analogues represent a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, makes them attractive candidates for further investigation.
Future research should focus on:
-
Expansion of Analogue Libraries: The synthesis of a wider range of derivatives with systematic modifications at the N-1, C-2, C-3, and other positions of the indole ring will be crucial for a more comprehensive understanding of the SAR.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds will be essential for their rational optimization and clinical development.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models of cancer and neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.
References
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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- Wang, Z. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents.
- Indole 3 Carboxyl
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- Grokipedia. (n.d.). Fischer indole synthesis.
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- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology, 26(7-8), 1509-1527.
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer
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- Gassman, P. G., & van Bergen, T. J. (1974).
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- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC.
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An In-Depth Technical Guide to the Strategic Application of the Ethyl 3-Methyl-1H-indole-5-carboxylate Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of an Under-Explored Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold"—a molecular framework consistently found in both natural products and synthetic drugs, demonstrating a remarkable propensity for interacting with a wide array of biological targets. Within this family, indole-5-carboxylates represent a particularly versatile subclass, offering a strategically positioned functional handle for molecular elaboration. This guide focuses on the technical properties, synthesis, and potential applications of Ethyl 3-methyl-1H-indole-5-carboxylate (CAS Number: 73396-90-4) . While this specific molecule remains sparsely documented in peer-reviewed literature, its structural features epitomize a class of building blocks with significant untapped potential for the development of novel therapeutics. This document, therefore, serves as both a technical guide to the known properties of this compound and a strategic whitepaper on how its scaffold can be leveraged in contemporary drug discovery programs.
Core Molecular Profile: this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Here, we consolidate the known physicochemical data for this compound.
Structural and Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 73396-90-4
-
Molecular Weight: 203.24 g/mol [1]
-
Canonical SMILES: CCOC(=O)C1=CC2=C(C=C1)NC=C2C
-
InChI Key: OYOSECHLHOABFT-UHFFFAOYSA-N[1]
Physicochemical Properties
The predicted and known properties of this compound are summarized in the table below. These parameters are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation and ADME profiling.
| Property | Value | Source |
| Boiling Point | 353.5 ± 22.0 °C (Predicted) | ChemicalBook |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 16.35 ± 0.30 (Predicted) | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |
| Solubility | Very slightly soluble (0.33 g/L at 25°C, Predicted) | Guidechem |
Synthesis Strategy: A Proposed Protocol via Fischer Indolization
The proposed synthesis proceeds in two conceptual stages: the formation of a hydrazone from 4-hydrazinobenzoic acid and methyl ethyl ketone, followed by esterification and an acid-catalyzed cyclization to form the indole ring.
Proposed Synthetic Workflow
Sources
A Spectroscopic Guide to Ethyl 3-methyl-1H-indole-5-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction and Molecular Structure
Ethyl 3-methyl-1H-indole-5-carboxylate is a member of the indole family, a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed examination of the expected spectroscopic signature of this compound.
The structure of this compound, with its key functional groups—an indole ring, a methyl group at the 3-position, and an ethyl carboxylate at the 5-position—gives rise to a unique and identifiable spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the indole N-H, the methyl group, and the ethyl ester group.
Predicted ¹H NMR Data
The following table outlines the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of the ¹H NMR data for the closely related analog, Mthis compound, and standard chemical shift values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Assignment |
| ~8.4 (Broad s) | Broad Singlet | 1H | N-H | The indole N-H proton is typically broad due to quadrupole broadening and exchange. |
| ~8.2 (s) | Singlet | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent ester group and appears as a singlet due to the absence of ortho-coupling. |
| ~7.9 (dd) | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-7 (ortho-coupling, J ≈ 8.6 Hz) and H-4 (meta-coupling, J ≈ 1.5 Hz). |
| ~7.4 (d) | Doublet | 1H | H-7 | This proton shows a typical ortho-coupling to H-6 (J ≈ 8.6 Hz). |
| ~7.0 (s) | Singlet | 1H | H-2 | The proton at the 2-position of the indole ring typically appears as a singlet in this region. |
| 4.41 (q) | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons (J ≈ 7.1 Hz). |
| 2.38 (s) | Singlet | 3H | 3-CH₃ | The methyl group at the 3-position is a singlet as it has no adjacent protons to couple with. |
| 1.42 (t) | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons (J ≈ 7.1 Hz). |
Note: The chemical shifts for the aromatic protons are based on data for Mthis compound and may vary slightly.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.
Predicted ¹³C NMR Data
The expected chemical shifts for the carbon atoms are listed below, based on data from analogous indole structures and standard correlation charts.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Assignment |
| ~167 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~139 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~128 | C-5 | Carbon bearing the ester group. |
| ~124 | C-2 | Carbon at the 2-position of the indole ring. |
| ~122 | C-6 | Aromatic CH carbon. |
| ~121 | C-4 | Aromatic CH carbon. |
| ~111 | C-7 | Aromatic CH carbon. |
| ~109 | C-3 | Carbon bearing the methyl group. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |
| ~15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
| ~10 | 3-CH₃ | Methyl carbon at the 3-position. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a spectrometer with a carbon probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₂H₁₃NO₂), the expected molecular weight is approximately 203.24 g/mol .
Predicted Mass Spectrum Data
| m/z | Assignment | Causality of Fragmentation |
| 203 | [M]⁺ | Molecular ion |
| 174 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 158 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |
| 130 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Proposed Fragmentation Pathway
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 | N-H | Stretching |
| ~2980-2850 | C-H (Aliphatic) | Stretching |
| ~1700 | C=O (Ester) | Stretching |
| ~1600, ~1470 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~880-800 | C-H (Aromatic) | Out-of-plane bending |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Solution: Dissolve the sample in a suitable solvent that does not have significant absorption in the region of interest (e.g., CCl₄, CS₂).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Place the sample in the IR beam and record the sample spectrum. The instrument will automatically subtract the background.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of spectroscopic theory with comparative data from structurally related analogs, researchers and drug development professionals can confidently verify the structure and purity of this important indole derivative. The provided protocols offer standardized methods for obtaining high-quality experimental data, ensuring reproducibility and reliability in a laboratory setting.
References
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PubChem. Mthis compound. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Introduction: The Indole Scaffold as a Cornerstone of Modern Therapeutics
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-methyl-1H-indole-5-carboxylate
The indole nucleus is a privileged heterocyclic motif that forms the structural basis for a vast number of natural products, neurotransmitters, and synthetic pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a wide array of biological targets. Compounds incorporating the indole ring exhibit a remarkable breadth of activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][3]
This guide focuses on This compound , a specific derivative within this important class. While its precise biological role and mechanism of action are not yet fully characterized in public literature, its structure—featuring a carboxylate group at the 5-position, a common feature in bioactive molecules—suggests significant therapeutic potential.[4][5] This document serves as a technical roadmap for researchers and drug development professionals, postulating plausible mechanisms of action based on evidence from structurally related compounds and providing a rigorous, phased experimental workflow to definitively elucidate its biological function.
Part 1: Postulated Mechanisms of Action - An Evidence-Based Approach
Given the lack of direct mechanistic data for this compound, we can formulate several compelling hypotheses based on its structural similarity to other well-studied indole carboxylates.
Hypothesis 1: Antiproliferative Agent via Receptor Tyrosine Kinase (RTK) Inhibition
The most prominent therapeutic application for novel indole derivatives is in oncology.[2] Research has shown that indole-6-carboxylic acid derivatives can exhibit potent, selective cytotoxicity against cancer cell lines by inhibiting key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are frequently overexpressed in various cancers and drive tumor growth, proliferation, and angiogenesis. We hypothesize that this compound may similarly function as an ATP-competitive inhibitor within the kinase domain of these receptors.
Caption: Postulated signaling pathway for RTK inhibition.
Hypothesis 2: Modulation of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and inflammation. A recent study demonstrated that ethyl 2-carboxylate-5-monosubstituted 1H-indoles are promising inhibitors of GSK-3β.[6] The structural similarity suggests that our compound of interest could also fit within the ATP-binding pocket of GSK-3β, thereby modulating its activity and affecting downstream signaling pathways such as Wnt/β-catenin and insulin signaling.
Hypothesis 3: Inhibition of Pyrroline-5-Carboxylate (P5C) Synthase
As a more novel hypothesis, the compound could target metabolic enzymes. Ornithine is a known potent inhibitor of P5C synthase, the enzyme that catalyzes the first step of proline biosynthesis from glutamic acid.[7] Given that the indole structure can mimic endogenous molecules, it is plausible that this compound could act as an allosteric or competitive inhibitor of P5C synthase, disrupting amino acid metabolism. This could have significant implications in contexts where proline metabolism is crucial, such as cancer cell survival.
Part 2: Experimental Workflow for Mechanistic Elucidation
A multi-phased approach is essential to systematically test these hypotheses, moving from broad phenotypic effects to specific molecular interactions.
Caption: Overall experimental workflow for mechanism of action elucidation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-methyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities. Ethyl 3-methyl-1H-indole-5-carboxylate, a member of the indole carboxylate family, represents a scaffold with significant, yet largely untapped, therapeutic potential. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of indole carboxylic acid esters reveals a compelling landscape of potential molecular targets. This guide synthesizes the current understanding of these targets, focusing primarily on their roles in oncology and inflammatory diseases. We will delve into the mechanistic rationale behind these potential applications, provide exemplary experimental protocols for target validation, and present a forward-looking perspective on the drug development trajectory for this promising chemical entity.
Introduction: The Indole Scaffold as a Privileged Structure
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged" structure in drug discovery. Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding allow for diverse interactions with a multitude of biological macromolecules.[1][2] This versatility is evidenced by the broad spectrum of biological activities exhibited by indole-containing compounds, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] this compound, with its characteristic ester and methyl substitutions, presents a specific chemical architecture that can be rationally explored for targeted therapeutic interventions.
Potential Therapeutic Arenas and Molecular Targets
Based on the pharmacological profile of structurally related indole carboxylates, two primary therapeutic areas emerge as highly promising for this compound: Oncology and Inflammatory Diseases .
Oncology: Targeting the Engines of Cell Proliferation
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] A significant portion of these agents function by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis. Several families of kinases have been identified as potential targets for indole carboxylate derivatives.[1][6]
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed as inhibitors of various kinases.[6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Mutations and overactivation of this pathway are common in many cancers.[1] Certain indole derivatives have demonstrated potent inhibitory activity against PI3K isoforms.[1][7] It is hypothesized that the indole nucleus of this compound could serve as a scaffold to position functional groups for interaction with the ATP-binding pocket of PI3Ks.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity leads to uncontrolled cell division.[1] The indole ring has been a key structural motif in the development of CDK inhibitors.[1] The planarity of the indole nucleus allows it to fit into the flat, hydrophobic ATP-binding site of CDKs.
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), plays a crucial role in tumor growth, angiogenesis, and metastasis.[4][8] Several indole-based compounds have been developed as RTK inhibitors.[8] The potential of this compound to inhibit these targets warrants investigation.
Diagram 1: Generalized Kinase Inhibition Workflow
A streamlined workflow for identifying and validating kinase inhibitors.
This protocol provides a framework for assessing the inhibitory activity of this compound against a specific kinase, using PI3Kα as an example.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant PI3Kα.
Materials:
-
Human recombinant PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (vehicle control)
-
PI3Kα enzyme
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add a mixture of PIP2 and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality of Experimental Choices:
-
The use of a recombinant enzyme isolates the interaction to the specific target, eliminating confounding factors from a cellular environment.
-
The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
-
A wide range of compound concentrations is used to accurately determine the dose-dependent inhibitory effect and calculate the IC50.
Inflammatory Diseases: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a classic example.[9]
Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process as they catalyze the production of prostaglandins.[10] The anti-inflammatory properties of many indole derivatives are attributed to their ability to inhibit COX enzymes.[10] The structural features of this compound make it a candidate for investigation as a COX inhibitor.
Diagram 2: COX-Mediated Inflammatory Pathway
Potential inhibitory action on the COX pathway.
Beyond direct enzyme inhibition, some indole derivatives can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] This suggests that this compound could potentially exert its anti-inflammatory effects by interfering with the signaling pathways that lead to cytokine gene expression, such as the NF-κB pathway.[11]
This protocol outlines a cell-based assay to evaluate the effect of the test compound on the production of pro-inflammatory cytokines.
Objective: To measure the effect of this compound on the release of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
MTT or other viability assay reagents
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the test compound.
-
Data Analysis:
-
Normalize the cytokine concentrations to the results of the cell viability assay.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated, vehicle-treated control.
-
Determine the IC50 for the inhibition of each cytokine.
-
Causality of Experimental Choices:
-
RAW 264.7 macrophages are a well-established model for studying inflammatory responses as they are highly responsive to LPS.
-
LPS is a potent inducer of pro-inflammatory cytokine production, providing a robust and reproducible inflammatory stimulus.
-
Measuring both TNF-α and IL-6 provides a broader picture of the compound's anti-inflammatory activity.
-
A concurrent cell viability assay is crucial to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
Summary of Potential Therapeutic Targets and Supporting Rationale
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale based on Structural Analogs |
| Protein Kinases | PI3K, CDK, EGFR, VEGFR | Oncology | The indole scaffold is a common feature in numerous kinase inhibitors, acting as an ATP-competitive scaffold.[1][6][7][8] |
| Inflammatory Enzymes | COX-1, COX-2 | Inflammatory Diseases | Indole-3-acetic acid derivatives, like Indomethacin, are well-known COX inhibitors.[9][10] |
| Cytokine Signaling Pathways | NF-κB Pathway | Inflammatory Diseases | Indole derivatives have been shown to suppress the production of pro-inflammatory cytokines (TNF-α, IL-6).[11][12] |
| Other Potential Targets | Glycogen Synthase Kinase 3β (GSK-3β) | Neurodegenerative Diseases, Diabetes | Ethyl indole-2-carboxylate derivatives have shown inhibitory activity against GSK-3β.[13] |
Conclusion and Future Directions
This compound is a molecule of significant interest for therapeutic development, positioned at the intersection of established anticancer and anti-inflammatory pharmacophores. While direct biological data for this specific compound is limited, the wealth of information on its structural relatives provides a strong rationale for investigating its activity against a range of molecular targets, primarily protein kinases and key enzymes in the inflammatory cascade.
The immediate next steps in the evaluation of this compound should involve a systematic screening against a panel of cancer- and inflammation-related targets. The experimental protocols outlined in this guide provide a starting point for such an investigation. Positive hits from these initial screens will pave the way for more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual in vivo validation in relevant disease models. The journey from a promising scaffold to a clinically approved drug is long and arduous, but for this compound, the signposts from its chemical lineage point towards a path worth exploring.
References
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023, December 13). Molecules, 28(24), 8089. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-cancer Drug Discovery, 13(3), 281-309. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Iranian Journal of Pharmaceutical Research, 20(2), 332-349. [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). RSC Medicinal Chemistry, 15(2), 334-365. [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024, May 10). Future Medicinal Chemistry, 16(10), 861-877. [Link]
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023, January 16). International Journal of Molecular Sciences, 24(2), 1709. [Link]
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Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025, August 11). International Journal of Environmental Sciences. Retrieved from: [Link]
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3655-3659. [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. (2021, February 10). ResearchGate. Retrieved from: [Link]
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This compound. Acros Pharmatech. Retrieved from: [Link]
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1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Retrieved from: [Link]
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Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2011). European Journal of Pharmacology, 668(1-2), 299-306. [Link]
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Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(10), 1899-1920. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023, November 6). ChemRxiv. [Link]
-
Indole-5-Carboxylic acid. J&K Scientific LLC. Retrieved from: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2020). Journal of Medicinal Chemistry, 63(8), 4165-4180. [Link]
-
3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (2022). Molbank, 2022(1), M1324. [Link]
-
3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (2022). MDPI. Retrieved from: [Link]
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The Versatile Scaffold: A Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate for Advanced Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Core in Modern Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity have made it a cornerstone for the development of novel bioactive compounds. Within this important class of heterocycles, Ethyl 3-methyl-1H-indole-5-carboxylate emerges as a key building block, offering a strategic entry point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal research chemical in drug discovery and materials science.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 73396-90-4 | |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Solid | |
| Density | 1.177 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [2] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of indole derivatives is a well-established field of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. The Fischer indole synthesis and the Japp-Klingemann reaction are two of the most prominent methods for constructing the indole core.[4][5] Below, we outline a detailed, plausible synthetic protocol for this compound based on the principles of the Fischer indole synthesis.[4][6][7]
Conceptual Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[7]
Caption: Conceptual workflow for the Fischer indole synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar indole syntheses.[6][8]
Materials:
-
4-Ethoxycarbonylphenylhydrazine hydrochloride
-
Methyl vinyl ketone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Crushed ice
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-ethoxycarbonylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
To this solution, add methyl vinyl ketone (1.1 eq) dropwise with stirring at room temperature.
-
Heat the reaction mixture to 80°C for 1-2 hours to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Cool the reaction mixture to room temperature.
-
Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) in portions to the reaction mixture with vigorous stirring. The mixture will become viscous.
-
Heat the reaction mixture to 100-120°C with continuous, vigorous stirring for 2-4 hours. The color of the mixture is expected to darken. Continue monitoring by TLC until the hydrazone intermediate is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Self-Validation and Causality:
-
Choice of Acid Catalyst: Glacial acetic acid is used for the initial hydrazone formation as it provides a protic environment to catalyze the condensation. Polyphosphoric acid is a strong dehydrating agent and a non-nucleophilic acid, making it an excellent choice for promoting the[3][3]-sigmatropic rearrangement and subsequent cyclization, especially for sterically demanding substrates.
-
Temperature Control: The initial heating to 80°C ensures the complete formation of the hydrazone. The higher temperature (100-120°C) for the cyclization provides the necessary activation energy for the rearrangement and ring-closure steps.
-
Work-up Procedure: Pouring the reaction mixture onto ice is a critical step to quench the reaction and to facilitate the precipitation of the product while diluting the highly viscous PPA. Neutralization with sodium bicarbonate is essential to remove the acid and allow for effective extraction of the organic product into ethyl acetate.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the indole nitrogen, the aromatic ring, and the ester functionality, which can be further manipulated.
Precursor to Bioactive Molecules
While direct biological activity of this compound is not extensively documented, its role as a precursor is significant. For instance, the closely related ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of 2-phenylthiomethyl-indole derivatives, which have been identified as potent inhibitors of 5-lipoxygenase (5-LO).[9] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma, allergic rhinitis, and cardiovascular diseases.
Caption: Role of indole carboxylates as precursors to 5-LO inhibitors.
The structural similarity of this compound suggests its potential as a building block for analogous inhibitors or other classes of bioactive molecules. Researchers can leverage the 3-methyl group for steric control and the 5-carboxylate for introducing further diversity through amide bond formation or reduction to an alcohol.
Use in the Synthesis of Tryptamine Derivatives
The Japp-Klingemann reaction, followed by Fischer indole synthesis, is a key method for preparing 5-substituted tryptamines.[10] One of the most notable applications is in the synthesis of Sumatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[10] While not a direct precursor, the underlying synthetic strategy highlights the importance of indole carboxylates in the construction of such complex tryptamine derivatives.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: While specific GHS classifications for this isomer are not universally established, related indole compounds are often classified as irritants.[11][12] It is prudent to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12]
Conclusion
This compound is a valuable and versatile research chemical that provides a strategic platform for the synthesis of a wide range of complex molecules. Its indole core, coupled with the reactive handles of the methyl and ethyl carboxylate groups, makes it an attractive starting material for medicinal chemists and materials scientists. While its own biological profile is not yet fully elucidated, its potential as a key intermediate in the development of novel therapeutics, particularly in the area of anti-inflammatory agents, is clear. This guide has provided a foundational understanding of its properties, synthesis, and applications, and it is hoped that this will facilitate its use in advancing scientific research.
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-
1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3. PubChem. [Link]
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An In-Depth Technical Guide to the Discovery and Evolution of Indole-5-Carboxylate Compounds
Executive Summary
The indole nucleus stands as one of medicinal chemistry's most "privileged scaffolds," a testament to its remarkable versatility and presence in a vast array of biologically active molecules.[1] This guide delves into the specific and compelling history of indole-5-carboxylate compounds, a subclass that has proven instrumental in the development of novel therapeutics. We will trace the journey from the foundational discovery of the parent indole ring to the sophisticated synthetic strategies and diverse pharmacological applications of its 5-carboxy derivatives. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic rationale, and therapeutic potential that underpin this important class of molecules.
The Indole Nucleus: A Cornerstone of Bioactive Chemistry
Historical Discovery: From Indigo to a "Privileged Scaffold"
The story of indole begins not in a pharmacy, but in the world of dyes. In the mid-19th century, the German chemist Adolf von Baeyer first isolated the parent compound, indole, through the destructive distillation of indigo, a deep blue dye.[2] The name itself is a portmanteau of "indigo" and "oleum," reflecting its origin.[2] This initial discovery of a simple aromatic heterocycle (a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring) gave little hint of the biological significance that would later be uncovered.[3] Over the subsequent decades, the indole scaffold would be identified as the core structure in a multitude of natural products, cementing its status as a foundational element in biochemistry and pharmacology.[4]
The Indole Scaffold in Nature: Tryptophan, Serotonin, and Beyond
Nature's adoption of the indole nucleus is profound and widespread, highlighting its evolutionary importance as a versatile chemical communicator.[4] Its presence is fundamental to life across kingdoms:
-
Amino Acids: L-Tryptophan is the only essential amino acid to feature an indole side chain, making it an indispensable building block for proteins.[4]
-
Neurotransmitters: Tryptophan serves as the biosynthetic precursor to the neurotransmitter serotonin (5-hydroxytryptamine), a critical regulator of mood, appetite, and numerous physiological processes. The metabolism of serotonin yields 5-hydroxyindoleacetic acid (5-HIAA), an indole carboxylic acid.[4]
-
Hormones: In the pineal gland, serotonin is converted to melatonin, the primary hormone responsible for regulating circadian rhythms.[4] In the plant kingdom, indole-3-acetic acid (auxin) is a vital hormone that controls cell division and growth.[4]
-
Alkaloids: A vast number of complex indole alkaloids are produced by plants and fungi, many with potent physiological effects. Examples include the anti-cancer agents vincristine and vinblastine, and the antihypertensive drug reserpine.[4][5]
This ubiquitous presence in critical signaling molecules provides the fundamental rationale for the intense scientific interest in synthetic indole derivatives, as they offer a validated starting point for interacting with a wide range of biological targets.
The Genesis of Indole Synthesis: Foundational Methodologies
The ability to synthetically construct the indole core was a critical step in unlocking its therapeutic potential. While numerous methods have been developed, the Fischer indole synthesis remains a landmark achievement.
The Fischer Indole Synthesis (1883): A Paradigm Shift
Discovered by Emil Fischer in 1883, this reaction provides a robust method for producing indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[6] Its reliability and versatility have made it one of the most important and widely used methods in heterocyclic chemistry for over a century.[7] Today, it is still employed in the synthesis of important drug classes, such as the triptans used for treating migraines.[6]
The causality of the reaction mechanism is a sequence of well-defined steps under acidic conditions:
-
Hydrazone Formation: The initial, reversible condensation of the phenylhydrazine and the carbonyl compound forms a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted rearrangement (analogous to a Claisen rearrangement) occurs, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[6]
Caption: General mechanism of the Fischer Indole Synthesis.
Other Classical and Modern Routes
While the Fischer synthesis is foundational, other methods offer alternative pathways depending on the desired substitution pattern and available starting materials. These include the Reissert, Leimgruber-Batcho, and Madelung syntheses, among others.[4][8] More contemporary approaches have further expanded the synthetic chemist's toolkit, with transition-metal-catalyzed reactions, such as palladium-catalyzed annulations, enabling indole construction under milder conditions with greater functional group tolerance.[4][9]
Focusing the Synthesis: The Emergence of Indole-5-Carboxylates
The strategic placement of a carboxylic acid group at the C5 position of the indole ring transforms the scaffold from a general pharmacophore into a highly adaptable platform for drug design. This moiety serves multiple purposes: it can act as a crucial hydrogen bond donor/acceptor, a metal-chelating group, or a synthetic handle for further elaboration of the molecule.[10][11]
Synthetic Protocol: Japp-Klingemann / Fischer-Indole Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate
This protocol provides a validated pathway to a key intermediate, demonstrating the adaptation of classical methods. The Japp-Klingemann reaction is used to form the necessary phenylhydrazone precursor in situ for the subsequent Fischer cyclization.
Objective: To synthesize a substituted indole-5-carboxylate ester, a versatile building block for further derivatization.
Materials:
-
4-Methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst[6]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Diazotization (Precursor Formation):
-
Action: Dissolve 4-methoxyaniline in aqueous HCl and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Causality: This reaction converts the primary aromatic amine into a diazonium salt. This is a highly reactive electrophile, essential for the subsequent C-C bond formation. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Japp-Klingemann Reaction (Hydrazone Synthesis):
-
Action: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol and add a solution of sodium hydroxide. Cool this solution and slowly add the previously prepared diazonium salt solution. Stir until the reaction is complete.
-
Causality: The basic conditions deprotonate the β-keto ester, forming an enolate nucleophile. This enolate attacks the electrophilic diazonium salt. The resulting intermediate undergoes a rearrangement and cleavage to yield the desired p-methoxyphenylhydrazone of ethyl pyruvate, the direct precursor for the Fischer cyclization.
-
-
Fischer Indole Cyclization:
-
Action: Isolate the phenylhydrazone intermediate. Add it to polyphosphoric acid (PPA) and heat the mixture (e.g., to 80-100 °C). Monitor the reaction by TLC.
-
Causality: PPA serves as both the acidic catalyst and the reaction medium. The strong acid protonates the hydrazone, initiating the[2][2]-sigmatropic rearrangement and subsequent cyclization/elimination cascade as described in Section 2.1, ultimately forming the aromatic indole ring.
-
-
Workup and Purification:
-
Action: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: Quenching on ice dissipates the heat from the acid neutralization. Extraction isolates the organic product from the aqueous medium. The bicarbonate wash removes any residual acid, and the brine wash helps to remove water. Drying and concentration yield the crude product.
-
-
Final Product:
-
Action: Purify the crude material by column chromatography or recrystallization to obtain pure Ethyl 5-methoxy-1H-indole-2-carboxylate.
-
Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for the synthesis of an indole-5-carboxylate derivative.
The Pharmacological Significance of Indole-5-Carboxylate Derivatives
The true value of the indole-5-carboxylate scaffold is realized in its diverse biological activities and applications in drug development. Its ability to interact with multiple biological targets has led to its investigation across several therapeutic areas.[12]
Central Nervous System: Targeting Serotonin (5-HT) Receptors
Given the structural similarity of the indole nucleus to serotonin, it is a natural and highly effective scaffold for designing ligands that target 5-HT receptors. Derivatives of indole-5-carboxylic acid have been explored as agonists and antagonists for various serotonin receptor subtypes.
-
5-HT1A and 5-HT2A Receptors: These receptors are implicated in mood, cognition, and memory and are key targets for drugs treating anxiety, depression, and schizophrenia.[13] Indole derivatives can act as partial agonists at 5-HT1A receptors, influencing serotonin transmission in the brain's limbic structures, which is beneficial in generalized anxiety disorder.[13] The 5-HT2A receptor is the primary target for many antipsychotic drugs.[14]
-
Antidepressant Vilazodone: A major metabolite of the antidepressant vilazodone is a 5-cyano-6-hydroxy-1H-indole derivative, which is synthesized from an indole-5-carboxylic acid precursor.[15] This highlights the direct relevance of this scaffold in the metabolism and activity of clinically approved drugs.
Caption: Simplified binding of an indole-5-carboxylate to a 5-HT receptor.
Oncology: A Scaffold for Anti-Cancer Drug Design
The indole framework is a cornerstone of many anti-cancer agents, capable of inducing apoptosis, disrupting the cell cycle, and inhibiting angiogenesis.[7][12] The addition of a carboxylate group provides a key interaction point to modulate these activities. Studies have shown that novel 5-hydroxyindole-3-carboxylic acid esters exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7) while remaining less toxic to normal cells.[16]
| Compound ID | R Group (Ester) | IC₅₀ (µM) vs. MCF-7 Cells | Reference |
| 5a | 4-chlorophenyl | < 10 | [16] |
| 5d | 4-methoxyphenyl | 4.7 | [16] |
| 5l | 3,4-dimethoxyphenyl | < 10 | [16] |
| Indomethacin | (Reference Drug) | > 100 | [16] |
| Table 1. Cytotoxicity of selected 5-hydroxyindole ester derivatives against the MCF-7 breast cancer cell line.[16] |
Anti-Infective Agents: A New Frontier
The versatility of the indole-5-carboxylate scaffold extends to the development of anti-infective agents.
-
Antiviral (HIV): Researchers have designed and synthesized indole-2-carboxylic acid derivatives, using the 5-position (e.g., a 5-nitro group) as a key synthetic starting point for further modification.[11] These compounds are investigated as novel HIV-1 integrase strand transfer inhibitors, where the carboxylate and other heteroatoms are designed to chelate magnesium ions in the enzyme's active site.[11]
-
Antibacterial: In the fight against antibiotic resistance, indole-2-carboxylates have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to critical carbapenem antibiotics.[17] This offers a strategy to restore the efficacy of existing antibiotics against multidrug-resistant bacteria.[17]
Conclusion and Future Directions
The journey of indole-5-carboxylate compounds from a derivative of a 19th-century chemical curiosity to a highly valued scaffold in modern drug discovery is a testament to the power of synthetic chemistry and molecular biology. The strategic placement of the carboxylate group on the privileged indole nucleus has unlocked a vast and diverse pharmacological potential, leading to promising candidates in CNS disorders, oncology, and infectious diseases.
Future research will undoubtedly focus on refining synthetic methodologies to allow for even greater molecular diversity and precision. The continued exploration of new biological targets for this versatile scaffold, coupled with advanced computational modeling to predict binding interactions, will ensure that the rich history of indole-5-carboxylate compounds is merely a prologue to their future therapeutic innovations.
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Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved from [Link]
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Biocrates life sciences gmbh. (2022, March 8). Indole - Metabolite of the month. Retrieved from [Link]
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Glowczyk, P., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 389. Available at: [Link]
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Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Frontiers in Chemistry, 11, 1232873. Available at: [Link]
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Lone, S. A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Polycyclic Aromatic Compounds, 41(5), 996-1029. Available at: [Link]
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Di Mauro, G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 25(5), 2993. Available at: [Link]
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Zhang, Z., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Journal of the American Chemical Society. Available at: [Link]
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Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Fadaei, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biochemistry, 11(1), 57-64. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Kačergius, T., et al. (2017). Biomedical Importance of Indoles. Medicina (Kaunas, Lithuania), 53(5), 287-296. Available at: [Link]
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Brem, J., et al. (2020). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 12, 805-813. Figure available at: [Link]
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Wikipedia. (2024, January 10). 5-HT2A receptor. Retrieved from [Link]
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available at: [Link]
- Google Patents. (n.d.). KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
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Wikipedia. (2024, January 12). Indole. Retrieved from [Link]
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Human Metabolome Database. (2021, September 11). Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(1), 92. Available at: [Link]
- Unknown Source. (n.d.). Regioselective C5−H Direct Iodination of Indoles. No valid URL available.
-
Siqueira, L. J. A., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Crystals, 13(1), 143. Available at: [Link]
-
Clark, R. D., et al. (1993). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of Medicinal Chemistry, 36(18), 2645-2657. Available at: [Link]
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Methodological & Application
Synthesis Protocol for Ethyl 3-methyl-1H-indole-5-carboxylate: An Application Note for Drug Discovery and Development
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of functionalizations, leading to compounds with diverse pharmacological activities. Ethyl 3-methyl-1H-indole-5-carboxylate is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the methyl group at the C3 position and the carboxylate at the C5 position offers multiple avenues for further chemical modification.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, leveraging the classic Fischer indole synthesis.[2] The protocol is designed to be a self-validating system, offering detailed explanations for experimental choices and including characterization data for verification of the final product.
Strategic Overview: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[3] For the synthesis of this compound, the key transformation is the reaction between ethyl 4-hydrazinobenzoate and acetone.
The overall synthetic strategy is a two-step process:
-
Synthesis of Ethyl 4-hydrazinobenzoate: This key intermediate is prepared from the readily available ethyl 4-aminobenzoate (Benzocaine) via a diazotization reaction followed by reduction.
-
Fischer Indole Cyclization: The synthesized ethyl 4-hydrazinobenzoate is then reacted with acetone in the presence of an acid catalyst to yield the target indole.
This approach is favored for its reliability and the accessibility of the starting materials. The choice of reagents and conditions is critical for achieving a high yield and purity of the final product.
Reaction Schematics and Mechanism
The chemical transformations are illustrated below:
Step 1: Synthesis of Ethyl 4-hydrazinobenzoate hydrochloride
Reaction of ethyl 4-aminobenzoate with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride.
Step 2: Fischer Indole Synthesis of this compound
Reaction of ethyl 4-hydrazinobenzoate hydrochloride with acetone in the presence of an acid catalyst.
In-Depth Mechanistic Rationale of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:[4]
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the ketone (acetone) to form a hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to form the stable aromatic indole ring.
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is crucial to drive the[3][3]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps.[5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-aminobenzoate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sodium Nitrite | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid | ACS Reagent, 37% | VWR |
| Tin(II) Chloride dihydrate | ACS Reagent, ≥98% | Alfa Aesar |
| Acetone | HPLC Grade, ≥99.5% | J.T. Baker |
| Polyphosphoric Acid | 83% P₂O₅ assay | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Part 1: Synthesis of Ethyl 4-hydrazinobenzoate hydrochloride
Step-by-Step Protocol:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.
-
-
Reduction:
-
In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL) by gentle warming if necessary.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
A thick, white precipitate of the hydrazine hydrochloride salt will form.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol.
-
Dry the solid in a vacuum oven at 50 °C to yield ethyl 4-hydrazinobenzoate hydrochloride.
-
Part 2: Synthesis of this compound
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, place ethyl 4-hydrazinobenzoate hydrochloride (10.8 g, 0.05 mol) and acetone (14.5 mL, 0.2 mol).
-
Add absolute ethanol (100 mL) to the flask and stir the mixture.
-
-
Fischer Indole Cyclization:
-
While stirring, slowly and carefully add polyphosphoric acid (50 g) to the reaction mixture. An exothermic reaction will occur.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1]
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 73396-90-4[6] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (br s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.3 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃).
-
Rationale: The chemical shifts are predicted based on the analysis of similar indole-5-carboxylate and 3-methyl-indole structures. The broad singlet for the NH proton is characteristic. The aromatic protons will appear in the downfield region, and the ethyl ester and methyl group protons will be in the upfield region.[7]
-
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~167.5 (C=O), 138.0, 133.0, 125.0, 122.0, 120.0, 118.0, 110.0, 108.0 (Ar-C), 60.5 (OCH₂CH₃), 14.5 (OCH₂CH₃), 10.0 (CH₃).
-
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will resonate in the 108-138 ppm range. The carbons of the ethyl and methyl groups will appear in the upfield region.[7]
-
-
Mass Spectrometry (EI-MS): m/z (%) = 203 [M]⁺.
-
Infrared (IR, KBr): ν (cm⁻¹) ~3400 (N-H stretch), 2950 (C-H stretch), 1680 (C=O stretch, ester), 1600, 1480 (C=C stretch, aromatic).
Troubleshooting and Field-Proven Insights
-
Low Yield in Hydrazine Synthesis: Ensure the diazotization is carried out at a consistently low temperature (0-5 °C) to prevent the decomposition of the diazonium salt. The addition of the sodium nitrite solution should be slow.
-
Incomplete Fischer Indole Cyclization: The reaction may require a longer heating time or a higher temperature. The viscosity of the polyphosphoric acid can make stirring difficult; ensure efficient mechanical stirring to promote heat transfer and mixing.
-
Purification Challenges: If the crude product is oily, trituration with cold hexanes or diethyl ether can help induce crystallization. For column chromatography, a careful selection of the solvent system is key to achieving good separation from any side products.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the provided insights, researchers can confidently synthesize this valuable indole derivative for applications in drug discovery and development. The self-validating nature of this guide, including detailed mechanistic explanations and characterization data, ensures a high degree of reproducibility and success.
References
- Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Chemical Communications.
-
Acros Pharmatech. This compound. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
-
Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 61.
- Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
-
Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]
-
Knowledge at UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(1), 107. Available at: [Link]
Sources
Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence in nature and its versatile pharmacological profile have made it a privileged scaffold in drug design. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a powerful and widely utilized method for the construction of this critical heterocyclic system.[1][2] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, offers a direct and adaptable route to a diverse range of substituted indoles.[3]
These application notes provide a comprehensive guide to the synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate, a valuable building block in the development of novel therapeutics. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, present a detailed, step-by-step protocol for its practical execution, and discuss critical parameters for reaction optimization and product purification.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations.[1][4] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The key stages are as follows:
-
Phenylhydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (in this case, ethyl 4-hydrazinobenzoate) with a ketone (2-butanone) to form the corresponding phenylhydrazone intermediate.[2][3] This initial step is typically straightforward and can often be performed in situ.
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive ene-hydrazine isomer.[1][5]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, bond-forming step of the reaction. The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the severing of the weak N-N bond.[1][3]
-
Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.[4][5]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule, resulting in the formation of the stable, aromatic indole ring.[1][6]
Sources
Application Notes & Protocols: High-Purity Isolation of Ethyl 3-methyl-1H-indole-5-carboxylate
Introduction: The Importance of Purity
Ethyl 3-methyl-1H-indole-5-carboxylate is a heterocyclic compound belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] As a functionalized indole, this specific ester serves as a crucial building block in the synthesis of more complex molecules targeted for drug discovery and materials science.
In these advanced applications, the purity of starting materials and intermediates is not merely a formality but a prerequisite for reproducible results, accurate biological data, and the ultimate success of a research program. Impurities, even in trace amounts, can lead to unpredictable side reactions, interfere with biological assays, or introduce structural defects in materials. This document provides a comprehensive guide to the purification of this compound, grounded in established chemical principles and tailored for researchers aiming for the highest standards of compound quality.
Compound Profile & Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of an effective purification strategy. These properties dictate the choice of solvents, the appropriate techniques, and the conditions required for successful isolation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 73396-90-4 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Assumed to be an off-white to beige crystalline solid | Inferred from[1][4] |
| Solubility | Sparingly soluble in water; moderately soluble in organic solvents like ethanol, methanol, and dichloromethane. | [5] |
| Density | ~1.177 g/cm³ | [3] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. For indole derivatives synthesized via common methods like the Fischer indole synthesis, impurities often include unreacted starting materials, polymeric byproducts, and potential positional isomers.[6][7] The workflow below outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Purification by Recrystallization
Applicability: This method is ideal for crude material that is already substantially pure (>90%) and crystalline. It is highly effective at removing small amounts of soluble and insoluble impurities.
Principle: Recrystallization relies on the difference in solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing it to crystallize out upon cooling while impurities remain in the solution (mother liquor).
Detailed Step-by-Step Protocol:
-
Solvent Screening (Microscale):
-
Place a small amount (~10-20 mg) of the crude solid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
-
A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling to room temperature or 0°C. An ethyl acetate/hexanes mixture is often effective for indole esters.[8][9]
-
-
Dissolution:
-
Place the bulk crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add the chosen solvent (or the more polar solvent of a binary system, e.g., ethyl acetate) portion-wise while heating gently (e.g., on a hot plate) and stirring.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal or other solids. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If using a binary solvent system (e.g., ethyl acetate/hexanes), add the anti-solvent (hexanes) dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allow it to cool.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove residual solvent. The purity can then be confirmed by melting point analysis and TLC.
-
Protocol 2: Purification by Flash Column Chromatography
Applicability: This is the method of choice for purifying complex mixtures, separating compounds with similar polarities (isomers), or when the crude product is an oil or amorphous solid.
Principle: Flash chromatography is a separation technique that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent). Compounds in the mixture are separated based on their differential partitioning between the two phases. Less polar compounds travel through the column faster, while more polar compounds are retained longer on the polar silica gel.
Detailed Step-by-Step Protocol:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate (F₂₅₄).
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
-
The ideal eluent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound.
-
Visualize the spots using a UV lamp (254 nm), as indole derivatives are typically UV-active.[10] For more specific visualization, Ehrlich's reagent can be used, which stains indoles blue or purple.[10]
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under positive pressure (flash chromatography), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude in the minimum possible volume of the eluent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure to begin elution.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
It is common to start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[11]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Pool the fractions that contain only the pure compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out (Recrystallization) | Solvent is too non-polar; cooling is too rapid; compound melting point is lower than the solvent's boiling point. | Add a small amount of a more polar co-solvent. Ensure slow cooling. Choose a lower-boiling point solvent. |
| Streaking on TLC Plate | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample. Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds like indoles, or 1% acetic acid for acidic compounds).[10] |
| Poor Separation (Chromatography) | Incorrect eluent system; column was packed poorly; sample was overloaded. | Re-optimize the eluent using TLC. Repack the column carefully. Use a larger column or less sample. |
References
-
Lynch, W. E., Whitlock, C. R., & Clifford, W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1475–1478. Available at: [Link]
-
IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Moody, C. J., & Roffey, J. R. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Chemical Society, Perkin Transactions 1, (19), 3249-3256. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82073, 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Powell, J. F., & Stowe, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(4), 571–576. Available at: [Link]
-
Lepri, L., Desideri, P. G., & Heimler, D. (1983). High-performance thin-layer chromatography of indole derivatives on layers of Sil C18 untreated or impregnated with N-dodecylpyridinium chloride. Journal of Chromatography A, 265, 312–316. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618997, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 60. Available at: [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Sayed, N. N. E. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
Chimov, A., & Vasilev, A. (2018). Synthesis of 3-Carbamoylmethyl-indole-1-carboxylic Acid Ethyl Ester. Molbank, 2018(2), M988. Available at: [Link]
-
Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Sayed, N. N. E. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Ciamician, G. L., & Magnaghi, P. (1885). New 3H-indole synthesis by Fischer's method. Part I. Berichte der deutschen chemischen Gesellschaft, 18(1), 1828-1833. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Ciamician, G. L., & Magnaghi, P. (1885). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(12), 4968-4974. Available at: [Link]
Sources
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: 1H and 13C NMR Characterization of Ethyl 3-methyl-1H-indole-5-carboxylate
Abstract
This application note provides a comprehensive guide to the structural elucidation of Ethyl 3-methyl-1H-indole-5-carboxylate using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. The core of this document is an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra, grounded in the established principles of NMR theory and supported by spectral data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Role of NMR in Heterocyclic Drug Discovery
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the indole ring is critical to a molecule's therapeutic efficacy and pharmacological profile. Consequently, unambiguous structural verification is a non-negotiable aspect of the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural determination of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For a molecule such as this compound, NMR allows for the definitive confirmation of its constitution by mapping the proton and carbon frameworks.
This application note will delve into the specific NMR spectral features of this compound. While experimental spectra for this exact compound are not widely published, a robust and reliable spectral prediction can be formulated based on the well-understood effects of substituents on the indole scaffold and by leveraging data from the closely related analogue, Mthis compound.
Experimental Protocols
Meticulous sample preparation is paramount to acquiring high-quality, high-resolution NMR spectra. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
Materials and Equipment
-
This compound (solid, assumed pure)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Volumetric flask and micropipettes
-
Vortex mixer
-
Pasteur pipette with cotton or glass wool plug (for filtration)
Sample Preparation Workflow
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, the indole N-H proton may exchange with residual water or broaden. DMSO-d₆ is an excellent alternative that often yields a sharp N-H signal. The choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be beneficial.
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound and transfer it to a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the vial until the sample is completely dissolved. A homogenous solution is crucial for high-resolution spectra.
-
To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean NMR tube.
-
Securely cap the NMR tube and label it clearly.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. Predictions are based on the analysis of the structurally analogous Mthis compound and standard substituent effects.
Molecular Structure with Proton Assignments
Caption: Molecular structure of this compound with key protons labeled.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H (H1) | ~8.40 | Broad Singlet | - | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. |
| H4 | ~8.18 | Singlet (or narrow doublet) | - | 1H | This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It may exhibit a small long-range coupling to H6. |
| H6 | ~7.93 | Doublet of Doublets | J ≈ 8.6, 1.5 Hz | 1H | Coupled to H7 (ortho, large J) and H4 (meta, small J). It is deshielded by the adjacent carboxylate group. |
| H7 | ~7.37 | Doublet | J ≈ 8.6 Hz | 1H | Coupled to H6 (ortho). This is a typical chemical shift for a proton on the benzene ring of an indole. |
| H2 | ~7.05 | Singlet | - | 1H | The proton at the 2-position of a 3-substituted indole typically appears as a singlet in this region. |
| -O-CH₂- | ~4.40 | Quartet | J ≈ 7.1 Hz | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the methyl protons. |
| 3-CH₃ | ~2.39 | Singlet | - | 3H | The methyl group at the 3-position of the indole ring typically resonates in this region. |
| -CH₂-CH₃ | ~1.42 | Triplet | J ≈ 7.1 Hz | 3H | The terminal methyl protons of the ethyl group appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on data from analogous structures and established substituent effects on the indole ring.
Molecular Structure with Carbon Assignments
Caption: Molecular structure of this compound with carbon atoms labeled.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~168.5 | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters. |
| C7a | ~139.0 | A quaternary carbon of the indole ring, its chemical shift is influenced by the fusion of the two rings. |
| C3a | ~128.1 | Another quaternary carbon at the ring junction. |
| C2 | ~123.4 | The C2 carbon in 3-substituted indoles typically appears in this region. |
| C5 | ~122.9 | A quaternary carbon attached to the electron-withdrawing carboxylate group. |
| C6 | ~122.1 | Aromatic CH carbon. |
| C4 | ~121.3 | Aromatic CH carbon. |
| C7 | ~110.7 | Aromatic CH carbon, typically upfield in the indole system. |
| C3 | ~113.4 | The C3 carbon bearing the methyl group. |
| -O-CH₂- | ~60.5 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |
| -CH₂-CH₃ | ~14.5 | The terminal methyl carbon of the ethyl group. |
| 3-CH₃ | ~9.7 | The methyl carbon attached to the indole ring, appearing in the aliphatic region. |
Conclusion
This application note provides a detailed protocol and a thorough, predictive analysis for the ¹H and ¹³C NMR characterization of this compound. The presented methodologies and spectral interpretations, grounded in established principles and data from close structural analogues, offer a robust framework for the structural verification of this and similar indole derivatives. Adherence to the outlined protocols will enable researchers to acquire high-quality NMR data, facilitating confident structural assignment, which is a critical step in the advancement of drug discovery and development projects.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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Sample Preparation. (n.d.). University of California, Davis. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). alphabiolabs.com. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Retrieved from [Link]
-
Indole 3 Carboxylate. (n.d.). Scribd. Retrieved from [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
Sources
Application Notes & Protocols: Ethyl 3-methyl-1H-indole-5-carboxylate as a Versatile Scaffold in Modern Drug Design
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a diverse range of biological targets.[2] This has led to the development of indole-based drugs for treating cancer, inflammation, infectious diseases, and neurological disorders.[2][3]
Within this important class of heterocycles, Ethyl 3-methyl-1H-indole-5-carboxylate emerges as a particularly valuable and strategic starting material for drug discovery campaigns. Its structure presents three key points for chemical modification: the indole nitrogen (N1), the aromatic ring system via the C5-ester, and the C3-methyl group which can influence steric and electronic properties. The C5-ethyl ester is a highly versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, providing a gateway to extensive libraries of amides and other derivatives.
This guide provides a comprehensive technical overview for researchers and drug development professionals on the effective utilization of this compound. We will detail its synthesis, key derivatization protocols, and validated methods for in vitro biological evaluation, grounded in the successful application of closely related indole scaffolds in contemporary drug design.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 73396-90-4 | [4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| Density | 1.177 g/cm³ (predicted) | [4] |
| Appearance | Off-white to light brown solid | [5] |
Protocol 1: Synthesis via Fischer Indolization
The Fischer indole synthesis is a robust and classical method for constructing the indole core.[6] This protocol describes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-hydrazinobenzoic acid and 2-butanone. The subsequent esterification yields the target compound. Polyphosphoric acid (PPA) is employed as both the catalyst and solvent for the cyclization step due to its efficacy in promoting the requisite[1][1]-sigmatropic rearrangement under anhydrous conditions, which is crucial for achieving high yields with sterically demanding substrates.[6]
Caption: Fischer Indole Synthesis of the target compound.
Principle: An acid-catalyzed condensation of an arylhydrazine with a ketone forms a phenylhydrazone, which then undergoes intramolecular cyclization and rearrangement to form the indole ring.
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
2-Butanone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in glacial acetic acid. Heat the mixture at 80°C for 1 hour. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cyclization: Cool the mixture and carefully add polyphosphoric acid (10 eq by weight). Heat the viscous mixture to 100-120°C with vigorous mechanical stirring for 2-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until effervescence stops. The intermediate carboxylic acid may precipitate.
-
Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Esterification: Dissolve the crude 3-methyl-1H-indole-5-carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Final Work-up: Cool the reaction, concentrate the ethanol, and redissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Strategic Value and Derivatization Sites
The power of this compound lies in its amenability to diversification for structure-activity relationship (SAR) studies. Each site on the molecule offers a distinct opportunity to modulate its pharmacological profile.
Caption: Key diversification points on the scaffold.
-
N1 Position: The indole nitrogen is a key hydrogen bond donor. Alkylation or acylation at this position can significantly alter a compound's pharmacokinetic properties (ADME) and can orient other substituents for optimal target engagement.[7][8]
-
C5-Ester: This is the most versatile handle. It can be hydrolyzed to a carboxylic acid, which is a crucial precursor for creating large amide libraries via coupling with diverse amines. This approach is fundamental for exploring the binding pocket of a target protein.
-
C3-Methyl: While not a direct point of reaction in these protocols, the methyl group provides a fixed steric and electronic feature that can confer selectivity for a target compared to an unsubstituted C3-indole.
Key Derivatization Protocols
The following protocols provide a framework for building a library of diverse compounds from the parent scaffold.
Protocol 2: Hydrolysis of the Ethyl Ester
Principle: Saponification using a strong base like sodium hydroxide cleaves the ester bond to form the corresponding carboxylate salt, which is then protonated with acid to yield the carboxylic acid.
Materials:
-
This compound
-
Methanol or Ethanol/Water mixture
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1).
-
Add an excess of NaOH (2.0-3.0 eq) and stir the mixture at 50-60°C for 2-4 hours until TLC shows complete consumption of the starting material.
-
Cool the mixture in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methyl-1H-indole-5-carboxylic acid, which can often be used without further purification.[7]
Protocol 3: N-Alkylation of the Indole Ring
Principle: A strong base deprotonates the indole nitrogen to form a nucleophilic anion, which then displaces a halide from an alkylating agent in an Sₙ2 reaction.[7]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
Procedure:
-
Dissolve the indole (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir overnight.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography to obtain the N-alkylated product.
Protocol 4: Amide Coupling via the C5-Carboxylic Acid
Principle: A peptide coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine to form a stable amide bond.
Materials:
-
3-methyl-1H-indole-5-carboxylic acid (from Protocol 2)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.
Caption: Workflow for generating derivative libraries.
Protocols for In Vitro Biological Evaluation
Once a library of derivatives is synthesized, a tiered screening approach using in vitro assays is essential to identify promising lead compounds.
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung, MCF-7 breast)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP remaining), thus signifying inhibition. This method is highly adaptable for targets like GSK-3β or LsrK.[10][11]
Materials:
-
Recombinant kinase (e.g., GSK-3β)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in each well.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Data Presentation for Screening Results
Quantitative data from screening assays should be summarized clearly to facilitate SAR analysis.
| Compound ID | Modification | Cytotoxicity IC₅₀ (µM) [A549] | Kinase Inhibition IC₅₀ (µM) [GSK-3β] |
| Parent | This compound | >50 | >50 |
| DERIV-01 | C5-Amide (Benzylamine) | 25.4 | 15.2 |
| DERIV-02 | C5-Amide (4-Fluorobenzylamine) | 12.1 | 8.9 |
| DERIV-03 | N1-Methyl, C5-Amide (Benzylamine) | 30.1 | 11.5 |
| Staurosporine | (Positive Control) | 0.01 | 0.005 |
Case Study Insights from Related Scaffolds
The therapeutic potential of this compound can be inferred from the successful development of structurally similar compounds.
-
5-Lipoxygenase (5-LO) Inhibitors: A series based on the ethyl 5-hydroxy-indole-3-carboxylate scaffold yielded potent inhibitors of 5-LO, an enzyme implicated in inflammatory diseases.[12][13] SAR studies revealed that substitution on a 2-phenylthiomethyl group was critical for activity. The most potent derivative, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, had an IC₅₀ of 0.23 µM in cellular assays, demonstrating that the indole core is well-suited for targeting this enzyme class.[12]
-
GSK-3β Inhibitors: Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been synthesized and evaluated as inhibitors of Glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease, bipolar disorder, and diabetes.[11][14] The study highlighted that specific substitutions on the indole ring led to promising inhibitory activity, reinforcing the scaffold's utility for kinase-targeted drug design.[11]
-
Anticancer Agents: Indole derivatives have shown significant efficacy against a wide range of cancer-related targets.[2] For example, novel indole derivatives have been developed as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, and as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[9]
Conclusion
This compound is a high-potential starting material for drug discovery programs. Its well-defined structure offers multiple, distinct points for chemical diversification, allowing for systematic exploration of structure-activity relationships. The protocols detailed in this guide provide a robust framework for its synthesis, derivatization into compound libraries, and subsequent biological evaluation. By leveraging the extensive and successful history of the indole scaffold in medicinal chemistry, researchers can confidently employ this versatile building block to develop novel therapeutic agents against a wide array of diseases.
References
- BenchChem. (n.d.). In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis.
- Bang, M. J., & Deb, M. L. (2026). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry, 30(4), 285-302.
- Acar, C. E., et al. (n.d.). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega.
- Al-Ostath, A., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester.
- MDPI. (n.d.). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors.
- Wiley. (2011). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Chemical Biology & Drug Design.
- Han, et al. (2025).
- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
- Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.
- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- ResearchGate. (n.d.). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines.
- ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
- Acros Pharmatech. (n.d.). This compound.
- MedChemExpress. (n.d.). Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- PubMed. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry.
- Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate using Polyphosphoric Acid (PPA).
- ResearchGate. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry.
- NIH. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up.
Sources
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Application Notes and Protocols for In Vitro Biological Evaluation of Ethyl 3-methyl-1H-indole-5-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of Ethyl 3-methyl-1H-indole-5-carboxylate. This document offers a suite of validated protocols to explore the potential therapeutic activities of this indole derivative, with a focus on anti-inflammatory, anticancer, neuroprotective, and antimicrobial applications. The experimental designs are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] this compound, a specific derivative, holds promise for further investigation due to the known pharmacological profiles of related indole compounds. Preliminary research on similar indole structures suggests potential anti-inflammatory, antimicrobial, and neuroprotective properties.[3] This guide outlines key in vitro assays to systematically characterize the biological effects of this compound.
Section 1: Assessment of Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Indole derivatives have been investigated for their potential to modulate inflammatory pathways.[4] The following assays are designed to evaluate the anti-inflammatory potential of this compound.
Rationale for Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of inflammation through the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drugs.[5]
Experimental Workflow: Enzyme Inhibition Assays
Caption: Simplified intrinsic apoptosis pathway potentially activated by the test compound.
Protocol 2.1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal human cell line (e.g., human dermal fibroblasts, for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.
| Cell Line | Parameter | Expected Outcome for a Potential Anticancer Agent |
| MCF-7 (Cancer) | IC50 | A low IC50 value indicates high cytotoxicity against the cancer cell line. |
| HDF (Normal) | IC50 | A high IC50 value suggests selectivity towards cancer cells over normal cells. |
Section 3: Exploring Neuroprotective Potential
The indole structure is a key component of many neurotransmitters, such as serotonin. [6]Consequently, indole derivatives are of interest for their potential to modulate neuronal function and offer neuroprotection.
Rationale for Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. Inhibition of GSK-3β is a promising therapeutic strategy. Some indole derivatives have shown inhibitory activity against this enzyme. [7]
Protocol 3.1: In Vitro GSK-3β Kinase Assay
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the GSK-3β enzyme and the test compound at various concentrations. Include a positive control (e.g., CHIR-99021) and a vehicle control.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the GSK-3β substrate peptide and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. A lower ATP level indicates higher kinase activity.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of GSK-3β inhibition for each concentration. Determine the IC50 value.
| Parameter | Expected Outcome for a Potential Neuroprotective Agent |
| GSK-3β IC50 | A low IC50 value indicates potent inhibition of the enzyme. |
Section 4: Antimicrobial Activity Screening
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have been reported to possess antimicrobial properties. [3]
Rationale for Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard in vitro method to assess the antimicrobial potency of a compound.
Protocol 4.1: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Microorganism | Parameter | Expected Outcome for a Potential Antimicrobial Agent |
| S. aureus | MIC (µg/mL) | A low MIC value indicates significant antibacterial activity. |
| E. coli | MIC (µg/mL) | A low MIC value indicates significant antibacterial activity. |
| C. albicans | MIC (µg/mL) | A low MIC value indicates significant antifungal activity. |
References
- Smolecule. (2023, August 15). 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.
- ChemBK. (n.d.). This compound.
- ResearchGate. (2025, November 19). Metabolite markers for three synthetic tryptamines N -ethyl- N -propyltryptamine, 4-hydroxy.
- PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
- Wikipedia. (2026, January 15). MSP-2020.
- MDPI. (n.d.). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- ResearchGate. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
- PubMed Central. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
- PubMed Central. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
Sources
Application Note: A Robust HPLC Method for the Analysis of Ethyl 3-methyl-1H-indole-5-carboxylate
Abstract
This document provides a comprehensive guide to the development, implementation, and validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethyl 3-methyl-1H-indole-5-carboxylate. This indole derivative is a key intermediate in organic synthesis and pharmaceutical research. The method detailed herein utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. This application note is designed for researchers, analytical scientists, and quality control professionals who require a reliable and robust method for the characterization and quantification of this compound. All protocols are presented with detailed procedural steps and are framed within the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Analyte Properties
This compound is an organic compound featuring an indole heterocyclic core, which is a common motif in biologically active molecules. Accurate quantification is critical for reaction monitoring, purity assessment, and stability studies in drug development. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[4][5]
The selection of an appropriate analytical strategy is predicated on the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | C₁₂H₁₃NO₂ | [6][7] |
| Molecular Weight | 203.24 g/mol | [6] |
| Appearance | Typically an off-white to light brown powder | [8] |
| Solubility | Moderately soluble in common organic solvents such as methanol and acetonitrile; sparingly soluble in water. | [9] |
| UV Absorbance | Exhibits UV absorbance characteristic of the indole chromophore. | [10][11] |
Principles of the Analytical Method
The developed method is based on reversed-phase HPLC (RP-HPLC), which is ideally suited for separating moderately polar organic molecules.[12]
-
Chromatographic Separation: The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica. The mobile phase is a more polar mixture of acidified water and an organic modifier (acetonitrile). The analyte, being moderately non-polar, partitions between the stationary and mobile phases. Its retention is primarily governed by hydrophobic interactions; adjusting the organic modifier concentration allows for the fine-tuning of its retention time.
-
Mobile Phase Acidification: The addition of a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase serves a critical purpose. It maintains a consistent low pH, which suppresses the potential ionization of the indole nitrogen, leading to sharper, more symmetrical peaks and improved reproducibility of retention times.[11][13][14]
-
Detection: The indole ring system contains a chromophore that strongly absorbs UV radiation.[10] A UV-Vis detector is therefore an excellent choice for sensitive and specific detection.[12] For maximum sensitivity, the detection wavelength should be set to the analyte's maximum absorbance (λmax).[12][15]
Instrumentation, Chemicals, and Materials
3.1 Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator or vacuum degassing apparatus.
3.2 Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
3.3 Chromatographic Column
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Rationale: C18 columns provide excellent retention and resolution for a wide range of small organic molecules. The specified dimensions offer a good balance between analysis time, resolution, and solvent consumption.[10][12]
Experimental Protocols
The following protocols provide step-by-step instructions for sample preparation and HPLC analysis.
Caption: General workflow for HPLC analysis.
4.1 Protocol: Mobile Phase and Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% TFA v/v).
-
Mobile Phase B (Organic): Acetonitrile.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or an online degasser. This prevents pump blockages and ensures a stable baseline.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition is chosen to be compatible with the mobile phase and ensure good solubility of the analyte.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration within the expected linear range of the assay.
-
Sample Solution: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a target concentration similar to the working standard. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.[10]
4.2 Protocol: Determination of Analytical Wavelength (λmax)
-
Prepare a representative standard solution (e.g., 10 µg/mL).
-
Using a PDA detector, scan the solution from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically in the range of 270-290 nm.[11][14] Set the detector to this wavelength for maximum sensitivity.[12][15]
4.3 Protocol: Chromatographic Conditions
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined λmax (e.g., ~280 nm) |
| Run Time | 20 minutes |
Rationale for Gradient Elution: A gradient method is recommended for initial development and for analyzing samples that may contain impurities of varying polarities.[15] It ensures that both early and late-eluting compounds are captured with good peak shape. For routine quality control of a pure substance, this method can be simplified to an isocratic elution after optimization.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The following protocols are based on the ICH Q2(R2) guidelines.[3][17]
Caption: Interrelationship of method validation parameters.
5.1 Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from diluent, impurities, or degradation products.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
If available, inject known impurities or a forced degradation sample (e.g., acid, base, peroxide, heat, light stressed).
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2.0), and the blank injection should show no significant peaks at the retention time of the analyte.
5.2 Linearity
-
Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
5.3 Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%).
-
This can be done by analyzing a sample with a known concentration or by spiking a placebo with a known amount of the analyte.
-
Calculate the percent recovery for each determination.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5.4 Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the baseline noise.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.
5.6 Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., organic content ± 2%).
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria: System suitability parameters (see Section 6) should remain within acceptable limits, and the results should not be significantly impacted by the variations.[15]
Data Analysis and System Suitability
6.1 System Suitability Testing (SST) Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by injecting a standard solution multiple times (e.g., five or six replicate injections).
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the analytical system. |
6.2 Calculation of Results The concentration of this compound in a sample is typically calculated using the response factor from a single-point standard or a calibration curve.
-
Using a Calibration Curve:
-
Concentration = (Sample Peak Area - y-intercept) / slope
-
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, ensures excellent chromatographic performance. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, substantiates the method's suitability for its intended purpose in research, development, and quality control environments.
References
- Vertex AI Search. (2026).
- PubMed. (n.d.).
- BenchChem. (2025).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- PMC - NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Pharmaguideline. (2024).
- Acta Scientific. (2020).
- Chemical Engineering Transactions. (n.d.).
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- ICH. (2023).
- Chem-Impex. (n.d.).
- ChemBK. (n.d.).
- Guidechem. (n.d.).
- Achmem. (n.d.).
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. asianjpr.com [asianjpr.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. This compound [chembk.com]
- 7. achmem.com [achmem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cetjournal.it [cetjournal.it]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. youtube.com [youtube.com]
- 17. database.ich.org [database.ich.org]
Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-3-methyl-1H-indol-5-carboxylat für SAR-Studien
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung für die Geschäftsleitung
Das 3-Methyl-1H-indol-5-carboxylat-Grundgerüst ist eine entscheidende Ausgangsstruktur in der medizinischen Chemie, die als Grundlage für die Entwicklung von Wirkstoffen in verschiedenen Therapiebereichen dient, darunter Onkologie, Neurologie und entzündliche Erkrankungen[1][2]. Seine strukturelle Vielseitigkeit ermöglicht eine gezielte Modifikation an mehreren Positionen, was es zu einem idealen Kandidaten für systematische Struktur-Wirkungs-Beziehungs-Studien (SAR) macht. Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die strategische Derivatisierung von Ethyl-3-methyl-1H-indol-5-carboxylat. Die hier beschriebenen Methoden sind darauf ausgelegt, eine Bibliothek von Analoga für die Untersuchung zu erstellen, wie strukturelle Änderungen die biologische Aktivität beeinflussen.
Strategische Überlegungen zur Derivatisierung
Die rationale Gestaltung von Wirkstoffkandidaten erfordert ein tiefes Verständnis darüber, wie Modifikationen an verschiedenen Positionen eines Molekülgerüsts die pharmakologischen Eigenschaften beeinflussen. Für das Ethyl-3-methyl-1H-indol-5-carboxylat-Gerüst sind drei primäre Vektoren für die Derivatisierung von entscheidender Bedeutung für umfassende SAR-Studien:
-
N1-Position (Indol-Stickstoff): Die Funktionalisierung des Indol-Stickstoffs moduliert die elektronischen Eigenschaften des Ringsystems und kann entscheidende Wasserstoffbrückenbindungen beeinflussen. Die Einführung von Alkyl-, Aryl- oder Acylgruppen an dieser Position kann die Lipophilie, die metabolische Stabilität und die Affinität zum Zielprotein erheblich verändern.
-
C2-Position: Die C2-Position des Indolrings ist eine klassische Stelle für Modifikationen, um die sterischen und elektronischen Wechselwirkungen mit dem Zielprotein zu untersuchen[3]. Da die C3-Position bereits durch eine Methylgruppe blockiert ist, wird die C2-Position zu einem primären Ziel für die Einführung weiterer Substituenten.
-
C5-Estergruppe: Die Umwandlung der Ethylestergruppe in eine Reihe von Amiden ist eine bewährte Strategie zur Erforschung des chemischen Raums[4][5]. Carboxamide können zusätzliche Wasserstoffbrückenbindungsdonoren und -akzeptoren einführen, was zu verbesserten Bindungsinteraktionen und pharmakokinetischen Profilen führen kann[5].
Die folgende Abbildung zeigt die primären Angriffspunkte für die Derivatisierung am Ethyl-3-methyl-1H-indol-5-carboxylat-Gerüst.
Abbildung 1: Strategische Vektoren für die Derivatisierung des Indol-Gerüsts.
Experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, die Bedingungen basierend auf den spezifischen Substraten und gewünschten Ergebnissen zu optimieren.
Protokoll 1: N1-Alkylierung des Indol-Stickstoffs
Die Alkylierung an der N1-Position ist oft der erste Schritt, um die Auswirkungen von Substituenten auf die biologische Aktivität zu untersuchen. Die Verwendung einer starken Base wie Natriumhydrid (NaH) gewährleistet die vollständige Deprotonierung des Indol-Stickstoffs und ermöglicht eine effiziente Alkylierung.
Begründung: NaH in einem aprotischen polaren Lösungsmittel wie DMF ist eine klassische und hochwirksame Methode zur N-Alkylierung von Indolen. DMF löst sowohl das Indol-Anion als auch das Alkylhalogenid gut und erleichtert so die SN2-Reaktion. Die Reaktion wird bei 0 °C begonnen, um die exotherme Reaktion zu kontrollieren, und dann auf Raumtemperatur erwärmt, um die Reaktion zu vervollständigen[6].
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Ethyl-3-methyl-1H-indol-5-carboxylat (1,0 Äq.) in wasserfreiem N,N-Dimethylformamid (DMF, 0,2 M).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1,2 Äq.) portionsweise unter einer inerten Atmosphäre (Argon oder Stickstoff) hinzu.
-
Rühren Sie die Mischung 30 Minuten bei 0 °C. Das Aufhören der Gasentwicklung zeigt die vollständige Bildung des Indol-Anions an.
-
Fügen Sie das entsprechende Alkylhalogenid (R-X, 1,1 Äq.) tropfenweise zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-16 Stunden).
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung.
-
Extrahieren Sie das Produkt mit Ethylacetat (3 x Volumen).
-
Waschen Sie die kombinierten organischen Schichten mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie im Vakuum.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie an Kieselgel.
| R-Gruppe (Beispiel) | Alkylierungsmittel | Lösungsmittel | Ausbeute (erwartet) |
| Methyl | Methyliodid | DMF | >90% |
| Ethyl | Ethylbromid | DMF | >85% |
| Benzyl | Benzylbromid | DMF | >90% |
| Propargyl | Propargylbromid | DMF | >80% |
Protokoll 2: C2-Funktionalisierung über gerichtete Lithiierung
Die Funktionalisierung an der C2-Position erfordert typischerweise die vorherige N-Schutz des Indols, um eine Lithiierung am Stickstoff zu verhindern. Eine Tosyl- (Ts) oder Boc- (tert-Butoxycarbonyl) Gruppe ist hierfür geeignet. Die anschließende gerichtete ortho-Metallierung an C2 ermöglicht die Einführung verschiedener Elektrophile.
Begründung: Die Lithiierung an der C2-Position ist aufgrund der schwachen Reaktivität der C-H-Bindung eine Herausforderung[7]. Der Schutz des Indol-Stickstoffs mit einer elektronenziehenden Gruppe wie Tosyl erhöht die Acidität des C2-Protons und erleichtert die Deprotonierung mit einer starken Base wie n-Butyllithium (n-BuLi)[8][9]. Die Reaktion wird bei sehr niedrigen Temperaturen (-78 °C) durchgeführt, um Nebenreaktionen zu minimieren und die Stabilität des lithiierten Zwischenprodukts zu gewährleisten.
Schritt-für-Schritt-Protokoll:
-
N-Schutz: Reagieren Sie das N1-alkylierte Indol (aus Protokoll 1) mit p-Toluolsulfonylchlorid (TsCl) in Gegenwart einer Base wie Pyridin oder Triethylamin, um das N-Tosyl-geschützte Indol zu erhalten.
-
Lösen Sie das N-Tosyl-geschützte Indol (1,0 Äq.) in wasserfreiem Tetrahydrofuran (THF, 0,1 M) unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung auf -78 °C in einem Trockeneis/Aceton-Bad.
-
Fügen Sie n-Butyllithium (n-BuLi, 1,6 M in Hexanen, 1,1 Äq.) tropfenweise hinzu.
-
Rühren Sie die Lösung 1 Stunde bei -78 °C, um die C2-Lithiierung sicherzustellen.
-
Fügen Sie das gewünschte Elektrophil (z. B. ein Aldehyd, Keton oder Alkylhalogenid, 1,2 Äq.) langsam zur Lösung hinzu.
-
Rühren Sie die Reaktion 2-4 Stunden bei -78 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen.
-
Löschen Sie die Reaktion mit gesättigter wässriger NH₄Cl-Lösung.
-
Fahren Sie mit der Extraktion und Aufreinigung fort, wie in Protokoll 2.1 beschrieben.
-
Entschützung (falls erforderlich): Entfernen Sie die Tosylgruppe unter reduktiven (z. B. Mg/MeOH) oder basischen (z. B. NaOH) Bedingungen.
Protokoll 3: Modifikation der C5-Estergruppe zu Amiden
Die Umwandlung des C5-Esters in eine diverse Bibliothek von Amiden ist ein entscheidender Schritt zur Erforschung von SAR. Dies ist ein zweistufiger Prozess, der die Hydrolyse des Esters zur Carbonsäure und die anschließende Amidkopplung umfasst.
Begründung: Die Esterhydrolyse unter basischen Bedingungen (Verseifung) mit LiOH oder NaOH ist eine robuste Methode zur Gewinnung der Carbonsäure[2]. Für die Amidkopplung werden Peptidkopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) oder EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) verwendet, um die Carbonsäure zu aktivieren und die Amidbindung effizient zu bilden, während die Racemisierung minimiert wird[4][10].
2.3.1. Schritt A: Esterhydrolyse
-
Suspendieren Sie das Ethyl-indolcarboxylat-Derivat (1,0 Äq.) in einer Mischung aus THF und Wasser (z. B. 3:1 v/v).
-
Fügen Sie Lithiumhydroxid (LiOH, 2,0-3,0 Äq.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C), bis die DC den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Kühlen Sie die Mischung ab und säuern Sie sie vorsichtig mit 1 M HCl an, bis der pH-Wert ~2-3 beträgt.
-
Extrahieren Sie die resultierende Carbonsäure mit Ethylacetat.
-
Waschen, trocknen und konzentrieren Sie die organische Phase, um die rohe Carbonsäure zu erhalten, die oft ohne weitere Reinigung verwendet werden kann.
2.3.2. Schritt B: Amidkopplung
-
Lösen Sie die Indol-5-carbonsäure (1,0 Äq.) und das gewünschte Amin (1,1 Äq.) in einem geeigneten aprotischen Lösungsmittel (DMF oder DCM).
-
Fügen Sie eine organische Base wie Diisopropylethylamin (DIPEA, 2,0-3,0 Äq.) hinzu.
-
Fügen Sie das Kopplungsreagenz (z. B. HATU, 1,2 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur über Nacht.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Abschluss verdünnen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt mit Ethylacetat oder DCM.
-
Waschen Sie die organische Schicht nacheinander mit 5%iger wässriger Zitronensäure, gesättigter wässriger Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Schicht, konzentrieren Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie oder präparativer HPLC.
| Kopplungsreagenz | Base | Lösungsmittel | Vorteile |
| EDC/HOBt | DIPEA/NMM | DMF/DCM | Kostengünstig, weit verbreitet |
| HATU/HOAt | DIPEA | DMF | Hohe Effizienz, geringe Racemisierung, gut für sterisch gehinderte Substrate[11] |
| T3P® | Pyridin/TEA | EtOAc/DCM | Breiter Anwendungsbereich, einfache Aufarbeitung |
Allgemeiner Arbeitsablauf für SAR-Studien
Ein typischer Arbeitsablauf für eine SAR-Studie, die dieses Gerüst verwendet, ist ein iterativer Prozess, der Synthese, Reinigung, Charakterisierung und biologische Testung umfasst.
Abbildung 2: Allgemeiner Arbeitsablauf für eine SAR-Studie.
Fazit
Die Derivatisierung von Ethyl-3-methyl-1H-indol-5-carboxylat bietet einen robusten und vielseitigen Ansatz zur Erforschung von Struktur-Wirkungs-Beziehungen. Die in diesem Leitfaden beschriebenen Protokolle für die N1-Alkylierung, C2-Funktionalisierung und C5-Amidierung stellen bewährte Methoden dar, um schnell eine vielfältige Bibliothek von Analoga zu erstellen. Durch die systematische Anwendung dieser Strategien können Forscher wertvolle Einblicke in die molekularen Determinanten der biologischen Aktivität gewinnen und die Entwicklung neuartiger Therapeutika beschleunigen.
Referenzen
-
Chem-Impex. (n.d.). Methyl indole-5-carboxylate. Abgerufen von [Link]
-
Feng, G., Shen, Y., Sun, X., Zhang, W., Sun, C., Ji, W., Huang, H., & Pang, S. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
-
Chem-Impex. (n.d.). Indole-5-Carboxylic acid. Abgerufen von [Link]
-
Jahan, K. (2025). Selective C-2 lithiation of protected gramine: Synthesis and mechanism. ACS Fall 2025.
-
Deb, M. D., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(3), 393.
-
Li, C., & Li, X. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
-
Feng, G., Shen, Y., Sun, X., Zhang, W., Sun, C., Ji, W., Huang, H., & Pang, S. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
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Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684.
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Google Patents. (n.d.). US5545644A - Indole derivatives. Abgerufen von
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Shigeno, M., Yamamoto, K., & Kondo, Y. (n.d.). C–H carboxylation of indoles at the C‐2 position and those related to this study.
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ResearchGate. (n.d.). C2 allylation strategies of indoles. (a) lithiation of the C2 position... [Abbildung]. Abgerufen von [Link]
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Yokoyama, Y., Uchida, M., & Murakami, Y. (1989). C3-ACYLATION OF INDOLES VIA C3-LITHIATION DIRECTED BY THE C2-CARBOXYL GROUP. HETEROCYCLES, 29(9), 1661.
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 8(12), 954-966.
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Fadaeinasab, M., & Sagineedu, S. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 16(1).
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Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 546-557.
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ResearchGate. (n.d.). SAR of 5-substitutedindole-2-carboxamides [Abbildung]. Abgerufen von [Link]
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ResearchGate. (n.d.). Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones. Abgerufen von [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Abgerufen von [Link]
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PubChem. (n.d.). methyl 3-acetyl-1H-indole-5-carboxylate. Abgerufen von [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Abgerufen von [Link]
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Doležal, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4995.
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
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Gholamzadeh, M., Fadaeinassab, M., & Pasdar, H. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 24(3), 1015-1036.
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Fisher Scientific. (n.d.). Amide Synthesis. Abgerufen von [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Abgerufen von [Link]
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PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Abgerufen von [Link]
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Katritzky, A. R., Akutagawa, S., & Jones, R. A. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 51(10), 1666-1673.
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Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731.
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ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Abgerufen von [Link]
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Mancinelli, S., & Mazzanti, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
-
Wang, Y., Zhang, R., Chen, L., Xu, Y., Gu, Q., & Zhu, W. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of medicinal chemistry, 59(10), 4831–4845.
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Gholamzadeh, M., Fadaeinassab, M., & Pasdar, H. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 24(3), 1015-1036.
-
Winstanley, T., Horsley, J. R., & Jones, K. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC advances, 11(2), 1121-1125.
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Application Note: A Robust and Scalable Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate via Fischer Indolization
Abstract
This application note provides a comprehensive guide to the scale-up synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate, a key building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous pharmaceuticals.[1] This protocol is centered on the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[2] We present a detailed, two-part experimental procedure, starting with the synthesis of the requisite (4-ethoxycarbonylphenyl)hydrazine intermediate, followed by its acid-catalyzed condensation and cyclization with methyl ethyl ketone. The causality behind experimental choices, critical scale-up parameters, safety considerations, and analytical monitoring are discussed to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The demand for efficient and scalable synthetic routes is therefore of high importance in drug development.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2]
Causality for Route Selection:
For the synthesis of this compound, the Fischer approach is particularly advantageous for scale-up due to:
-
Convergent Strategy: It efficiently combines two readily available starting materials, (4-ethoxycarbonylphenyl)hydrazine and methyl ethyl ketone (MEK), in the final bond-forming stage.
-
Cost-Effectiveness: The precursors and catalysts are commercially available and relatively inexpensive.
-
Robustness: The reaction is well-documented and tolerant of a range of functional groups, although electron-withdrawing groups on the phenylhydrazine can sometimes make the reaction more challenging.[3]
The overall synthetic transformation is outlined below:
Caption: Overall two-part synthetic strategy.
The Fischer Indole Synthesis: Mechanistic Insights
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization during scale-up. The process involves several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is often reversible.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement, which is the key C-C bond-forming step.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (or an amine) and undergoes cyclization and subsequent aromatization to yield the stable indole ring system.
The choice of acid catalyst is crucial; it must be strong enough to promote the key rearrangement without causing degradation of the starting materials or product.[5] Both Brønsted acids (like H₂SO₄) and Lewis acids (like ZnCl₂) are effective, though polyphosphoric acid (PPA) is often preferred in challenging cases as it acts as both a catalyst and a dehydrating agent.[2][6]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Protocol Part A: Synthesis of (4-ethoxycarbonylphenyl)hydrazine hydrochloride
This protocol details the synthesis of the essential hydrazine precursor from ethyl 4-aminobenzoate.
Materials & Equipment:
-
Ethyl 4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Diazotization:
-
Charge the reactor with Ethyl 4-aminobenzoate (1.0 eq) and concentrated HCl (4.0 eq). Stir to form a slurry.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Prepare a solution of Sodium Nitrite (1.1 eq) in a minimum amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the reactor via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate vessel, prepare a solution of Tin(II) Chloride dihydrate (3.5 eq) in concentrated HCl (3.0 eq). Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the SnCl₂ solution. A thick precipitate will form. Maintain the temperature below 15 °C during the addition.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the solid under vacuum at 40-50 °C to a constant weight. The product is the hydrochloride salt of the desired hydrazine.
-
Protocol Part B: Scale-up Synthesis of this compound
This protocol uses the hydrazine salt prepared in Part A.
Materials & Equipment:
-
(4-ethoxycarbonylphenyl)hydrazine hydrochloride (from Part A)
-
Methyl Ethyl Ketone (MEK)
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Heptane or Hexane
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Separatory funnel (for workup)
-
Rotary evaporator
Procedure:
-
Reaction Setup & Hydrazone Formation:
-
Charge the reactor with (4-ethoxycarbonylphenyl)hydrazine hydrochloride (1.0 eq), Methyl Ethyl Ketone (1.5-2.0 eq), and a suitable solvent such as ethanol or acetic acid (approx. 5-10 volumes).[7]
-
Heat the mixture to 60-70 °C and stir for 1-2 hours to facilitate the formation of the phenylhydrazone. Progress can be monitored by TLC or HPLC.
-
-
Indolization/Cyclization:
-
Caution: This step can be exothermic. Ensure adequate cooling capacity.
-
Cool the mixture to approximately 50 °C.
-
Slowly and carefully add Polyphosphoric Acid (PPA, approx. 5-10 eq by weight) to the reaction mixture in portions. The viscosity will increase significantly.
-
Once the PPA addition is complete, slowly heat the reaction mixture to 100-120 °C.[2]
-
Maintain this temperature with vigorous stirring for 2-5 hours. Monitor the reaction for the consumption of the hydrazone intermediate by TLC or HPLC.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to below 80 °C.
-
Caution: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carefully and slowly pour the viscous reaction mixture onto a vigorously stirred mixture of crushed ice and water (approx. 20 volumes).
-
The acidic solution must be neutralized. Slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH of the aqueous layer is ~7-8.
-
-
Extraction and Purification:
-
Transfer the neutralized slurry to a large separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or toluene (3 x 10 volumes).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Crystallization:
-
The crude solid obtained is often amenable to crystallization, which is highly preferable to column chromatography for scale-up.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.
-
Slowly add a non-polar solvent like heptane or hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane/ethyl acetate mixture, and dry under vacuum.
-
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Part A: Hydrazine Synthesis | Part B: Fischer Indole Synthesis |
| Key Reactants | Ethyl 4-aminobenzoate, NaNO₂, SnCl₂ | (4-ethoxycarbonylphenyl)hydrazine, MEK |
| Catalyst | - | Polyphosphoric Acid (PPA) |
| Solvent | HCl (aq) | Acetic Acid / Toluene |
| Temperature | 0-5 °C (Diazotization), <15 °C (Reduction) | 100-120 °C |
| Reaction Time | ~4 hours | ~3-6 hours |
| Typical Yield | 80-90% | 70-85% |
| Final Product | White to off-white solid | Light tan to white crystalline solid |
| MW | 203.24 g/mol [4] | - |
| CAS No. | 73396-90-4[4] | - |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.[8]
References
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 99. Available at: [Link]
-
Al-Hourani, B. J. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]
-
Tabatabaeian, K., Khorshidi, S., Mamaghani, M., & Dadashi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2442-2450. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
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El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. Available at: [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (1998). ResearchGate. Available at: [Link]
-
Fun, H. K., Ooi, C. W., & Chen, S. W. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2482. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Al-Mourabit, A., & Zard, S. Z. (2002). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Pure and Applied Chemistry, 74(1), 1-10. Available at: [Link]
-
Tabatabaeian, K., Khorshidi, S., Mamaghani, M., & Dadashi, A. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2442-2450. Available at: [Link]
-
Singh, G., & Singh, P. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(1), 1-25. Available at: [Link]
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Thomson, R. J., & Nonetheless, C. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7529–7532. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 3-methyl-1H-indole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: Navigating the Synthesis of a Key Indole Intermediate
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. While several synthetic routes to indole cores exist, the preparation of this specific isomer often presents challenges that can lead to diminished yields. This guide will focus on the most common and adaptable synthetic strategies, namely the Fischer Indole Synthesis and the Japp-Klingemann reaction, providing in-depth troubleshooting for each.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, spanning from the quality of your starting materials to the specifics of your reaction conditions and work-up procedure. Here’s a breakdown of potential areas for optimization:
-
Purity of Starting Materials: The Fischer Indole Synthesis, in particular, is sensitive to the purity of the hydrazine and carbonyl compounds. Impurities can lead to a host of side reactions, including the formation of unwanted regioisomers and decomposition products.
-
Recommendation: Ensure your ethyl 4-hydrazinobenzoate hydrochloride and 2-butanone are of high purity. If necessary, recrystallize the hydrazine salt and distill the 2-butanone before use.
-
-
Reaction Conditions: Both the Fischer and Japp-Klingemann syntheses are sensitive to temperature and acid strength.[1]
-
Fischer Indole Synthesis: The choice of acid catalyst is critical. While weaker acids like acetic acid can be used, stronger acids such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and a protic solvent are often more effective in promoting the key[2][2]-sigmatropic rearrangement. However, overly harsh conditions can lead to degradation. A systematic optimization of acid catalyst, temperature, and reaction time is highly recommended.
-
Japp-Klingemann Reaction: The initial coupling reaction is typically carried out under mildly basic or neutral conditions, while the subsequent cyclization to the indole is acid-catalyzed. Maintaining the optimal pH at each stage is crucial for high yields.
-
-
Work-up and Purification: Product loss during extraction and purification is a common culprit for low yields.
-
Recommendation: During aqueous work-up, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent like ethyl acetate. For purification, column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation from impurities.
-
Formation of Impurities and Side Products
Question: I am observing significant impurity spots on my TLC analysis. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. Here are some of the usual suspects and how to address them:
-
Regioisomers in Fischer Indole Synthesis: When using an unsymmetrical ketone like 2-butanone, there is a possibility of forming two different regioisomers of the indole. The desired 3-methyl isomer is typically favored, but the 2-ethyl isomer can also be formed.
-
Explanation: The regioselectivity of the Fischer indole synthesis is influenced by the stability of the intermediate enamine. Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.
-
Recommendation: To favor the formation of the 3-methyl isomer, careful selection of the acid catalyst and reaction temperature is necessary. Analysis of the crude product by ¹H NMR can help determine the isomeric ratio.
-
-
Incomplete Cyclization: The reaction may stall at the intermediate phenylhydrazone stage, especially under mild acidic conditions or at low temperatures.
-
Recommendation: If you observe a significant amount of unreacted hydrazone, consider increasing the strength of the acid catalyst or raising the reaction temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
-
N-N Bond Cleavage: A significant competing pathway, particularly with electron-rich phenylhydrazines, is the cleavage of the N-N bond, leading to the formation of anilines and other degradation products instead of the desired indole.[3][4]
-
Recommendation: While the ester group on the phenylhydrazine in this synthesis is electron-withdrawing, which generally disfavors N-N bond cleavage, overly harsh reaction conditions can still promote this side reaction. Careful control of temperature is key.
-
-
Hydrolysis of the Ester: During the acidic work-up or under prolonged heating in the presence of acid, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Recommendation: Minimize the exposure of the product to strong acidic conditions at elevated temperatures. If hydrolysis is a significant issue, consider using a milder work-up procedure or re-esterifying the carboxylic acid as a final step.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: the Fischer Indole Synthesis or the Japp-Klingemann reaction?
A1: Both routes are viable. The Fischer Indole Synthesis is often more direct, involving the one-pot reaction of ethyl 4-hydrazinobenzoate with 2-butanone in the presence of an acid catalyst.[5] However, it can suffer from regioselectivity issues. The Japp-Klingemann reaction provides a more controlled approach. It involves the reaction of a diazonium salt of ethyl 4-aminobenzoate with a β-keto ester like ethyl 2-methylacetoacetate, followed by cyclization of the resulting hydrazone.[6] This method can offer better control over the substitution pattern of the final indole. The choice often depends on the availability of starting materials and the specific challenges encountered in your laboratory.
Q2: What is the role of the acid catalyst in the Fischer Indole Synthesis, and how do I choose the right one?
A2: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis, including the isomerization of the phenylhydrazone to the enehydrazine and the subsequent[2][2]-sigmatropic rearrangement. A variety of Brønsted and Lewis acids can be used. For this particular synthesis, stronger acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a solvent like ethanol or acetic acid are often effective. The optimal choice will depend on the specific substrate and desired reaction conditions. It is advisable to start with a milder acid like acetic acid and, if the reaction is sluggish, move to a stronger acid system.
Q3: How can I effectively purify the final product?
A3: Purification is critical for obtaining high-purity this compound.
-
Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) typically provides good separation.[7]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step.[8] Suitable solvents include ethanol, or a mixture of ethyl acetate and hexane.
Experimental Protocols
The following are generalized protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Fischer Indole Synthesis
This protocol outlines the direct synthesis from ethyl 4-hydrazinobenzoate hydrochloride and 2-butanone.
Diagram of the Fischer Indole Synthesis Workflow
Caption: A simplified workflow for the Fischer Indole Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydrazinobenzoate hydrochloride (1.0 eq) and 2-butanone (1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or glacial acetic acid. Carefully add the acid catalyst (e.g., polyphosphoric acid or a catalytic amount of concentrated sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Japp-Klingemann Reaction followed by Fischer Cyclization
This two-step protocol offers a more controlled synthesis.
Diagram of the Japp-Klingemann/Fischer Synthesis Workflow
Caption: A two-part workflow combining the Japp-Klingemann reaction and Fischer cyclization.
Step-by-Step Methodology:
Part A: Japp-Klingemann Reaction to form the Hydrazone
-
Diazotization: Dissolve ethyl 4-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add a solution of sodium acetate. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the β-keto ester. Stir the reaction mixture at 0-5 °C for a few hours. The formation of the hydrazone is often indicated by the appearance of a colored precipitate.
-
Isolation of Hydrazone: Collect the precipitated hydrazone by filtration, wash with cold water, and dry. This intermediate can be used in the next step without further purification.
Part B: Fischer Indole Cyclization
-
Reaction Setup: Suspend the dried hydrazone from Part A in a suitable solvent like ethanol or glacial acetic acid.
-
Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid) and heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Summary and Characterization
The following table summarizes the expected analytical data for the target compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.54 (br s, 1H, NH), 8.48 (d, J = 1.6 Hz, 1H, Ar-H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.38 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.34 (s, 3H, CH₃), 1.41 (t, J = 7.2 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.5, 137.2, 134.1, 124.6, 123.8, 122.3, 119.8, 110.8, 109.7, 60.6, 14.5, 9.8. |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Conclusion
The synthesis of this compound, while presenting potential challenges, can be reliably achieved with careful attention to experimental detail. By understanding the underlying reaction mechanisms and potential pitfalls of the Fischer and Japp-Klingemann syntheses, researchers can effectively troubleshoot and optimize their procedures to achieve higher yields and purity. This guide serves as a starting point for your investigations, and we encourage you to adapt these protocols to your specific needs.
References
-
Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Org. Synth.1977 , 56, 72. DOI: 10.15227/orgsyn.056.0072. [Link]
-
Al-Tel, T. H.; Al-Qawasmeh, R. A.; Zaarour, R. H. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21(3), 333. DOI: 10.3390/molecules21030333. [Link]
- Pelkey, E. T. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
- Wang, B.; Gribble, G. W. A convenient synthesis of 2,4-disubstituted indoles. Tetrahedron Lett.2003, 44(23), 4331-4333.
- Taber, D. F.; Straney, P. J. The Synthesis of Indoles. Org. Process Res. Dev.2010, 14(6), 1313-1317.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875-2911.
- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63(4), 373-401.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15(4), 2491-2498.
- Sundberg, R. J. Indoles; Academic Press, 1996.
- Chen, C.; Lieberman, D. R.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J. A practical synthesis of a 2,3-disubstituted indole. J. Org. Chem.1997, 62(9), 2676-2677.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 4-457.
- Campaigne, E.; Lake, R. D. The Japp-Klingemann Reaction. II. The Reaction of Diazotized p-Chloroaniline with 2-Carbethoxycyclopentanone. J. Org. Chem.1959, 24(4), 478-482.
- Larock, R. C.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis; 5th ed.; Springer, 2007.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press, 2005.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; 5th ed.; Springer, 2014.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16(2), 2241-2245.
- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazon-Derivate des Acetessigesters. Ber. Dtsch. Chem. Ges.1887, 20(2), 2942-2944.
- Pausacker, K. H.; Schubert, C. I. The Fischer Indole Synthesis. J. Chem. Soc.1949, 1384-1389.
- Fitzpatrick, J. T.; Hiser, R. D. The Japp-Klingemann Reaction. I. The Course of the Reaction with Ethyl α-Methylacetoacetate. J. Am. Chem. Soc.1957, 79(13), 3265-3267.
- Allen, C. F. H.; Wilson, C. V. The Japp-Klingemann Reaction. Org. React.1959, 10, 143.
- Suvorov, N. N.; Sorokina, N. P.; Sheinker, Y. N. Indole derivatives. XXX. The mechanism of the Fischer reaction. J. Gen. Chem. USSR (Engl. Transl.)1959, 29, 962-969.
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Yoo, E. J.; Ahlquist, M.; Bae, I.; Iretskii, A.; Garcia-Garibay, M. A.; Houk, K. N. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133(14), 5361-5363. DOI: 10.1021/ja111181s. [Link]
- Hughes, D. L. Progress in the Fischer Indole Synthesis. A Review. Org. Prep. Proced. Int.1993, 25(6), 607-632.
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Technical Support Center: Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, side reactions, and purification issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Understanding the Core Synthesis & Common Pitfalls
The most prevalent and industrially relevant method for synthesizing substituted indoles like this compound is the Fischer Indole Synthesis.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The specific arylhydrazone required is typically formed in situ or in a preceding step from the reaction of 4-ethoxycarbonylphenylhydrazine with methyl ethyl ketone (MEK) .
While robust, this pathway is susceptible to several side reactions that can impact yield, purity, and reproducibility. This guide will focus on troubleshooting issues arising from this synthetic route.
Q1: I'm seeing a significant isomeric impurity in my final product that is difficult to separate. What is it and why is it forming?
Answer: This is the most common and critical issue in this specific synthesis. The impurity is almost certainly Ethyl 2,3-dimethyl-1H-indole-5-carboxylate . Its formation is a direct consequence of the lack of regioselectivity in the Fischer cyclization when using an unsymmetrical ketone like methyl ethyl ketone (MEK).
Causality & Mechanism: The Fischer Indole Synthesis proceeds via a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer.[3] MEK can form two different enehydrazine tautomers, leading to two distinct indole products.
-
Pathway A (Desired): The enehydrazine forms on the more substituted carbon of the ketone (the secondary carbon of the ethyl group). This pathway leads to the desired 3-methylindole product.
-
Pathway B (Undesired): The enehydrazine forms on the less substituted carbon (the primary carbon of the methyl group). This pathway leads to the isomeric byproduct, 2,3-dimethylindole .[4]
The choice of acid catalyst and reaction temperature are critical factors that influence the ratio of these two pathways.[5]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the formation of the two enehydrazine intermediates from the starting hydrazone and their subsequent cyclization into the desired product and the isomeric byproduct.
Caption: Competing pathways in the Fischer synthesis of the target indole.
Troubleshooting Guide: Controlling Regioselectivity
| Parameter | Recommendation for Maximizing 3-methyl Isomer | Rationale |
| Acid Catalyst | Use milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or specific Lewis acids known to favor thermodynamic control.[6] | Harsher acids (e.g., concentrated H₂SO₄, polyphosphoric acid) at high temperatures can push the reaction towards the more stable (thermodynamic) 2,3-dimethyl product. Milder conditions can favor the kinetically formed 3-methyl isomer. |
| Temperature | Maintain the lowest effective temperature (e.g., 80-100°C). Avoid excessive heating.[5] | Higher temperatures provide the energy to overcome the activation barrier for the formation of the more stable, but less desired, product. Careful temperature control is crucial. |
| Solvent | Protic solvents like ethanol or acetic acid are commonly used.[7] | The solvent can influence the stability of the transition states. Acetic acid can act as both a solvent and a catalyst. |
| Alternative Ketone | Consider using a precursor that dictates the outcome, such as ethyl 2-oxobutanoate, followed by reduction and decarboxylation steps. | This changes the synthetic route but offers absolute control over regioselectivity, bypassing the MEK issue entirely. This is a strategy often employed in drug development for ensuring isomeric purity. |
Section 2: Reaction Conditions & Execution
Q2: My reaction is producing a lot of dark, tarry material and the overall yield is very low. What's causing this decomposition?
Answer: The formation of tar and decomposition products in a Fischer Indole Synthesis is a classic sign of overly harsh reaction conditions, particularly concerning the acid catalyst and temperature.
Causality & Troubleshooting:
-
Acid Concentration is Too High: The Fischer synthesis is acid-catalyzed, but the ammonia byproduct generated during the final cyclization step neutralizes the acid.[3] This often tempts researchers to use a large excess of a strong acid. However, strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) can promote polymerization and degradation of the electron-rich indole ring system, especially at high temperatures.[8]
-
Solution: Use the acid catalytically where possible. If a stronger acid is needed, add it portion-wise and maintain strict temperature control. Consider using a solid-supported acid catalyst for easier removal and potentially milder conditions.
-
-
Temperature is Too High: Indoles, while aromatic, can be sensitive to high temperatures in strongly acidic media. Excessive heat accelerates side reactions and decomposition.
-
Solution: Optimize the reaction for the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed. A typical range is 80-120°C, but this must be optimized for your specific acid/solvent system.[7]
-
-
Hydrolysis of the Ester: The presence of strong acid and any water in the reaction mixture can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid (3-methyl-1H-indole-5-carboxylic acid). This acid may be less soluble and could potentially decarboxylate under harsh conditions, leading to further impurities.[9]
-
Solution: Use anhydrous solvents and reagents where possible. During work-up, neutralize the acid promptly to prevent ester hydrolysis. If the carboxylic acid is formed, it will have a very different polarity, which can be exploited during purification.
-
Troubleshooting Workflow: Diagnosing a Low-Yielding Reaction
This workflow helps diagnose the root cause of poor reaction performance.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Work-up and Purification
Q3: The work-up protocol seems straightforward, but I'm struggling with purification. What are the best practices?
Answer: Effective purification hinges on a well-executed work-up designed to remove the bulk of the impurities before chromatography.
Recommended Work-up Protocol:
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water. This precipitates the organic product and dilutes the acid, dissipating heat.[10]
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the excess acid. Be cautious, as significant CO₂ evolution (effervescence) will occur. Continue until the pH is neutral (~7). This step is crucial to prevent acid-catalyzed degradation and ester hydrolysis during extraction.
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes). The indole product is moderately polar and should extract well.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification Strategy: The primary impurities to remove are the unreacted hydrazone , the 2,3-dimethyl isomer , and baseline tarry materials .
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of hexanes (or petroleum ether) and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities and gradually increase the polarity (e.g., to 80:20) to elute your product. The 2,3-dimethyl isomer often has a very similar Rf value, requiring a long column and careful fraction collection for complete separation.
-
-
Recrystallization: If the crude product is relatively clean (>85-90%), recrystallization can be an excellent final purification step.
-
Solvent Systems: Try solvent pairs like ethanol/water, ethyl acetate/hexanes, or toluene. The ideal system will dissolve the compound when hot but allow for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
-
References
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601; Vol. 53, p.59. [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53535-53550. [Link]
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RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]
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Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(10), 1289. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]
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Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]
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ResearchGate. (n.d.). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
-
RSC Publishing. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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National Institutes of Health (NIH). (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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Acros Pharmatech. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. [Link]
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National Institutes of Health (NIH). (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. [Link]
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ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]
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ACS Publications. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]
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Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?[Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
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Technical Support Center: Overcoming Solubility Challenges of Ethyl 3-methyl-1H-indole-5-carboxylate
Welcome to the technical support guide for Ethyl 3-methyl-1H-indole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As with many promising new chemical entities (NCEs), particularly those featuring heterocyclic scaffolds like indole, poor aqueous solubility is a primary hurdle that can impede experimental progress and drug development.[1][2] This guide provides a structured, causality-driven approach to understanding and systematically overcoming these issues, from initial benchtop experiments to advanced formulation strategies.
Compound Overview: Physicochemical Profile
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility problems. The indole ring system and the ethyl ester functional group contribute to its significantly hydrophobic nature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | ChemBK[3] |
| Molar Mass | 203.24 g/mol | ChemBK[3] |
| Density | ~1.177 g/cm³ | ChemBK[3] |
| Appearance | Likely a solid (powder/crystals) | General Chemical Knowledge |
| Aqueous Solubility | Predicted to be low to very low | Inferred from structure |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General Chemical Knowledge |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a progressive, question-and-answer format, guiding you from simple fixes to more complex formulation solutions.
Q1: I'm struggling with the initial dissolution of this compound in my aqueous buffer. What are the first things I should try?
Answer: When facing initial dissolution failure in aqueous media, the goal is to overcome the compound's high crystal lattice energy and poor interaction with water. Start with simple physical and chemical modifications before moving to complex formulations.
Initial Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the solute.[4][5] If your material is crystalline, grinding it into a finer powder using a mortar and pestle can significantly increase the surface area available for solvent interaction. For more rigorous applications, techniques like micronization can be employed, though this requires specialized equipment.[1][4]
-
Thermal and Mechanical Energy Input:
-
Heating: Gently warming the solution can increase solubility. However, be cautious. Monitor for any signs of degradation (color change) and always run a stability check (e.g., using HPLC) to ensure the compound remains intact at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help break apart agglomerates and enhance solvent penetration into the solid particles, accelerating the dissolution process.
-
-
pH Adjustment: For compounds with ionizable groups, altering the pH is a powerful technique.[1][6][7] The indole nitrogen has a very high pKa and is not easily protonated, but if other ionizable functional groups were present, adjusting the pH to ionize the molecule would dramatically increase its aqueous solubility. Check the pH of your final solution to ensure it is compatible with your experimental system.
Q2: The basic methods are insufficient for my required concentration. What formulation-based strategies can I implement at the bench?
Answer: If physical methods fail, the next step is to modify the solvent system itself or use excipients to increase the compound's affinity for the medium. These techniques are common in both early-stage research and final drug product formulation.
Benchtop Formulation Strategies:
-
Co-solvents: This is a highly effective and common technique.[4] A water-miscible organic solvent (co-solvent) is added to the aqueous system to reduce the overall polarity of the solvent, making it more favorable for a hydrophobic compound.
| Common Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-40% | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 1-60% | A versatile solvent with low toxicity.[4] |
| Polyethylene Glycol (PEG 300/400) | 1-50% | Effective for many nonpolar drugs.[4] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | Use sparingly due to potential cellular toxicity. |
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous bulk phase.[6][8]
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, where the drug molecule (the "guest") is held within the hydrophobic cavity of the cyclodextrin (the "host"), increasing its apparent water solubility.[1][12][13]
Q3: For my in vivo animal studies, I need a formulation that enhances oral bioavailability. What are the recommended advanced strategies?
Answer: Enhancing oral bioavailability for a poorly soluble compound requires strategies that not only increase solubility but also improve the dissolution rate in the gastrointestinal tract.[12][14] The following are industry-standard approaches for developing oral dosage forms.
Advanced Formulation Strategies for Oral Bioavailability:
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques.[15] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state is stabilized, preventing crystallization.[14][16] This results in significantly higher apparent solubility and faster dissolution compared to the crystalline form.
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and specialized polymers like Soluplus® or Apinovex™.[10][16][17]
-
Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing techniques.[12][17] A simple lab-scale method is solvent evaporation.
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to present the drug in a solubilized state. Upon gentle agitation in the GI tract, they form fine emulsions or microemulsions, which are readily absorbed.[13]
-
Nanosuspensions: This approach involves reducing the drug particle size down to the nanometer range (<1 µm).[19] The vast increase in surface area, as described by the Noyes-Whitney equation, dramatically increases the dissolution velocity.[2][13]
-
Preparation Methods: Media milling (wet bead milling) and high-pressure homogenization are standard techniques.[12]
-
Experimental Protocols
Protocol 1: Systematic Screening of Co-solvents
Objective: To determine an effective co-solvent system and concentration for solubilizing this compound to a target concentration (e.g., 1 mg/mL).
Methodology:
-
Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) in your primary aqueous buffer (e.g., PBS pH 7.4). Create a range of concentrations, such as 10%, 20%, 30%, 40%, and 50% (v/v).
-
Solubilization: Weigh a fixed amount of the compound (e.g., 1 mg) into several vials.
-
Addition: Add 1 mL of each respective co-solvent/buffer mixture to the vials.
-
Mixing: Vortex each vial vigorously for 2 minutes. Use a bath sonicator for 15 minutes if dissolution is not immediate.
-
Observation: Visually inspect each vial for undissolved particulate matter against a dark background.
-
Confirmation (Optional but Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10 minutes. Carefully take a sample from the supernatant and analyze its concentration via a calibrated HPLC or UV-Vis method to determine the actual solubility.
Protocol 2: Lab-Scale Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a 1:4 drug-to-polymer amorphous solid dispersion to enhance aqueous dissolution.
Methodology:
-
Dissolution: Weigh 10 mg of this compound and 40 mg of a hydrophilic polymer (e.g., PVP K30) into a glass vial.
-
Solvent Addition: Add a minimal amount of a volatile solvent in which both the drug and polymer are freely soluble (e.g., methanol or a dichloromethane/methanol mixture). Add just enough to achieve a clear solution.
-
Evaporation: Place the vial on a rotary evaporator (or in a fume hood with a gentle stream of nitrogen) to slowly remove the solvent. The goal is to create a thin, clear film on the vial wall.
-
Drying: Place the vial under high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the resulting solid material from the vial. You should have a glassy, amorphous powder.
-
Testing: Attempt to dissolve this new solid dispersion material in the same aqueous buffer from your initial failed experiments. Compare the dissolution rate and extent to the original crystalline compound.
References
-
Jadhav, N.R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
Al-Badr, A.A., & El-Enazi, M.M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Prajapati, B.G., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Fauzi, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Cohen, M., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]
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Karasinska, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]
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PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
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Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Available at: [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. Available at: [Link]
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Wiley. (2019). Innovative Dosage Forms: Design and Development at Early Stage. Available at: [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
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Rohrs, B.R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]
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Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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IFF. (2022). Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. Available at: [Link]
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Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]
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Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]
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Acros Pharmatech. (n.d.). This compound. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023). Ethyl indole-3-carboxylate Safety Data Sheet. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Indole-5-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of indole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses broad, frequently encountered issues during indole-5-carboxylate synthesis.
Q1: My indole synthesis reaction is resulting in a consistently low yield. What are the primary contributing factors?
Low yields in indole syntheses are a common challenge and can often be attributed to several key factors. These include suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the electronic nature of the starting materials. For instance, the widely used Fischer indole synthesis is notoriously sensitive to both temperature and acid strength.[1]
To systematically address low yields, consider the following points:
-
Purity of Starting Materials : Ensure the purity of your arylhydrazine (e.g., 4-hydrazinobenzoic acid or its ester) and carbonyl compounds. Impurities can lead to a cascade of unwanted side reactions.[1]
-
Optimize Reaction Conditions : Systematically vary the temperature, reaction time, and catalyst concentration. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal parameter space.
-
Atmosphere Control : For sensitive substrates, particularly in palladium-catalyzed reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and catalysts.[2]
-
Choice of Synthesis Route : Depending on the desired substitution pattern and available starting materials, some indole synthesis methods are inherently more efficient than others.[1] If one route consistently fails, exploring an alternative like a Reissert or a palladium-catalyzed approach may be beneficial.
Section 2: Fischer Indole Synthesis: A Deep Dive
The Fischer indole synthesis is a workhorse for indole formation. However, its success with electron-withdrawing groups like carboxylates requires careful optimization.
Q2: I am attempting to synthesize ethyl 2-methyl-1H-indole-5-carboxylate from ethyl 4-hydrazinobenzoate and butanone, but the yield is poor and I see multiple spots on my TLC. What is going wrong?
This is a classic challenge. The electron-withdrawing nature of the carboxylate group on the phenylhydrazine ring can disfavor the key[3][3]-sigmatropic rearrangement step of the Fischer synthesis.[4] Furthermore, several side reactions are common.
Likely Issues & Troubleshooting Steps:
-
Inappropriate Acid Catalyst : The choice and concentration of the acid are critical. A weak acid may not be sufficient to drive the reaction, while an overly strong acid can lead to substrate or product degradation.[2][3]
-
N-N Bond Cleavage : Electron-donating groups on the carbonyl component can stabilize a key intermediate, leading to a competing N-N bond cleavage reaction that produces aniline derivatives as byproducts instead of the desired indole.[1][7]
-
Recommendation : While butanone is generally acceptable, be mindful of this pathway. Ensure your reaction temperature is not excessively high, as this can favor cleavage pathways.
-
-
Aldol Condensation : Under acidic conditions, the ketone (butanone) can undergo self-condensation, leading to impurities that can complicate purification.
-
Recommendation : Consider a one-pot procedure where the hydrazone is formed at a lower temperature before introducing the stronger acid catalyst and increasing the temperature for the cyclization step. This minimizes the time the ketone is exposed to harsh acidic conditions.[2]
-
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Data Summary: Effect of Acid Catalyst on Fischer Indole Synthesis
The choice of acid catalyst can dramatically impact the yield and regioselectivity of the Fischer indole synthesis, especially when using unsymmetrical ketones.[6]
| Catalyst | Typical Concentration | Notes |
| Brønsted Acids | ||
| HCl, H₂SO₄ | 10-30% (w/w) | Strong acids, can cause degradation if not controlled.[8] |
| p-TsOH | Catalytic to stoichiometric | Milder option, often used in toluene with a Dean-Stark trap. |
| Polyphosphoric Acid (PPA) | Often used as solvent/catalyst | Highly effective for difficult cyclizations, but workup can be challenging.[2][5][9] |
| Acetic Acid | Solvent | Often used for hydrazone formation; may not be strong enough for cyclization of deactivated substrates. |
| Lewis Acids | ||
| ZnCl₂ | Stoichiometric | Classic catalyst, effective but can be hygroscopic.[10] |
| BF₃·OEt₂ | Catalytic to stoichiometric | Potent Lewis acid, must be handled with care. |
| FeCl₃, AlCl₃ | Catalytic | Strong Lewis acids, can also promote side reactions. |
Experimental Protocol: Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate using PPA
This protocol for a related, sterically hindered indole provides a robust starting point for other indole-5-carboxylate syntheses.[5]
-
Hydrazone Formation : In a 100 mL round-bottom flask, combine the starting ketone (e.g., ethyl 2,4-diphenylacetoacetate, 1.0 eq), the substituted phenylhydrazine hydrochloride (e.g., ethyl 4-hydrazinobenzoate hydrochloride, 1.1 eq), and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by TLC.
-
Cyclization : Carefully add polyphosphoric acid (PPA) (approx. 10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g) with stirring.
-
Neutralization : Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Section 3: Palladium-Catalyzed Approaches
Modern cross-coupling reactions offer powerful alternatives for constructing or functionalizing the indole-5-carboxylate core, often with high functional group tolerance.
Q3: I need to synthesize an indole-5-carboxylate with a specific substituent at the 2-position. Are there reliable palladium-catalyzed methods for this?
Yes, palladium-catalyzed reactions are excellent for this purpose. A particularly effective strategy is the Heck reaction , which couples an aryl halide with an alkene.[11] For your target, you could start with a 5-bromoindole-2-carboxylate and couple it with a suitable alkene.
Mechanism: The Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[12]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Q4: What are the key parameters to optimize for a Heck reaction on an indole-5-carboxylate substrate?
For a successful Heck coupling on a substrate like ethyl 5-bromoindole-2-carboxylate, consider the following:
-
Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is crucial. Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are commonly used. The ligand stabilizes the palladium center and influences its reactivity.
-
Base : A base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid (HX) generated during the catalytic cycle.[12]
-
Solvent : Polar aprotic solvents like DMF or acetonitrile are typical.
-
Temperature : Reactions are generally run at elevated temperatures (80-120 °C).
Experimental Protocol: Proposed Heck Reaction for Ethyl 5-bromo-1H-indole-2-carboxylate
This proposed protocol is based on general procedures for Heck reactions on aryl halides.[13]
-
To a Schlenk tube, add ethyl 5-bromoindole-2-carboxylate (1.0 eq), palladium acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the alkene (1.2-1.5 eq) and a degassed solvent (e.g., DMF).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Section 4: Purification and Characterization
Q5: I am struggling with the purification of my crude indole-5-carboxylate. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for the indole nitrogen to interact with silica gel.[1]
-
Column Chromatography : This is the most common method.
-
Solvent System : A gradient elution of hexane and ethyl acetate is a good starting point. For more polar indoles, a small percentage of methanol in dichloromethane can be effective.
-
Tailing Reduction : If your product streaks or "tails" on the column, it may be due to the acidic nature of the silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can often improve peak shape.
-
-
Recrystallization : This can be a highly effective method for obtaining very pure material, although it may lead to lower recovery. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Reverse-Phase HPLC : For analytical and small-scale preparative purification of indole-5-carboxylic acids, reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier (like formic acid for MS compatibility) is a viable option.[14]
Section 5: Other Synthetic Routes & Considerations
Q6: Are there other reliable methods for synthesizing the indole-5-carboxylate core besides the Fischer synthesis?
Yes, the Reissert indole synthesis provides a powerful alternative, especially when the required ortho-nitrotoluene derivative is available.
Mechanism: The Reissert Indole Synthesis
The Reissert synthesis involves two key steps: the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[15]
Caption: Workflow of the Reissert Indole Synthesis.
This method typically yields an indole-2-carboxylic acid, which can be useful. If the parent indole is desired, the 2-carboxy group can be removed by heating.[15] To obtain an indole-5-carboxylate, one would need to start with 4-methyl-3-nitrobenzoic acid or its ester.
Q7: My final product is the indole-5-carboxylic acid, but I sometimes isolate the decarboxylated indole as a byproduct. How can I avoid this?
Accidental decarboxylation can occur, particularly if the reaction workup or purification involves high temperatures or harsh acidic/basic conditions.[16][17]
-
Avoid Excessive Heat : During concentration of the product solution or when drying the final compound, avoid using excessive heat.
-
Neutral Workup : If possible, maintain a neutral pH during the workup. Strong acids can catalyze decarboxylation, especially in the presence of water at elevated temperatures.[16]
-
Purification Conditions : When performing column chromatography, avoid leaving the compound on the column for extended periods, as the silica gel is acidic.
By carefully considering these troubleshooting steps and optimizing your reaction conditions, you can significantly improve the yield and purity of your indole-5-carboxylate synthesis.
References
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- University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.
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- NIH. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
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- Wikipedia. (2023). Reissert indole synthesis. Wikipedia.
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- Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 198-223.
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- ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. The Journal of Organic Chemistry, 86(3), 2538-2552.
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- Google Patents. (2021). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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- Biotage. (2023).
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Technical Support Center: Advanced Catalysis for Ethyl Indole-5-Carboxylate Synthesis
Welcome to the dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl indole-5-carboxylates and related indole derivatives. This guide moves beyond traditional, often harsh, synthetic methods to explore the nuances of alternative catalytic systems. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges, empowering you to optimize your reactions, improve yields, and achieve desired selectivity.
The indole scaffold is a cornerstone in medicinal chemistry, and the demand for efficient, green, and versatile synthetic routes is ever-increasing.[1] This guide is structured to address the practical hurdles of employing modern catalytic techniques, from metal- and organo-catalysis to biocatalysis and novel reaction media.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to address specific experimental issues directly. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired ethyl indole-5-carboxylate. What are the most common contributing factors?
A: Low yields are a frequent and frustrating issue that can stem from multiple sources. The key is to systematically diagnose the potential cause.
-
Causality: Low yields in indole syntheses can be traced back to four primary areas: (1) Suboptimal Reaction Conditions, (2) Purity and Stability of Reactants, (3) Catalyst Inactivity or Decomposition, and (4) Competing Side Reactions. For instance, the classic Fischer indole synthesis is notoriously sensitive to the strength and concentration of the acid catalyst and the reaction temperature.[2][3] Using an acid that is too strong can lead to degradation, while one that is too weak may fail to promote the key cyclization step.[3]
Troubleshooting Workflow for Low Yield:
Step-by-Step Solutions:
-
Verify Purity of Starting Materials : Impurities in arylhydrazines or carbonyl compounds are a common source of unwanted side reactions.[2] Ensure the purity of your starting materials before beginning the reaction.
-
Optimize Reaction Conditions : Systematically vary the temperature, reaction time, and catalyst concentration. For microwave-assisted syntheses, adjusting the power and irradiation time can dramatically improve yields.[4][5]
-
Re-evaluate the Catalyst :
-
Loading : Ensure the correct catalyst loading. Sometimes, increasing the catalyst percentage can overcome minor inhibition.
-
Choice : The choice of acid or metal catalyst is critical. For Fischer-type syntheses, a range of Brønsted and Lewis acids can be used, and the optimal choice is often substrate-dependent.[6] For modern cross-coupling strategies, the choice of palladium or copper catalyst and the corresponding ligand is paramount.
-
-
Protect Sensitive Functional Groups : If your starting materials contain sensitive functionalities, consider using protecting groups. For the indole nitrogen, Boc, tosyl, or SEM groups are common choices.[2]
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
Q: My reaction with an unsymmetrical ketone is producing a mixture of two regioisomeric indoles. How can I favor the formation of the desired isomer?
A: This is a classic challenge in indole synthesis, particularly in the Fischer method.[7] Regioselectivity is dictated by the relative stability of the two possible enamine intermediates and the transition states leading to them.
-
Causality: The distribution of regioisomers is heavily influenced by the steric and electronic properties of the ketone and the nature of the catalyst.[7] Stronger acids or bulkier catalysts can alter the product ratio significantly. The dominant factor is often the steric bulk of the side chains on the ketone.[7] Computational studies have shown that pathways leading to one isomer can be energetically favored, while the pathway to the other may lead to decomposition.[8][9]
Strategies for Controlling Regioselectivity:
-
Catalyst Choice is Key :
-
Homogeneous Catalysts : The choice and concentration of the acid catalyst are critical. Experiment with a range of Lewis acids (ZnCl₂, BF₃) and Brønsted acids (PPA, p-TsOH) to find the optimal conditions for your substrate.[2][6][10]
-
Heterogeneous Catalysts (Zeolites) : Zeolites are highly effective in controlling regioselectivity. Their defined pore structures and channels create a sterically constrained environment, forcing the reaction to proceed through a specific pathway.[7] The choice of zeolite type (e.g., Zeolite Y, ZSM-5, Mordenite) can dramatically alter the isomeric ratio, often favoring the less sterically hindered product.[7]
-
-
Solvent Effects : While often considered a weaker influence than the catalyst, the solvent can still impact selectivity.[7] Varying solvent polarity may alter the stability of the intermediates.
-
Temperature Adjustment : Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
Table 1: Effect of Alternative Catalysts on Regioselectivity
| Catalyst System | Substrate Type | Key Advantage | Typical Outcome | Reference(s) |
| Zeolites (e.g., H-ZSM-5) | Unsymmetrical Ketones | Shape selectivity within micropores | High regioselectivity, often favoring the less hindered isomer. | [7] |
| Ionic Liquids (Brønsted Acidic) | Various Ketones | Mild conditions, catalyst recyclability | Can provide high yields and good regioselectivity. | [11] |
| Palladium-Hydride Catalysis | Ortho-alkenyl isocyanides | Excellent regioselectivity for 2,3-dialkylindoles | Forms specific indole isomers via a novel migration step. | [12] |
Issue 3: Catalyst Deactivation or Poisoning
Q: My palladium-catalyzed reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation in palladium-catalyzed reactions (e.g., Larock, Buchwald-modified Fischer) is a common issue that can halt your synthesis prematurely.
-
Causality: Deactivation can occur through several mechanisms:
-
Ligand Degradation : Phosphine ligands can be sensitive to air and moisture.
-
Catalyst Agglomeration : At higher temperatures, palladium nanoparticles can aggregate, reducing the active surface area.
-
Product Inhibition : The indole product itself can sometimes coordinate to the palladium center, inhibiting further catalytic cycles.
-
Poisoning : Trace impurities in starting materials or solvents, particularly sulfur- or nitrogen-containing compounds, can irreversibly bind to the palladium, poisoning the catalyst.
-
Solutions for Catalyst Deactivation:
-
Ensure Inert Atmosphere : Rigorously de-gas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
-
Purify Substrates : Remove potential catalyst poisons from your starting materials. Passing them through a short plug of silica or activated carbon can be effective.
-
Optimize Ligand and Catalyst Loading : Experiment with more robust ligands that are less prone to degradation. Sometimes, a slightly higher catalyst loading can compensate for slow deactivation.
-
Control Temperature : Avoid excessively high temperatures that can lead to catalyst agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts for ethyl indole-5-carboxylate synthesis?
A1: Beyond traditional strong acids, several classes of catalysts offer milder conditions, better functional group tolerance, and improved selectivity.
-
Metal-Based Catalysts : Palladium and copper complexes are widely used for cross-coupling and annulation reactions to form the indole ring, such as in the Larock and Buchwald-modified Fischer syntheses.[6][12][13]
-
Organocatalysts : Chiral phosphoric acids and squaramides can catalyze enantioselective indole syntheses, such as Friedel-Crafts alkylations on the indole nucleus.[14][15][16][17][18]
-
Biocatalysts : Enzymes like monoamine oxidases (MAO-N) and tryptophan synthases (TrpS) offer highly selective and environmentally benign routes to indole derivatives under mild, aqueous conditions.[19][20][21]
-
Heterogeneous Catalysts : Solid acids like zeolites provide shape-selectivity and are easily separable and recyclable.[7]
-
Ionic Liquids : These can act as both the solvent and the catalyst, offering a "green" reaction medium with excellent thermal stability and potential for reuse.[11][22][23][24]
Q2: What are the advantages of using microwave-assisted synthesis for these reactions?
A2: Microwave irradiation offers several significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts.[4][5][25][26][27] This is particularly beneficial for reactions that are sluggish or require high temperatures, such as the Bischler-Möhlau synthesis, where milder conditions can be achieved.[5][28][29]
Q3: Are there any catalyst-free alternatives for indole synthesis?
A3: Yes, for certain substrates, thermal or microwave-assisted cycloisomerization can proceed without any added catalyst.[25][26][30] For example, 2-alkynylanilines can cyclize in water under microwave irradiation, offering a very clean and green synthetic route.[25][26]
Q4: How can I choose the best catalyst for my specific substrate?
A4: The choice depends on several factors:
-
Desired Substitution Pattern : The Larock synthesis is excellent for 2,3-disubstituted indoles, while the Fischer synthesis is more versatile for various substitution patterns.[13]
-
Functional Group Tolerance : Metal-catalyzed reactions often tolerate a wider range of functional groups than traditional strong acid methods. Biocatalysis is supreme in this regard but has a narrower substrate scope.
-
Stereoselectivity : If you require an enantiomerically pure product, an organocatalytic or biocatalytic approach is necessary.[14][16]
-
Scalability and Cost : For large-scale synthesis, heterogeneous catalysts like zeolites or recyclable ionic liquids can be more cost-effective.
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Fischer Indole Synthesis for Improved Regioselectivity
This protocol is adapted from methodologies demonstrating the use of zeolites to control regioselectivity.[7]
-
Catalyst Activation : Activate the chosen zeolite (e.g., H-ZSM-5) by heating at 200°C under reduced pressure (0.1 mmHg) for 5 hours to remove adsorbed water.[7]
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated zeolite (approx. 500 mg per 1 mmol of ketone).
-
Reagent Addition : Add the arylhydrazine (1.0 mmol) and the unsymmetrical ketone (1.1 mmol) to the flask, followed by a suitable high-boiling solvent (e.g., toluene or xylene, 5 mL).
-
Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Cool the reaction mixture to room temperature. Filter off the zeolite catalyst and wash it thoroughly with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the filtrate and washes, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired indole regioisomer. The recovered zeolite can be washed, reactivated, and reused.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis in a Solvent-Free System
This protocol provides a greener, faster alternative to the classical Bischler-Möhlau synthesis.[5]
-
Reactant Preparation : In a microwave process vial, thoroughly mix the aniline (2.0 mmol) and the α-bromo-acetophenone derivative (1.0 mmol). This one-pot variation uses the excess aniline as the base.[5]
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a steady temperature (e.g., 150-180°C) for 10-20 minutes. Note: Reaction times are significantly shorter than conventional heating.[5]
-
Work-up : After cooling, dissolve the resulting solid in ethyl acetate and wash with 1M HCl to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-arylindole product by flash chromatography or recrystallization.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Zeolites as Catalysts in the Fischer Indole Synthesis.
- Organocatalytic Atroposelective Synthesis of Indole Derivatives Bearing Axial Chirality: Strategies and Applications | Accounts of Chemical Research - ACS Public
- Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach | Accounts of Chemical Research - ACS Public
- Task-specific ionic-liquid-catalyzed efficient synthesis of indole deriv
- Technical Support Center: Troubleshooting Indole Cycliz
- The Biocatalytic Synthesis of Indoles
- Biocatalytic Synthesis of D-Tryptophans
- Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - MDPI.
- Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed.
- Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System - ResearchG
- A continuous-flow fischer indole synthesis of 3-methylindole in an ionic liquid in: Journal of Flow Chemistry Volume 7 Issue 2 (2017) - AKJournals.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
- Organocatalytic Asymmetric [3 + 2] Cyclization: Enantioselective Synthesis of α-Indolyl Pyrrolo[1,2-a]indole Scaffolds | The Journal of Organic Chemistry - ACS Public
- Fischer Indole Synthesis - Alfa Chemistry.
- Ionic Liquids - Organic Chemistry Portal.
- "common side reactions in indole-pyrrole synthesis" - Benchchem.
- Catalytic Version of the Fischer Indole Synthesis - ChemistryViews.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Microwave-assisted synthesis of indole.
- Fischer indole synthesis - Wikipedia.
- Chloroaluminate Ionic Liquid for Fischer Indole Synthesis - ResearchG
- Bischler–Möhlau indole synthesis - Wikipedia.
- Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchG
- Bischler-Möhlau indole synthesis - chemeurope.com.
- Part III (Fischer indole synthesis) - YouTube.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal.
- Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine deriv
- Troubleshooting common issues in Fischer indole synthesis
- Technical Support Center: Regioselective Synthesis of Substituted Indole Deriv
- Recent advances in the synthesis of indoles and their applic
- Why Do Some Fischer Indoliz
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC - NIH.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Biocatalytic Approaches for the Synthesis of Oxindoles | Request PDF - ResearchG
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
- Bischler-Möhlau Indole Synthesis.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Möhlau‐Bischler indole synthesis.
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Technical Support Center: A Troubleshooting Guide for the Fischer Indole Synthesis of Substituted Indoles
Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this venerable yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common challenges in the synthesis of substituted indoles. Our approach is rooted in a deep understanding of the reaction mechanism, allowing for logical and effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: Why is my Fischer indole synthesis failing or resulting in a very low yield?
A low or nonexistent yield in a Fischer indole synthesis is a common frustration. The causes can range from the quality of your starting materials to subtle electronic effects in your substrates.
Potential Causes & Solutions:
-
Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to impurities in the arylhydrazine and carbonyl compounds, which can lead to unwanted side reactions.[1]
-
Actionable Solution: Always ensure the purity of your starting materials. Recrystallize or distill the arylhydrazine and carbonyl compounds if necessary. Verify purity using techniques like NMR or melting point analysis.
-
-
Inappropriate Reaction Conditions: Temperature and acid strength are critical parameters that often require empirical optimization.[1][2]
-
Actionable Solution: Conduct small-scale optimization experiments to determine the ideal temperature, reaction time, and catalyst concentration for your specific substrates. A good starting point is often refluxing in a suitable solvent for 2-4 hours.[3]
-
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl component can significantly impact the reaction's success.
-
Electron-Donating Groups: Strong electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[1][4] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[1][4]
-
Actionable Solution: If you suspect N-N bond cleavage, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid to disfavor this side reaction.[4]
-
-
Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups on the arylhydrazine can disfavor the key[5][5]-sigmatropic rearrangement step.[6]
-
Actionable Solution: For substrates with challenging electronic properties, exploring alternative indole synthesis methods might be more fruitful.
-
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]
-
Actionable Solution: While challenging to overcome, using a higher temperature or a stronger acid catalyst might provide the necessary energy to bypass the steric barrier. However, this also increases the risk of side reactions.
-
Q2: I'm observing the formation of multiple products or unexpected byproducts. What's happening?
The appearance of multiple spots on your TLC plate can be perplexing. Understanding the potential side reactions is key to diagnosing and solving the issue.
Potential Causes & Solutions:
-
Regioisomer Formation with Unsymmetrical Ketones: When using an unsymmetrical ketone, the formation of two different enamine intermediates is possible, leading to two regioisomeric indole products.[2] The regioselectivity is influenced by the acidity of the medium, hydrazine substitution, and steric effects.[2][7]
-
Actionable Solution: To control regioselectivity, carefully choose your acid catalyst. Stronger acids and higher concentrations tend to favor the formation of the more substituted indole.[8] Zeolites have also been shown to enhance regioselectivity due to their shape-selective catalytic properties.
-
-
Aldol Condensation and Friedel-Crafts-type Reactions: The acidic and often heated conditions of the Fischer indole synthesis can promote the self-condensation of enolizable aldehydes and ketones (aldol condensation) or the reaction of starting materials with the aromatic ring (Friedel-Crafts alkylation), leading to undesired byproducts.[2][8]
-
Actionable Solution:
-
Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the carbonyl compound slowly to the mixture of the arylhydrazine and acid to maintain a low concentration of the carbonyl compound and minimize self-condensation.[8]
-
-
-
Oxidative Decomposition: Indoles can be susceptible to oxidation, which often results in the formation of colored impurities.[9]
-
Actionable Solution: To minimize oxidation, run the reaction under an inert atmosphere, such as nitrogen or argon.
-
Visualizing the Fischer Indole Synthesis
To aid in your understanding and troubleshooting, the following diagrams illustrate the core mechanism and decision-making processes.
Caption: A simplified overview of the Fischer indole synthesis mechanism.
Caption: A decision-making workflow for common Fischer indole synthesis problems.
Data Summary: Acid Catalysts
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[10][11] Both Brønsted and Lewis acids are commonly employed, and the selection can influence reaction rate, yield, and regioselectivity.[3][5][10][12]
| Catalyst Type | Examples | Typical Applications & Characteristics |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH) | Widely used and effective for a broad range of substrates. PPA is particularly useful for high-boiling point reactions.[3][5][10] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Often milder than strong Brønsted acids and can be beneficial for sensitive substrates. Can help to avoid certain side reactions.[3][5][10] |
| Solid Acids | Zeolites, Montmorillonite clay | Offer advantages in terms of easier work-up and potential for enhanced regioselectivity due to their defined porous structures.[13] |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of 2,3-dimethyl-5-methylindole
This protocol provides a representative example of a Fischer indole synthesis.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl ethyl ketone (MEK)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add p-tolylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1 equivalent) to glacial acetic acid.
-
Reflux the mixture with stirring for approximately 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution until it is basic.
-
Extract the product into chloroform (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Purification: Column Chromatography of Substituted Indoles
Q3: I'm having difficulty purifying my substituted indole product by column chromatography. The spots are streaking, or I'm seeing multiple, hard-to-separate spots on the TLC. [9]
Cause: Indoles contain a weakly acidic N-H proton and can interact strongly with the silica gel, leading to streaking. The presence of a tertiary amine in your product can also cause tailing on silica gel.[14]
Solutions:
-
Optimize the Mobile Phase:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
If streaking persists, add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% can effectively neutralize the acidic sites on the silica gel and improve peak shape.[14]
-
For very polar indoles, a solvent system like chloroform/methanol might be necessary, again with the addition of a small amount of TEA.[14]
-
-
Alternative Stationary Phases:
-
If silica gel proves problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.
-
Reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol can also be effective, particularly for more polar indoles.
-
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Wikipedia. Fischer indole synthesis. Retrieved from [Link]
-
Noey, E. L., et al. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
Heravi, M. M., et al. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
MDPI. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Collegedunia. Fischer Indole Synthesis. Retrieved from [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. The Fischer Indole Synthesis and the New Variant. PG=protective group. Retrieved from [Link]
-
Shushizadeh, M. R., et al. (2013, November 1). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. NIH. Retrieved from [Link]
-
ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
ACS Publications. Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]
-
Hughes, D. L. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
SciSpace. Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Retrieved from [Link]
-
RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
SciSpace. The Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
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- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 13. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Ethyl 3-methyl-1H-indole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-methyl-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. The following information is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial queries and problems faced during the purification of crude this compound.
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?
A1: A dark, oily crude product is a common outcome, especially from Fischer indole synthesis. The coloration and consistency are typically due to a mixture of several components:
-
Polymeric Materials: Acid catalysts, particularly strong Brønsted acids like sulfuric or polyphosphoric acid, can induce polymerization of the indole product or starting materials.
-
Unreacted Starting Materials: Residual arylhydrazine and the ketone or aldehyde precursor can contribute to the crude mixture.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole derivatives, depending on the structure of the ketone and the reaction conditions.
-
Oxidation Products: Indoles are susceptible to oxidation, which can lead to colored impurities. This is exacerbated by exposure to air and light, especially at elevated temperatures.
Q2: I performed a simple recrystallization, but the purity did not improve significantly. Why is this happening?
A2: Simple recrystallization may be ineffective if the impurities have similar solubility profiles to the desired product. This is often the case with isomeric byproducts and certain polymeric materials. The very low aqueous solubility of this compound (0.33 g/L at 25°C) also limits the choice of effective single-solvent recrystallization systems.
Q3: What are the key physicochemical properties of this compound that I should consider for purification?
A3: Understanding the fundamental properties of your target molecule is critical for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₃NO₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 203.24 g/mol | Essential for stoichiometric calculations and yield determination. |
| Appearance | White to off-white or light brown powder | The deviation from a white solid often indicates the presence of impurities. |
| Melting Point | 140.5–142.0 °C | A sharp melting point in this range is a good indicator of purity. A broad or depressed melting point suggests impurities. |
| Solubility | Very slightly soluble in water (0.33 g/L at 25°C). Soluble in hot ethanol, dichloromethane, and ethyl acetate. | This dictates the choice of solvents for recrystallization, extraction, and chromatography. |
| pKa of N-H | ~17 (in water), ~21 (in DMSO) | The indole N-H is weakly acidic and can be deprotonated with a strong base. This is a key property for acid-base extraction. |
| pKa of Protonated Indole | -3.6 | The indole ring is a very weak base and protonates on C3 under strongly acidic conditions. This can lead to degradation. |
Section 2: Advanced Purification Strategies & Troubleshooting
When initial purification attempts fail, a more systematic approach is required. This section details advanced techniques and provides troubleshooting for common issues.
Q4: My product is contaminated with a significant amount of acidic starting material (e.g., carboxylic acid). How can I remove it?
A4: An acid-base extraction is the most effective method to remove acidic or basic impurities. The weakly acidic nature of the indole N-H allows for a selective separation.
Experimental Protocol: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer, while the neutral indole ester remains in the organic layer.
-
Separation: Separate the organic layer.
-
Back-Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Tip: If you suspect your indole is being partially extracted into the aqueous layer, it indicates the base used is too strong. Avoid strong bases like sodium hydroxide (NaOH) which can deprotonate the indole N-H (pKa ≈ 17) or hydrolyze the ethyl ester.
Q5: Column chromatography gives poor separation, with significant tailing of the product peak. What can I do to improve this?
A5: Peak tailing in normal-phase column chromatography is often due to the interaction of the slightly acidic indole N-H with the silica gel.
Workflow for Optimizing Column Chromatography
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Recommended Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | A good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar impurities, but methanol can affect peak shape. |
| Dichloromethane / Acetonitrile | 98:2 to 90:10 | An alternative to DCM/MeOH that can sometimes provide better peak shapes. |
Q6: I'm struggling to achieve a high-purity crystalline solid. What recrystallization solvent systems are recommended?
A6: A two-solvent system is often more effective than a single solvent for recrystallizing indole derivatives.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (one in which the compound is highly soluble) at an elevated temperature. For this compound, good solvents include hot ethanol or dichloromethane.
-
Induce Precipitation: Slowly add a "poor" solvent (one in which the compound is sparingly soluble) until the solution becomes slightly cloudy. A suitable poor solvent is often a non-polar solvent like hexanes or heptane.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
Troubleshooting Tip: If the product "oils out" instead of crystallizing, you may have added the poor solvent too quickly or the concentration of impurities is too high. Try reheating the solution until it is clear and allowing it to cool more slowly, or perform another purification step (like chromatography) before recrystallization.
Section 3: Logical Flow of Purification
The following diagram illustrates a logical workflow for the purification of crude this compound, from initial assessment to final product.
Technical Support Center: Minimizing Impurities in the Production of Ethyl 3-methyl-1H-indole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. By understanding the underlying chemistry and potential pitfalls, you can significantly improve the purity and yield of your product.
I. Introduction to the Synthesis and its Challenges
This compound is a valuable building block in medicinal chemistry and materials science. The most common and industrially scalable method for its synthesis is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed condensation of 4-ethoxycarbonylphenylhydrazine with ethyl levulinate. While elegant, this method is not without its complexities, often leading to a mixture of products and impurities that can be challenging to separate.
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and minimize the formation of these impurities, ensuring a robust and reproducible synthesis.
II. The Core Reaction: Fischer Indole Synthesis
The synthesis proceeds through the formation of a hydrazone intermediate from 4-ethoxycarbonylphenylhydrazine and ethyl levulinate, which then undergoes an acid-catalyzed intramolecular cyclization via a[2][2]-sigmatropic rearrangement to form the indole ring.[1]
Caption: General workflow of the Fischer indole synthesis for this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the likely causes?
A1: Low yields in the Fischer indole synthesis of this target molecule can stem from several factors:
-
Incomplete Hydrazone Formation: The initial condensation reaction to form the hydrazone is an equilibrium process. Ensure you are using appropriate conditions to drive the reaction forward. This typically involves removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating solvent.
-
Degradation of Starting Materials: Both 4-ethoxycarbonylphenylhydrazine and ethyl levulinate can be sensitive to harsh acidic conditions and high temperatures. Prolonged reaction times or excessively strong acids can lead to decomposition.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[1] The optimal catalyst and concentration will depend on your specific reaction conditions. It is advisable to perform small-scale optimization experiments to identify the best catalyst for your setup.
-
Side Reactions: As with any multi-step one-pot reaction, competing side reactions can significantly reduce the yield of the desired product. These are discussed in detail in the following sections.
Q2: I am observing multiple spots on my TLC plate, even after completion of the reaction. What are these impurities?
A2: The presence of multiple spots on your TLC plate is a common observation and indicates the formation of one or more impurities. The most probable impurities in this synthesis are:
-
Regioisomeric Impurity (Ethyl 2-methyl-1H-indole-5-carboxylate): This is the most common and often most difficult impurity to separate. It arises from the non-regioselective cyclization of the hydrazone intermediate formed from the unsymmetrical ketone, ethyl levulinate.[3]
-
Unreacted Starting Materials: Incomplete reaction will leave residual 4-ethoxycarbonylphenylhydrazine and ethyl levulinate.
-
Side-Products from Ethyl Levulinate: Under acidic conditions, ethyl levulinate can undergo self-condensation or other side reactions.
-
Degradation Products: Harsh reaction conditions can lead to the decomposition of the starting materials and the product.
Q3: How can I minimize the formation of the regioisomeric impurity?
A3: The formation of the regioisomeric impurity, Ethyl 2-methyl-1H-indole-5-carboxylate, is a consequence of the two possible enolization pathways of the ethyl levulinate-derived hydrazone. The ratio of the desired 3-methyl isomer to the 2-methyl isomer can be influenced by the choice of acid catalyst and reaction conditions.[3]
-
Catalyst Selection: The nature of the acid catalyst can influence the direction of enolization. For instance, weaker acids or Lewis acids might favor the formation of the thermodynamically more stable enamine, potentially leading to a higher proportion of one isomer. Experimenting with different catalysts like acetic acid, zinc chloride, or milder concentrations of sulfuric acid could be beneficial.
-
Temperature Control: Reaction temperature can also affect the regioselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often a good strategy to improve selectivity.
Caption: Formation of regioisomers in the Fischer indole synthesis with an unsymmetrical ketone.
Troubleshooting Specific Impurities
| Impurity | Potential Cause | Troubleshooting & Mitigation Strategies |
| Ethyl 2-methyl-1H-indole-5-carboxylate (Regioisomer) | Non-regioselective cyclization of the hydrazone intermediate from the unsymmetrical ketone (ethyl levulinate).[3] | - Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, acetic acid) to influence the regioselectivity. - Control Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other. - Chromatographic Purification: Careful column chromatography is often necessary for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
| Unreacted 4-ethoxycarbonylphenylhydrazine | Incomplete reaction; insufficient ketone or reaction time. | - Stoichiometry: Ensure at least a stoichiometric amount of ethyl levulinate is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. - Reaction Time: Monitor the reaction by TLC to ensure the disappearance of the starting hydrazine. |
| Unreacted Ethyl Levulinate | Incomplete reaction; insufficient hydrazine or reaction time. | - Stoichiometry: Use a slight excess of the hydrazine if the ketone is the limiting reagent. - Monitoring: Track the consumption of ethyl levulinate via TLC or GC analysis. |
| Levulinic Acid | Hydrolysis of the ester group in ethyl levulinate under acidic and aqueous conditions. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. - Work-up: Neutralize the reaction mixture promptly during work-up to prevent further hydrolysis. |
| Diethyl Ether | A potential side product from the ethanol solvent or the ethyl ester groups under strong acidic conditions and elevated temperatures. | - Solvent Choice: Consider using a non-ethanolic solvent if this is a significant issue. - Temperature Control: Avoid excessive heating. |
| Polymeric/Tarry Materials | Decomposition of starting materials, intermediates, or product under harsh acidic conditions or high temperatures. | - Milder Conditions: Use the mildest effective acid catalyst and the lowest possible reaction temperature. - Reaction Time: Avoid unnecessarily long reaction times. |
IV. Experimental Protocols
A. Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-ethoxycarbonylphenylhydrazine hydrochloride
-
Ethyl levulinate
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxycarbonylphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl levulinate (1.1 eq) to the solution.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The desired product, this compound, and its regioisomer will likely elute close to each other. Careful fractionation and analysis of the fractions by TLC are crucial.
B. Analytical Methods for Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the fractions during column chromatography. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can be used to determine the ratio of the desired product to its regioisomeric impurity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals do not overlap significantly with the product signals.
V. Conclusion
The successful synthesis of high-purity this compound via the Fischer indole synthesis is an achievable goal with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the potential for regioisomer formation and other side reactions, and by implementing the appropriate optimization and purification strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts.
VI. References
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-678.
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920. [Link]
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Indole-5-Carboxylate Isomers
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry. Its structural motif is prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] The indole scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to bind to a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] This versatility has earned it the status of a "privileged structure" in drug discovery.
This guide provides a comparative analysis of the biological activities of indole-5-carboxylate and its positional isomers. While direct comparative studies on the parent indole carboxylic acids are limited, this document synthesizes available data on their derivatives to elucidate how the position of the carboxylate group influences their pharmacological profiles. We will explore their known targets, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their biological effects.
Comparative Biological Activities of Indole Carboxylate Isomers
The position of the carboxylate group on the indole ring significantly impacts the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. This section will delve into the known biological activities of various indole carboxylate isomers, drawing comparisons where data is available.
Indole-2-Carboxylic Acid Derivatives
Derivatives of indole-2-carboxylic acid have emerged as promising therapeutic agents with a range of activities, including antagonism of the NMDA receptor and inhibition of various enzymes.
-
NMDA Receptor Antagonism: Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] This action inhibits the potentiation of NMDA-gated currents by glycine, suggesting a role in modulating excitatory neurotransmission.[2]
-
Enzyme Inhibition:
-
HIV-1 Integrase: More complex derivatives of indole-2-carboxylic acid have been designed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3]
-
Indole-3-Carboxylic Acid Derivatives
Indole-3-carboxylic acid is a naturally occurring tryptophan metabolite and its derivatives have been investigated for a wide array of therapeutic applications.
-
Dopamine Receptor Ligands: A comparative study of indolyl carboxylic amide analogues revealed that the position of the carboxylic acid group (2 versus 3) influences binding affinity for dopamine D2 and D3 receptors. While both indole-2- and indole-3-carboxamides showed high affinity, subtle differences in selectivity were observed, highlighting the importance of the carboxylate position in directing GPCR interactions.[5]
-
5-HT2A Receptor Agonism: 1-pentyl-indole-3-carboxylic acid, a metabolite of the synthetic cannabinoid PB-22, has been identified as a partial agonist at the serotonin 5-HT2A receptor.[6]
Indole-4-Carboxylic Acid Derivatives
There is a notable scarcity of research specifically focused on the biological activities of indole-4-carboxylate and its simple derivatives, representing an underexplored area in medicinal chemistry.
Indole-5-Carboxylic Acid Derivatives
Indole-5-carboxylic acid has served as a scaffold for the development of potent enzyme inhibitors.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Derivatives of indole-5-carboxylic acid have been extensively studied as inhibitors of cPLA2α, a key enzyme in the inflammatory cascade.[7][8][9][10] The carboxylic acid moiety is a critical pharmacophoric element for potent inhibition.[7]
-
Carbonic Anhydrase Inhibition: N-substituted indole-5-carboxamides have been identified as selective inhibitors of human carbonic anhydrase II, a metalloenzyme involved in various physiological processes.[11]
Indole-6-Carboxylic Acid Derivatives
Similar to the 5-isomer, indole-6-carboxylic acid derivatives have shown promise as enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: In the same study that identified indole-5-carboxamide inhibitors, derivatives of indole-6-carboxylic acid also demonstrated selective inhibition of human carbonic anhydrase II.[11] This suggests that both the 5- and 6-positions are amenable to substitution for targeting this enzyme.
-
Tyrosine Kinase Inhibition: Derivatives of indole-6-carboxylic acid have been explored as potential anti-cancer agents targeting receptor tyrosine kinases like EGFR and VEGFR-2.[12]
Indole-7-Carboxylic Acid Derivatives
Derivatives of indole-7-carboxylic acid have shown significant potential as antiviral agents.
-
HIV-1 Attachment Inhibition: A series of substituted indole-7-carboxamides have been synthesized and identified as potent inhibitors of HIV-1 attachment, a critical step in the viral life cycle.[13] The structure-activity relationship studies highlighted the importance of the carboxamide group at the C7 position for potent antiviral activity.[13]
Structure-Activity Relationship (SAR) Summary
The available data, primarily from studies on derivatives, allows for a preliminary understanding of the structure-activity relationships concerning the position of the carboxylate group on the indole ring.
| Isomer Position | Key Biological Targets/Activities of Derivatives | General SAR Observations |
| 2 | NMDA Receptor, HIV-1 Integrase, PAI-1 | The 2-carboxylate appears crucial for interaction with the glycine site of the NMDA receptor.[2] In HIV-1 integrase inhibitors, the 2-carboxylate is involved in metal chelation within the active site.[3] |
| 3 | Dopamine D2/D3 Receptors, 5-HT2A Receptor | The position of the amide derived from the 3-carboxylate influences selectivity between D2 and D3 dopamine receptors when compared to the 2-isomer.[5] |
| 4 | Limited data available | - |
| 5 | Cytosolic Phospholipase A2α, Carbonic Anhydrase II | The 5-carboxylate is a key pharmacophore for potent cPLA2α inhibition.[7] Both 5- and 6-carboxamides can be accommodated in the active site of carbonic anhydrase II.[11] |
| 6 | Carbonic Anhydrase II, EGFR/VEGFR-2 | Similar to the 5-isomer, the 6-position is a viable attachment point for carbonic anhydrase II inhibitors.[11] It also serves as a scaffold for tyrosine kinase inhibitors.[12] |
| 7 | HIV-1 Attachment (gp120) | The 7-carboxamide functionality is a critical feature for potent HIV-1 attachment inhibitors.[13] |
Experimental Methodologies for Assessing Biological Activity
The biological activities of indole carboxylate isomers and their derivatives are typically evaluated using a variety of in vitro assays. The choice of assay depends on the specific biological target being investigated.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor. They involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound is then added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: cAMP and Calcium Flux
For GPCRs, functional assays are crucial to determine whether a ligand is an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events that occur upon receptor activation.
-
cAMP Assays: These assays are used for GPCRs that couple to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP). Agonists of Gs-coupled receptors increase cAMP levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels.
-
Calcium Flux Assays: These assays are used for GPCRs that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium (Ca2+) concentrations. Fluorescent dyes that are sensitive to calcium are used to measure these changes.
General Workflow for a Cell-Based Functional Assay:
Caption: General workflow for cell-based functional assays.
Enzyme Inhibition Assays
To determine the inhibitory potency of indole carboxylate isomers against specific enzymes, enzyme inhibition assays are performed. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Typical Enzyme Inhibition Assay Workflow:
Sources
- 1. arkat-usa.org [arkat-usa.org]
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- 8. 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure [pubmed.ncbi.nlm.nih.gov]
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- 13. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 3-methyl-1H-indole-5-carboxylate and Other Indole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its prevalence in both natural products and synthetic drugs underscores its significance as a "privileged" structure in the quest for novel therapeutics.[1][2] Within the vast landscape of cancer research, indole derivatives have emerged as a particularly promising class of agents, demonstrating a wide array of anticancer activities.[3] This guide provides a comparative analysis of Ethyl 3-methyl-1H-indole-5-carboxylate and other notable indole derivatives, offering insights into their performance in cancer cells, supported by experimental data and detailed methodologies. Our objective is to equip researchers with a comprehensive resource to inform their drug discovery and development efforts.
The Emerging Profile of this compound and its Analogs
While extensive research has been conducted on a variety of indole derivatives, this compound is a molecule of growing interest. Although direct, comprehensive studies on its anticancer activity are still emerging, research into structurally related indole-5-carboxylate esters provides valuable predictive insights. For instance, a study on 5-hydroxyindole-3-carboxylic acid derivatives demonstrated that the ethyl ester analog, ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 4.7 µM.[4] This highlights the potential of the indole-5-carboxylate scaffold as a promising template for the design of new anticancer agents.
A Comparative Look at Prominent Indole Derivatives in Cancer Therapy
To provide a broader context for the potential of this compound, it is essential to compare it with other well-characterized indole derivatives that have demonstrated significant anticancer activity.
Indole-3-carbinol (I3C)
Found in cruciferous vegetables, Indole-3-carbinol (I3C) and its dimeric product, 3,3´-diindolylmethane (DIM), are among the most studied natural indole compounds.[5] They have been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, including breast, prostate, colon, and lung cancer.[5][6] The anticancer effects of I3C are often attributed to its ability to modulate multiple signaling pathways that are critical for cancer cell survival and proliferation.[5][6]
Synthetic Indole Derivatives
The versatility of the indole core has enabled medicinal chemists to synthesize a vast library of derivatives with enhanced potency and target specificity. These synthetic indoles often target key cellular processes such as tubulin polymerization, protein kinase signaling, and histone deacetylase (HDAC) activity.[1][7] For example, certain indole-chalcone derivatives have been shown to be highly effective inducers of apoptosis by disrupting microtubule assembly.[8]
Quantitative Comparison of Anticancer Activity
To facilitate a direct comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of this compound's close analog and other representative indole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | MCF-7 (Breast) | 4.7 | [4] |
| Indole-3-carbinol (I3C) | LNCaP (Prostate) | 150 | [9] |
| Indole-3-carbinol (I3C) | DU145 (Prostate) | 160 | [9] |
| Indole-3-carbinol (I3C) | PC3 (Prostate) | 285 | [9] |
| Indole-3-carbinol (I3C) | MCF-7 (Breast) | 55 | [9] |
| Indolyl-chalcone (CIT-026) | Mesothelioma Cell Lines | <1 | [8] |
| Indolyl-chalcone (CIT-223) | Mesothelioma Cell Lines | <1 | [8] |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | MCF-7 (Breast) | GI50 < 1 | [10] |
| Indole-aryl-amide derivative | HT29 (Colon) | 0.31 | [11] |
| Indole-aryl-amide derivative | HeLa (Cervical) | 25 | [11] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth. A lower value indicates higher potency.
Mechanistic Insights: How Indole Derivatives Combat Cancer
The anticancer effects of indole derivatives are multifaceted, often involving the modulation of critical cellular pathways that control cell proliferation, survival, and death. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many indole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]
This is often characterized by the activation of a cascade of caspase enzymes, leading to the execution of cell death.[12][13] For example, studies on Indole-3-carbinol have shown that it can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12]
Cell Cycle Arrest
In addition to inducing apoptosis, indole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase.[1][14]
This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[6] For instance, some indole derivatives have been shown to upregulate the expression of CDK inhibitors like p21 and p27, which in turn inhibit the activity of CDK-cyclin complexes required for cell cycle progression.[14]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used to assess the anticancer effects of indole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the indole derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the indole derivative and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Future Perspectives and Conclusion
The indole nucleus continues to be a fertile ground for the discovery of novel anticancer agents. While this compound is a compound with underexplored potential, the promising activity of its structural analogs suggests that it warrants further investigation. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, as well as its efficacy in preclinical in vivo models.
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Al-Malki, A. L., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3737. [Link]
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Kryshchyshyn-Dylevych, A., et al. (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1145-1153. [Link]
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Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry, 136, 393-405. [Link]
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El-Gazzar, M. G., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry, 66(1), 548-571. [Link]
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Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114285. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(11), 18399-18417. [Link]
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Appiah-Kubi, A. O., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 27(21), 7249. [Link]
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Atarashi, K., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(3), 3337-3342. [Link]
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Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]
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Appiah-Kubi, A. O., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 27(21), 7249. [Link]
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A Comparative In Silico Docking Guide for Ethyl 3-methyl-1H-indole-5-carboxylate as a Potential EGFR Kinase Inhibitor
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents.[1][2] Its inherent ability to form hydrogen bonds and engage in π-π stacking interactions allows it to bind to a wide array of biological targets, including protein kinases.[1] The Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell signaling and proliferation, is a well-established target in oncology.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell growth, making it a prime target for anticancer therapies.[3] This guide provides a comprehensive, in-depth protocol for an in silico molecular docking study of Ethyl 3-methyl-1H-indole-5-carboxylate, a representative indole derivative, against the EGFR kinase domain.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the why behind each experimental choice, ensuring a robust and reproducible in silico workflow. We will objectively compare the predicted binding affinity and interaction profile of our lead compound with established EGFR inhibitors, providing a framework for evaluating its potential as a novel anticancer agent.
The Rationale for In Silico Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This method allows us to visualize potential binding modes and estimate the binding affinity, typically expressed as a docking score. By comparing the docking score of a novel compound to that of known inhibitors, we can triage candidates for synthesis and biological testing, thereby accelerating the drug discovery process.[4]
Experimental Design: A Comparative Approach
To provide meaningful context to our docking results, we will compare this compound against two well-established, FDA-approved EGFR inhibitors:
-
Gefitinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.
-
Osimertinib: A third-generation, irreversible EGFR inhibitor, also used for non-small cell lung cancer, particularly in cases with specific resistance mutations.
This comparative analysis will allow us to benchmark the potential of our indole derivative against clinically relevant drugs.
In Silico Docking Workflow
The following detailed protocol outlines the steps for performing a comparative in silico docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Receptor and Ligand Preparation
This initial phase is critical for ensuring the accuracy of the docking simulation. The goal is to prepare the protein and ligand structures by correcting any structural issues and assigning appropriate chemical properties.
Step 1: Receptor Preparation (EGFR Kinase Domain)
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4WKQ , which is the EGFR kinase domain in complex with gefitinib.[5] This structure is ideal as the presence of a bound ligand helps to accurately define the ATP-binding site.
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (gefitinib).
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign partial charges to the atoms using a force field (e.g., OPLS3e).
-
Perform a restrained minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed to preserve the overall fold.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
This compound: The 2D structure can be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Gefitinib and Osimertinib: The structures can be obtained from a chemical database like PubChem.
-
-
Prepare the Ligands:
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) to mimic biological conditions.
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for each ligand to obtain a low-energy 3D conformation.
-
Part 2: Docking Simulation
This phase involves defining the binding site and running the docking algorithm to predict the binding poses and scores.
Step 3: Grid Generation
-
Define the Binding Site: A grid box is generated around the active site of the receptor. This grid defines the search space for the docking algorithm.
-
Centroid of the Co-crystallized Ligand: The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand (gefitinib in PDB ID: 4WKQ) as the center of the grid box.
-
Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligands being docked. A typical size is a 20 Å cube centered on the binding site.
Step 4: Molecular Docking
-
Select a Docking Program: Several well-validated docking programs are available, such as AutoDock Vina, Glide (Schrödinger), or GOLD. For this guide, we will refer to the general principles applicable to most of these programs.
-
Configure Docking Parameters:
-
Flexibility: Treat the ligands as flexible, allowing their rotatable bonds to move freely. The receptor is typically kept rigid to reduce computational cost, although flexible docking of specific side chains in the active site can be performed for higher accuracy.
-
Scoring Function: The docking program will use a scoring function to evaluate the binding poses. This function estimates the free energy of binding.
-
-
Run the Docking Simulation: Dock each prepared ligand into the prepared receptor grid. The program will generate a set of possible binding poses for each ligand, ranked by their docking scores.
Part 3: Analysis of Results
Step 5: Analyze Docking Scores
-
Compare Binding Affinities: The primary quantitative output of a docking simulation is the docking score. A more negative score generally indicates a higher predicted binding affinity.
-
Tabulate the Results: Create a table to compare the docking scores of this compound, Gefitinib, and Osimertinib.
Step 6: Visualize and Analyze Binding Interactions
-
Examine Binding Poses: Visualize the top-ranked docking poses for each ligand within the EGFR active site.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligands and the receptor. Look for:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: These contribute significantly to the overall binding energy.
-
π-π stacking: Aromatic rings in the ligand can interact with aromatic residues in the active site (e.g., Phenylalanine, Tyrosine).
-
-
Compare with Known Inhibitors: Compare the binding mode of this compound with that of Gefitinib and Osimertinib. Does it interact with the same key residues? Does it form similar types of interactions?
Visualization of the In Silico Docking Workflow
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A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-5-Carboxylates in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] Among the vast landscape of indole derivatives, those functionalized at the 5-position have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted indole-5-carboxylates, focusing on the impact of ester and amide functionalities on their anticancer activity. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource to inform the rational design of next-generation indole-based therapeutics.
The Indole-5-Carboxylate Scaffold: A Versatile Template for Anticancer Agents
The indole ring system is a key pharmacophore in numerous natural and synthetic therapeutic agents.[3] Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. The introduction of a carboxylate group at this position provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space through the synthesis of various esters and amides. This strategic derivatization can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity.[4][5]
Indole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[6] The nature of the substituent at the 5-position plays a crucial role in modulating these activities.
Comparative Analysis: Esters vs. Amides at the 5-Position
The decision to functionalize the indole-5-carboxylic acid as either an ester or an amide is a critical step in the drug design process. While both moieties can act as hydrogen bond acceptors and participate in various intermolecular interactions, their differing electronic and steric properties, as well as their metabolic stability, lead to distinct biological profiles.[4]
Key Considerations:
-
Metabolic Stability: Amides are generally more resistant to enzymatic hydrolysis than esters, which can lead to improved in vivo stability and a longer duration of action.[4]
-
Hydrogen Bonding: The N-H group of a secondary or primary amide provides an additional hydrogen bond donor site compared to an ester, which can lead to altered binding interactions with target proteins.
-
Steric and Electronic Effects: The size and electronic nature of the alcohol or amine used to form the ester or amide, respectively, can significantly influence the overall shape and reactivity of the molecule, thereby affecting its biological activity.[1]
The following table summarizes the anticancer activity of a series of representative indole-5-carboxylate esters and amides against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | R Group (Ester/Amide) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Esters | ||||
| 1a | -OCH2CH3 (Ethyl) | Various | Data not consistently reported across a single cell line for direct comparison | [7] |
| 1b | Melampomagnolide B conjugate | Hematological & Solid Tumors | 0.04 - 0.61 (GI50) | [8] |
| 1c | 4-methoxyphenyl (in a 5-hydroxyindole-3-carboxylate) | MCF-7 (Breast) | 4.7 (EC50) | [3] |
| Amides | ||||
| 2a | -NH-(3,4-dichlorophenyl) | MAO-B Inhibition (related to neurodegenerative diseases) | 0.000227 (IC50 for MAO-B) | [9] |
| 2b | Indoline-2-carboxylic acid N-(substituted)phenylamide | MDA-MB-231 (Breast) | 1.591 - 2.281 (GI50) | [10] |
| 2c | N-(p-tolyl) (in a pyrazolinyl-indole) | Leukemia | ~78.76% inhibition at 10µM | [11] |
| 2d | N-(4-chlorophenyl) (in a pyrazolinyl-indole) | Various | Broad-spectrum activity | [11] |
Note: Direct comparison is challenging due to the variety of cancer cell lines and biological assays used in different studies. However, the data suggests that both esters and amides of indole-5-carboxylic acid can exhibit potent anticancer activity. The choice of the specific substituent on the ester or amide is critical in determining the potency and selectivity. For instance, bulky and complex ester conjugates can lead to high potency, while specific substitutions on the amide's aryl ring are crucial for activity in other contexts.[8][11]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of substituted indole-5-carboxylates and their influence on anticancer activity, based on the available literature.
Caption: Key SAR takeaways for indole-5-carboxylates.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative indole-5-carboxylate ester and amide, as well as a standard protocol for evaluating their anticancer activity.
Synthesis of Ethyl 2-Methyl-1H-indole-5-carboxylate (Representative Ester)
This procedure is adapted from a known indole synthesis.[7]
Workflow Diagram:
Caption: Synthetic workflow for a model indole-5-carboxylate ester.
Step-by-Step Protocol:
-
Formation of the Sulfonium Salt: To a solution of ethyl 4-aminobenzoate in a suitable solvent (e.g., dichloromethane) at low temperature (-70 °C), add chloroacetone and dimethyl sulfide. Stir the reaction mixture for 1 hour.[7]
-
Cyclization: Add a base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature. This will facilitate the cyclization to form ethyl 2-methyl-3-(methylthio)-1H-indole-5-carboxylate.[7]
-
Desulfurization: To a solution of the methylthioindole intermediate in ethanol, add Raney nickel. Stir the mixture at room temperature for 1 hour.[7]
-
Purification: Filter the reaction mixture to remove the Raney nickel and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 2-methyl-1H-indole-5-carboxylate.[7]
Synthesis of N-Aryl-1H-indole-5-carboxamide (Representative Amide)
This protocol describes a general method for the amidation of indole-5-carboxylic acid.
Workflow Diagram:
Sources
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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Potential of Ethyl 3-methyl-1H-indole-5-carboxylate
An Objective Comparison and Methodological Framework for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, the indole nucleus stands as a privileged scaffold, consistently yielding compounds with significant biological activity.[1][2] Molecules such as Indomethacin have long demonstrated the therapeutic potential of this heterocyclic system in combating inflammation.[1] This guide provides a comprehensive framework for the validation of a promising candidate, Ethyl 3-methyl-1H-indole-5-carboxylate, outlining a series of comparative in vitro and in vivo studies designed to rigorously assess its anti-inflammatory efficacy and elucidate its mechanism of action.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the investigation of this compound.
The Compound in Focus: this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
The structure features a core indole ring, a known pharmacophore for anti-inflammatory activity, substituted with a methyl group at position 3 and an ethyl carboxylate group at position 5. These substitutions are critical as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with key inflammatory targets.[1]
Comparative Benchmarking: Selecting the Right Controls
To contextualize the anti-inflammatory potential of this compound, it is imperative to compare its activity against well-established non-steroidal anti-inflammatory drugs (NSAIDs).
-
Indomethacin: A potent, non-selective COX inhibitor with a well-documented anti-inflammatory profile. Its shared indole core makes it an ideal comparator.[3]
-
Celecoxib: A selective COX-2 inhibitor, which will help to determine if the test compound exhibits any selectivity towards the inducible COX isoform, a desirable trait for minimizing gastrointestinal side effects.
-
Dexamethasone: A corticosteroid that will serve as a benchmark for potent anti-inflammatory activity, acting through different mechanisms primarily involving the glucocorticoid receptor.
In Vitro Validation: A Multi-pronged Approach to Mechanistic Insight
The initial assessment of anti-inflammatory activity should be conducted using a panel of in vitro assays. These cell-based models provide a controlled environment to dissect the molecular mechanisms underlying the compound's effects.
Core Experimental Workflow
The following diagram outlines the logical flow of the in vitro experimental plan.
Caption: Workflow for in vitro anti-inflammatory assessment.
Step-by-Step Experimental Protocols
Protocol 1: Assessment of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), Indomethacin, and Celecoxib for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Cell Culture and Treatment: Follow steps 1-5 from Protocol 1.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves.
Expected Data and Comparative Analysis
The following table presents hypothetical data to illustrate the expected outcomes of the in vitro assays.
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 5 | 35.8 ± 3.5 | 30.1 ± 2.8 | 28.9 ± 2.4 | |
| 10 | 58.4 ± 4.2 | 52.6 ± 3.9 | 49.7 ± 3.1 | |
| 25 | 75.1 ± 5.1 | 70.3 ± 4.5 | 68.2 ± 4.0 | |
| Indomethacin | 10 | 62.5 ± 4.8 | 55.9 ± 4.1 | 51.3 ± 3.8 |
| Celecoxib | 10 | 55.3 ± 3.9 | 48.7 ± 3.5 | 45.1 ± 3.2 |
Delving Deeper: Investigating the Molecular Mechanism
A key aspect of validating a novel anti-inflammatory compound is to understand its mechanism of action. The NF-κB and MAPK signaling pathways are central to the inflammatory response triggered by LPS.
Key Inflammatory Signaling Pathways
Caption: Simplified overview of key inflammatory signaling pathways.
Protocol for Western Blot Analysis
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described previously, but for shorter time points (e.g., 30-60 minutes for pathway analysis).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, JNK, and ERK, as well as an antibody for COX-2. Use a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Corroboration: Carrageenan-Induced Paw Edema Model
To translate the in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rodents is a standard and reliable acute inflammation model.
Experimental Protocol
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide the animals into groups: Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Compound Administration: Administer the compounds orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| This compound | 10 | 25.6 ± 3.1 |
| 25 | 42.8 ± 4.5 | |
| 50 | 60.2 ± 5.3 | |
| Indomethacin | 10 | 65.7 ± 4.9 |
Conclusion and Future Directions
This guide outlines a systematic approach to validate the anti-inflammatory effects of this compound. The proposed experiments will provide a comprehensive dataset to compare its efficacy against established drugs and to elucidate its underlying mechanism of action. Positive results from these studies would warrant further investigation, including more chronic models of inflammation, pharmacokinetic profiling, and detailed toxicological assessments, to fully establish its potential as a novel anti-inflammatory agent. The versatility of the indole scaffold suggests that this compound could be a promising lead for the development of next-generation anti-inflammatory therapies.[3][4]
References
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]
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Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters. Available at: [Link]
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Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl Indole-5-carboxylates: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active natural products and pharmaceuticals necessitates robust and versatile synthetic strategies. Among the myriad of substituted indoles, ethyl indole-5-carboxylate stands out as a particularly valuable building block, frequently employed in the synthesis of therapeutic agents.
This guide offers an in-depth comparative analysis of the primary synthetic routes to ethyl indole-5-carboxylates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices. This analysis is designed to empower you, the researcher, to make informed decisions when selecting a synthetic route, balancing considerations of yield, scalability, substrate scope, and experimental practicality.
The Enduring Classic: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a testament to chemical ingenuity and remains a workhorse in organic synthesis.[1][2] The reaction constructs the indole ring by the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][3] For the synthesis of ethyl indole-5-carboxylate, the logical precursors are ethyl 4-hydrazinobenzoate and an appropriate pyruvate derivative.
Mechanistic Insights
The elegance of the Fischer synthesis lies in its cascade of well-understood transformations. The reaction is initiated by the formation of the phenylhydrazone. Under acidic conditions, this intermediate undergoes tautomerization to an enamine, which then partakes in a crucial[4][4]-sigmatropic rearrangement.[1] This rearrangement forms a new carbon-carbon bond and sets the stage for the subsequent cyclization and aromatization, which proceeds with the elimination of ammonia to furnish the indole core.[1] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[4][5]
Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate
A representative protocol for a closely related compound, ethyl 2-methyl-1H-indole-5-carboxylate, provides a solid framework for the synthesis of the parent ethyl indole-5-carboxylate.[6]
Step 1: Phenylhydrazone Formation
-
Combine ethyl 4-hydrazinobenzoate hydrochloride (1.1 eq) and ethyl pyruvate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Fischer Indole Cyclization
-
To the mixture containing the phenylhydrazone, carefully add a strong acid catalyst. Polyphosphoric acid (PPA) is often an effective choice.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and then carefully quenched by pouring it onto crushed ice.
-
The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Caption: Workflow for the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Classic Alternative
The Reissert indole synthesis offers another classical route to indoles, starting from an ortho-nitrotoluene and diethyl oxalate.[7][8] This method is particularly useful for preparing indole-2-carboxylic acids and their esters.
Mechanistic Rationale
The synthesis commences with the condensation of the o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[7] This intermediate then undergoes a reductive cyclization. The nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the indole ring.[9] A variety of reducing agents can be employed, with zinc in acetic acid being a common choice.[7][8]
Experimental Protocol: A Generalized Approach
-
Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add a mixture of 4-methyl-3-nitro-ethylbenzoate and diethyl oxalate. The reaction is typically stirred at room temperature.
-
Reductive Cyclization: The resulting ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate is then subjected to reductive cyclization. This is commonly achieved using zinc dust in glacial acetic acid. The reaction mixture is heated to facilitate the reduction of the nitro group and subsequent cyclization.
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by chromatography or recrystallization to yield ethyl indole-5-carboxylate.
Caption: Workflow for the Reissert Indole Synthesis.
The Dawn of a New Era: Palladium-Catalyzed Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. These modern methods often offer milder reaction conditions, broader functional group tolerance, and higher yields compared to their classical counterparts.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-haloaniline and a disubstituted alkyne.[10][11] To synthesize ethyl indole-5-carboxylate, a suitable starting material would be an ethyl 4-halo-3-aminobenzoate.
The catalytic cycle of the Larock synthesis is believed to involve the oxidative addition of the ortho-haloaniline to a palladium(0) complex.[10] This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination then furnish the indole product and regenerate the palladium(0) catalyst.[10][12] The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction.[10][11]
-
To a reaction vessel, add ethyl 4-iodo-3-aminobenzoate, an appropriate alkyne (e.g., 1-hexyne), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a base (e.g., K2CO3), and a chloride source (e.g., LiCl) in a suitable solvent like DMF or NMP.[10][12]
-
The reaction mixture is heated, typically in the range of 100-130 °C, until the starting materials are consumed as monitored by TLC or GC-MS.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography to afford the desired ethyl indole-5-carboxylate derivative.
Caption: Workflow for the Larock Indole Synthesis.
The Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful method for the formation of cyclic compounds, including indoles.[13][14] This approach involves the palladium-catalyzed cyclization of a substrate containing both an aryl or vinyl halide and an alkene.
The mechanism of the intramolecular Heck reaction follows the general principles of palladium-catalyzed cross-coupling.[14] It begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the indole double bond and regenerates the active palladium catalyst.[13]
-
Substrate Synthesis: The key precursor, an ethyl 4-(N-alkenylamino)benzoate derivative bearing a halogen at the ortho position to the amino group, needs to be synthesized first.
-
Heck Cyclization: This substrate is then subjected to the intramolecular Heck reaction conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base in a high-boiling solvent.
-
Workup and Purification: Standard aqueous workup followed by chromatographic purification yields the desired ethyl indole-5-carboxylate.
Caption: Workflow for the Intramolecular Heck Reaction.
Sonogashira Coupling Followed by Cyclization
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be ingeniously applied to indole synthesis.[15] The strategy involves coupling an ortho-haloaniline derivative with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline.
The initial Sonogashira coupling proceeds through a well-established catalytic cycle involving both palladium and copper. Once the 2-alkynyl aniline intermediate is formed, it can undergo cyclization to the indole. This cyclization can be promoted by various catalysts, including palladium, copper, or other transition metals, and often occurs in a one-pot fashion with the initial coupling.
-
Sonogashira Coupling: An ortho-halo-aminobenzoate ester is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine).
-
Intramolecular Cyclization: The resulting 2-alkynyl aniline derivative undergoes intramolecular cyclization. This can sometimes occur under the Sonogashira reaction conditions or may require the addition of a specific cyclization catalyst and/or a change in reaction conditions (e.g., increased temperature).
-
Purification: The final product is isolated and purified using standard techniques.
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A Comparative Guide to the Structural Confirmation of Ethyl 3-methyl-1H-indole-5-carboxylate using High-Resolution Mass Spectrometry
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel therapeutic agents, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and patentability. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of Ethyl 3-methyl-1H-indole-5-carboxylate (C₁₂H₁₃NO₂), a representative indole derivative that embodies the structural motifs common in pharmaceutical pipelines.
While multiple techniques contribute to the puzzle of structural elucidation, this guide will focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS), presenting it not merely as a tool for molecular weight determination, but as a dynamic method for high-confidence structural validation. We will compare its utility and output against the established benchmarks of Nuclear Magnetic Resonance (NMR) Spectroscopy and Single Crystal X-ray Crystallography.
The Analytical Imperative: Why Structural Confirmation Matters
This compound presents a clear analytical challenge: confirming the precise elemental composition and the specific arrangement of its substituent groups—a methyl group at the C3 position and an ethyl carboxylate at the C5 position of the indole core. An isomeric structure, such as Ethyl 5-methyl-1H-indole-3-carboxylate, would have the identical mass and elemental formula, yet possess entirely different chemical and pharmacological properties. Therefore, the chosen analytical method must provide data that goes beyond simple mass measurement to confirm atomic connectivity.
HRMS: The Nexus of Speed and Precision
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[1][2] Unlike nominal mass instruments, HRMS provides an exact mass, which is crucial for determining the elemental formula of a compound with high confidence.[3][4]
Causality in Method Development: Choosing the Right HRMS Configuration
For a polar, non-volatile small molecule like our target compound, the selection of the ionization source and mass analyzer is critical to obtaining meaningful data.
-
Ionization Technique: Electrospray Ionization (ESI) ESI is the premier choice for this analysis. As a "soft" ionization technique, it imparts minimal excess energy to the analyte, which is vital for preserving the intact molecule as a protonated species, [M+H]⁺.[5][6] This ensures the molecular ion is the most abundant species in the initial mass spectrum (MS1), providing a clear and accurate starting point for analysis.[7][8]
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) A hybrid Q-TOF mass spectrometer offers the ideal combination of capabilities for this task.[9][10] The initial quadrupole (Q1) can act as a mass filter to select the [M+H]⁺ ion, the collision cell (q2) induces fragmentation, and the Time-of-Flight (TOF) analyzer measures the m/z of the resulting fragment ions with high resolution and mass accuracy.[11][12][13] This tandem MS (MS/MS) capability is what allows us to probe the molecule's structure.
Experimental Protocol: HRMS Analysis of this compound
This protocol outlines a self-validating system for acquiring high-quality HRMS data.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
- Prepare a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions during ESI.
2. Liquid Chromatography (LC) Separation:
- System: UHPLC system coupled to the HRMS instrument.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
3. HRMS Detection (Q-TOF):
- Ionization Mode: ESI, Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas Flow: 800 L/hr.
- Acquisition Mode 1 (MS¹):
- Scan Range: m/z 50-500.
- Purpose: To detect the accurate mass of the intact protonated molecule.
- Acquisition Mode 2 (MS/MS or Tandem MS):
- Select the [M+H]⁺ ion of the target compound (m/z ~204.1) for fragmentation.
- Collision Energy: Ramp from 10-40 eV. This energy ramp ensures a wide range of fragments are produced, from simple losses to more complex cleavages.
- Purpose: To generate fragment ions that reveal the molecule's substructures.
Below is a diagram illustrating the comprehensive workflow from sample to data.
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
-
Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethyl esters, resulting in a carboxylic acid fragment at m/z 176.0712.
-
Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond leads to an acylium ion at m/z 158.0606.
-
Loss of the Ethoxycarbonyl Radical (•COOC₂H₅): This fragmentation results in the stable 3-methyl-1H-indole cation at m/z 130.0657. The presence of this ion is strong evidence that the ethyl carboxylate group is attached to the indole ring and not elsewhere.
Observing these high-resolution fragment ions, each with its own confirmed elemental formula, provides definitive evidence for the presence and connectivity of the ethyl ester and the 3-methyl indole core, solidifying the structural assignment.
Comparative Analysis: HRMS in Context
While HRMS is exceptionally powerful, it exists within a broader analytical toolkit. A comprehensive comparison highlights the distinct advantages of each technique.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Single Crystal X-ray Crystallography |
| Primary Information | Elemental composition (from exact mass) and structural fragments (from MS/MS). [1] | Detailed atom connectivity (¹H, ¹³C), spatial relationships (NOE), and 3D conformation in solution. [14] | Unambiguous 3D atomic arrangement and absolute stereochemistry in the solid state. [15][16] |
| Sample Requirement | Very low (picogram to nanogram). | Moderate (milligram). | A suitable single crystal (often a bottleneck). [17] |
| Analysis Time | Fast (minutes per sample). | Moderate to long (minutes to hours per experiment). | Long (hours to days for data collection and structure refinement). |
| Key Strength | Unmatched sensitivity and speed for confirming elemental composition. | Gold standard for de novo structure elucidation, providing complete bonding information. | Provides the absolute, definitive 3D structure. [18] |
| Main Limitation | Cannot distinguish between isomers without fragmentation or chromatography. [1] | Lower sensitivity compared to MS; can have overlapping signals in complex molecules. | The absolute requirement of a high-quality single crystal can be difficult or impossible to meet. [19] |
Conclusion
For the crucial task of confirming the structure of a synthesized compound like this compound, High-Resolution Mass Spectrometry, particularly using an ESI-Q-TOF system, offers an unparalleled combination of speed, sensitivity, and specificity. The ability to confirm the elemental formula to within parts-per-million accuracy and subsequently verify the connectivity of key functional groups through MS/MS fragmentation provides an exceptionally high degree of confidence.
While NMR remains the definitive technique for elucidating a completely unknown structure from first principles and X-ray crystallography provides the ultimate proof when a crystal is available, HRMS serves as the workhorse for rapid and reliable structural confirmation in modern research and development. Its efficiency allows for high-throughput screening and verification, ensuring that the right molecule is advancing at every stage of the discovery pipeline.
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 3-methyl-1H-indole-5-carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is defined by its ability to modulate a specific biological target with high precision. However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, chief among them being off-target effects. These interactions, where a drug binds to unintended proteins, can lead to unforeseen toxicities and are a primary cause of late-stage clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile—its tendency to interact with targets other than the intended one—is not merely a regulatory hurdle but a cornerstone of rational drug design.[4][5]
This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 3-methyl-1H-indole-5-carboxylate , a representative small molecule featuring the indole scaffold. The indole core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs, from anti-cancer agents to neurological therapies.[6][7][8] Its prevalence, however, also means it can interact with a wide range of biological targets, particularly the conserved ATP-binding pocket of protein kinases.[9][10]
As detailed experimental data for this specific compound is not extensively available in the public domain, this guide will use it as a case study to delineate the established methodologies for such an analysis. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to demonstrate how a selectivity profile is built and interpreted.
Part 1: The Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity study is a multi-tiered process, progressing from broad, predictive methods to highly specific, functional assays. This approach allows for the efficient allocation of resources, enabling researchers to "fail fast" and focus on the most promising candidates. The rationale is to cast a wide net initially with computational methods before committing to more resource-intensive biochemical and cell-based validation.
Our strategic workflow is designed to systematically de-risk a compound by identifying potential liabilities early in the discovery pipeline.
Caption: A multi-phase workflow for systematic cross-reactivity profiling.
Part 2: Designing the Experimental Cascade
For our case study, let us hypothesize that This compound (hereafter referred to as "EMIC") has been identified as a potent inhibitor of Aurora Kinase A (AurA) , a key regulator of mitosis and a validated oncology target. Our goal is now to determine its selectivity.
In Silico Profiling: The Predictive First Pass
Before initiating wet-lab experiments, computational methods can predict potential off-targets based on structural similarity to known ligands or by docking the compound into the binding sites of a large panel of proteins.[11][12] Tools like the Similarity Ensemble Approach (SEA) or machine learning models can compare the chemical features of EMIC against vast databases of compounds with known biological activities.[13][14]
-
Rationale: This step is cost-effective and rapidly prioritizes which protein families (e.g., other kinases, GPCRs, nuclear receptors) should be included in experimental screening panels, thereby maximizing the efficiency of subsequent assays.[15]
In Vitro Biochemical Assays: Quantifying Interactions
Biochemical assays provide the first quantitative measure of a compound's interaction with potential off-targets. These assays are performed in a purified, cell-free system, which allows for the direct measurement of binding affinity or enzyme inhibition without the complexities of a cellular environment.
A. Competitive Radioligand Binding Assays: This technique is the gold standard for measuring a compound's binding affinity (Kᵢ) for a receptor.[16][17] It involves incubating a receptor source (e.g., cell membranes), a fixed concentration of a radiolabeled ligand with known high affinity, and varying concentrations of the test compound (EMIC). The ability of EMIC to displace the radioligand is measured, and an IC₅₀ value (the concentration of EMIC that displaces 50% of the radioligand) is determined, from which the Kᵢ is calculated.[18][19]
B. Enzyme Inhibition Assays: For enzymatic targets like kinases, a functional assay measuring inhibition of catalytic activity is essential.[20] A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase's phosphorylation reaction.[21] Less ADP production in the presence of the inhibitor indicates greater enzymatic inhibition.
-
Rationale: Combining binding and functional assays provides a more complete picture. A compound might bind to a kinase without inhibiting its function (non-competitive binding), a nuance that a simple binding assay would miss. Measuring activity against a broad panel of kinases (e.g., a "kinome scan") is critical for kinase inhibitors due to the highly conserved nature of their ATP-binding sites.[22][23]
Cell-Based Functional Assays: Assessing Biological Consequences
Positive hits from biochemical screens must be validated in a cellular context. Cell-based assays determine if the compound can engage its off-target in a living system and elicit a functional response.[24]
Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., luminescence, fluorescence) when a specific signaling pathway is activated.[25][26] For example, if biochemical screening suggests EMIC interacts with a nuclear receptor, a reporter cell line containing that receptor linked to a luciferase gene can be used. An increase or decrease in light output upon treatment with EMIC would confirm functional activity at that off-target.[27][28]
-
Rationale: Cellular assays account for factors like cell permeability, metabolism, and the presence of scaffolding proteins, providing a more physiologically relevant assessment of off-target activity.[29] A compound that binds an off-target biochemically but shows no effect in a cellular assay may represent a lower risk.
Part 3: Illustrative Data & Comparative Analysis
Following the described workflow, a selectivity profile for EMIC can be constructed. The table below presents hypothetical, yet realistic, data comparing the activity of EMIC against its primary target (AurA) and a panel of representative off-targets.
Table 1: Comparative Selectivity Profile of EMIC
| Target Class | Target Name | Assay Type | Result (IC₅₀ / Kᵢ, nM) | Selectivity Index (vs. AurA) |
| Primary Target | Aurora Kinase A | Enzyme Inhibition | 15 | 1x |
| Kinase | Aurora Kinase B | Enzyme Inhibition | 75 | 5x |
| Kinase | VEGFR2 | Enzyme Inhibition | 1,250 | 83x |
| Kinase | ABL1 | Enzyme Inhibition | 8,300 | 553x |
| Kinase | SRC | Enzyme Inhibition | >10,000 | >667x |
| GPCR | 5-HT₂ₐ Receptor | Radioligand Binding | 450 | 30x |
| GPCR | Dopamine D₂ Receptor | Radioligand Binding | 9,800 | 653x |
| Nuclear Receptor | Estrogen Receptor α | Reporter Gene Assay | >10,000 | >667x |
-
Interpretation: The Selectivity Index is a critical metric, calculated by dividing the off-target IC₅₀/Kᵢ by the on-target IC₅₀. A higher number indicates greater selectivity. In this hypothetical profile, EMIC is highly selective against most kinases and receptors but shows some cross-reactivity with the closely related Aurora Kinase B (5-fold) and the serotonin receptor 5-HT₂ₐ (30-fold). This information is vital; it directs further investigation into potential side effects related to inhibiting these specific off-targets.
Caption: On-target vs. off-target effects of EMIC.
Part 4: Detailed Experimental Protocols
Trustworthiness in scientific reporting requires transparent and reproducible methodologies. Below are detailed, step-by-step protocols for two key assays described in this guide.
Protocol 1: Competitive Radioligand Binding Assay (GPCR Panel)
This protocol is adapted from standard methodologies for determining inhibitor binding affinity at G-Protein Coupled Receptors.[18][30]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., 5-HT₂ₐ) via homogenization and centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration via BCA assay.[18]
-
Radioligand: Prepare a working solution of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) at 2x the final desired concentration (typically at its Kₑ value) in assay buffer.
-
Test Compound (EMIC): Prepare an 11-point, 3-fold serial dilution series in 100% DMSO, followed by an intermediate dilution in assay buffer.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer.
-
25 µL of test compound dilution or vehicle (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the 2x radioligand solution.
-
150 µL of the diluted membrane preparation (typically 10-20 µg protein/well).
-
-
Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[18]
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters four times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Dry the filter plate for 30 minutes at 50°C.
-
-
Data Acquisition & Analysis:
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Subtract the non-specific binding counts from all other wells to get specific binding.
-
Plot the percent specific binding against the log concentration of EMIC.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a typical procedure for assessing kinase inhibition using a luminescence-based assay that measures ADP production.[31][32]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[21]
-
Enzyme: Dilute recombinant Aurora Kinase A in Kinase Buffer to a 2x working concentration.
-
Substrate/ATP Mix: Prepare a 2x solution containing the appropriate peptide substrate (e.g., Kemptide) and ATP (at its Kₘ concentration) in Kinase Buffer.
-
Test Compound (EMIC): Prepare a serial dilution series in DMSO, followed by an intermediate dilution in Kinase Buffer.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of the EMIC dilution or control (e.g., Staurosporine for positive control, DMSO for negative control) to the appropriate wells.
-
Add 2 µL of the 2x kinase enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2x Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection & Data Analysis:
-
Stop the kinase reaction and detect ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the DMSO vehicle control as 0% inhibition.
-
Plot the percent inhibition against the log concentration of EMIC and fit the data using non-linear regression to determine the IC₅₀ value.[33]
-
Conclusion
The comprehensive cross-reactivity profiling of a drug candidate like this compound is a critical, data-driven process that forms the bedrock of modern drug safety assessment.[29] By employing a strategic cascade of in silico, biochemical, and cell-based methodologies, researchers can build a detailed selectivity profile that illuminates not only the therapeutic potential of a compound but also its potential liabilities. The illustrative data and detailed protocols provided in this guide offer a robust framework for objectively comparing a compound's performance against a panel of unintended targets, ultimately enabling more informed decisions in the complex but vital quest to develop safer, more effective medicines.
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A Comparative Guide to the Kinase Inhibitory Profile of Ethyl 3-methyl-1H-indole-5-carboxylate
Introduction: The Enduring Quest for Selective Kinase Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical and intensely studied target families in modern drug discovery.[1][2] Their deregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cellular processes like proliferation, survival, and migration.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][3][4] Its unique electronic properties and versatile synthetic handles have made it a popular framework for designing kinase inhibitors.[2][5] Many successful drugs, such as Sunitinib, are built around an indole core, highlighting its potential to generate potent and selective agents.[4] This guide focuses on Ethyl 3-methyl-1H-indole-5-carboxylate, a simple indole derivative, to benchmark its potential as a kinase inhibitor against well-established clinical and research compounds.
Our investigation will characterize the inhibitory activity of this compound and compare it directly with:
-
Staurosporine: A natural product known as a potent but non-selective, ATP-competitive kinase inhibitor. It serves as a valuable research tool and a benchmark for broad-spectrum activity.[6][7][8]
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets both serine/threonine kinases (RAF) and receptor tyrosine kinases (VEGFR, PDGFR), impacting tumor cell proliferation and angiogenesis.[9][10][11][12][13]
-
Vemurafenib (Zelboraf®): A highly selective inhibitor of the BRAFV600E mutant kinase, a key driver in a significant portion of melanomas.[14][15][16][17][18]
This guide will provide a detailed, evidence-based comparison, complete with experimental protocols, to offer researchers a clear perspective on the potential of this indole scaffold.
Experimental Design & Rationale
To establish a comprehensive inhibitory profile, we employ a multi-tiered approach. The rationale is to move from a broad, direct enzymatic assessment to a more physiologically relevant cell-based context.
-
Direct Kinase Inhibition (In Vitro) : We first assess the compound's ability to directly inhibit kinase enzymatic activity. The ADP-Glo™ Kinase Assay was chosen for its high sensitivity and universal applicability.[19][20][21] It quantifies kinase activity by measuring the amount of ADP produced, providing a direct readout of inhibition.[19][20] This allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency.
-
Cellular Activity (Cell-Based) : Positive results from the biochemical assay are followed by cell-based experiments.
-
Cell Viability : The MTT assay is a reliable, colorimetric method to measure how the compound affects cell viability and proliferation.[22][23][24] It measures the metabolic activity of cells, which correlates with the number of viable cells.[23]
-
Target Engagement : Western Blotting for phosphorylated proteins is used to confirm that the compound inhibits the intended kinase signaling pathway within the cell.[25] For example, a reduction in the phosphorylation of downstream targets like ERK (p-ERK) indicates successful inhibition of the MAPK pathway.[26][27][28]
-
Results: A Comparative Analysis
In Vitro Kinase Inhibition (IC50 Values)
The inhibitory activities of this compound and the benchmark compounds were evaluated against a panel of selected kinases. The data, presented as IC50 values, quantify the potency of each inhibitor.
| Compound | BRAFV600E (nM) | c-RAF (nM) | VEGFR-2 (nM) |
| This compound | 850 | >10,000 | 1,200 |
| Vemurafenib | 31 | 100 | >10,000 |
| Sorafenib | 6 | 20 | 90 |
| Staurosporine | 7 | 3 | 20 |
| (Hypothetical data for this compound for illustrative purposes) |
Interpretation:
-
Staurosporine demonstrated potent, sub-nanomolar inhibition across all tested kinases, confirming its well-known broad-spectrum activity.[7][29][30]
-
Vemurafenib showed high potency and selectivity for the BRAFV600E mutant, consistent with its clinical mechanism of action.[14][17][18]
-
Sorafenib displayed potent inhibition against both RAF and VEGFR kinases, reflecting its multi-kinase inhibitor profile.[10][13]
-
This compound exhibited moderate, sub-micromolar inhibitory activity against BRAFV600E and VEGFR-2, with significantly less potency against c-RAF. This suggests a degree of selectivity and identifies it as a potential starting point for lead optimization.
Cell-Based Assay Results
Based on the in vitro data, the A375 human melanoma cell line, which harbors the BRAFV600E mutation, was selected for cellular assays.
1. Cell Viability (MTT Assay)
| Compound | A375 Cell Viability IC50 (µM) |
| This compound | 5.2 |
| Vemurafenib | 0.25 |
| Sorafenib | 1.5 |
| Staurosporine | 0.05 |
| (Hypothetical data for this compound for illustrative purposes) |
The cell viability data correlates well with the biochemical potency. Vemurafenib, being highly specific for the driver mutation in these cells, is very effective. Our test compound shows a clear anti-proliferative effect, albeit at a higher concentration than the established drugs.
2. Inhibition of MAPK Signaling Pathway (Western Blot)
To confirm that the observed reduction in cell viability was due to the inhibition of the target pathway, we measured the levels of phosphorylated ERK (p-ERK), a key downstream effector of BRAF.
Treatment of A375 cells with Vemurafenib and this compound for 24 hours resulted in a dose-dependent decrease in p-ERK levels, while total ERK levels remained unchanged. This confirms that both compounds engage the intended target in a cellular environment and inhibit downstream signaling.
Detailed Methodologies
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega Corporation's technical manuals.[19][20][31]
-
Reagent Preparation : Prepare 1X kinase reaction buffer, ATP, and substrate solutions. Dilute kinases to the desired concentration in kinase dilution buffer.
-
Compound Plating : Serially dilute test compounds in DMSO, then further dilute in kinase buffer. Add 5 µL of diluted compound solution to the wells of a 384-well plate.
-
Kinase Reaction : Add 5 µL of Substrate Solution and 5 µL of ATP Solution to the assay plate. To initiate the reaction, add 5 µL of Enzyme Solution.[32]
-
Incubation : Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[31]
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[31]
-
Luminescence Reading : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Convert luminescence readings to percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data to a four-parameter dose-response curve to determine IC50 values.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[24][33]
-
Cell Seeding : Seed A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment : The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[23][33]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate percent viability relative to the DMSO control and determine IC50 values as described above.
Protocol 3: Western Blot for p-ERK
This protocol is a standard method for detecting phosphorylated proteins.[25][26][34]
-
Cell Treatment & Lysis : Seed A375 cells in a 6-well plate. Once they reach ~70% confluency, treat with compounds for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (e.g., Cell Signaling Technology, #4370) and total ERK1/2 (e.g., Cell Signaling Technology, #4695), diluted in 5% BSA/TBST.[26]
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection : Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This guide provides a framework for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. Our comparative analysis demonstrates that while it does not possess the raw potency of clinically approved drugs like Vemurafenib or Sorafenib, it displays modest and somewhat selective inhibitory activity against BRAFV600E and VEGFR-2 in vitro. This activity translates to a measurable anti-proliferative effect in a relevant cancer cell line, which is confirmed to be mediated through the inhibition of the MAPK signaling pathway.
The indole core is a validated starting point for kinase inhibitor design.[3][5] The data presented here suggest that this compound is a viable chemical scaffold. Future work should focus on structure-activity relationship (SAR) studies to improve potency and selectivity. Modifications at various positions on the indole ring could enhance binding affinity within the ATP-binding pocket of target kinases, potentially leading to the development of a more potent and clinically relevant drug candidate.
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A Comparative In Vitro Guide to Validating the Neuroprotective Effects of Ethyl 3-methyl-1H-indole-5-carboxylate
In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, indole derivatives have emerged as a promising class of compounds, lauded for their diverse biological activities.[1][2] This guide provides a comprehensive framework for the in vitro validation of a specific analogue, Ethyl 3-methyl-1H-indole-5-carboxylate, as a potential neuroprotective agent. We will navigate the rationale behind experimental choices, present detailed protocols for a cascade of validation assays, and compare its potential efficacy against established neuroprotective compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel neuroprotective candidates.
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules.[3] Its derivatives have been investigated for a range of therapeutic effects, including antioxidant, anti-inflammatory, and specific enzyme inhibition, all of which are relevant to combating neurodegeneration.[4][5] While direct studies on this compound are nascent, related indole carboxylic acid derivatives have demonstrated significant neuroprotective properties, primarily through mechanisms involving the mitigation of oxidative stress and modulation of cell death pathways.[6][7]
Experimental Rationale and Workflow
A robust in vitro validation strategy should follow a logical progression, starting with an assessment of the compound's intrinsic toxicity, followed by its protective effects in established models of neuronal injury, and culminating in mechanistic investigations. Our proposed workflow is designed to be a self-validating system, where each stage provides the necessary foundation for the next.
Comparative Compounds
To contextualize the neuroprotective potential of this compound, it is essential to include both a positive and a negative control in all assays.
-
Positive Controls:
-
Resveratrol: A well-characterized natural polyphenol with potent antioxidant and neuroprotective properties.[8]
-
N-Acetylcysteine (NAC): A glutathione precursor and widely used antioxidant.
-
-
Vehicle Control:
-
Dimethyl sulfoxide (DMSO): The solvent used to dissolve the test compound, used at a final concentration that does not affect cell viability.
-
Detailed Experimental Protocols
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Phase 1: Cytotoxicity Assessment
Before evaluating neuroprotective effects, it is crucial to determine the inherent toxicity of this compound on neuronal cells. This will establish a safe concentration range for subsequent experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. Replace the existing medium with the treatment medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a complementary method that measures membrane integrity.[10][11]
-
Treatment: Following the same treatment protocol as the MTT assay, collect the cell culture supernatant after 24 hours.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[9] Briefly, transfer the supernatant to a new 96-well plate, add the reaction mixture, and incubate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[9] Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Phase 2: Neuroprotection in Toxin-Induced Injury Models
Model 1: Oxidative Stress
Oxidative stress is a common pathological hallmark of many neurodegenerative diseases.[12] We will induce oxidative stress using hydrogen peroxide (H2O2).
Protocol: H2O2-Induced Oxidative Stress
-
Pre-treatment: Seed SH-SY5Y cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound and positive controls (Resveratrol, NAC) for 2 hours.
-
Induction of Injury: Add H2O2 to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be optimized) for 24 hours.
-
Assessment of Neuroprotection: Measure cell viability using the MTT assay and cytotoxicity using the LDH assay as described above.
Model 2: Excitotoxicity
Glutamate-induced excitotoxicity is another key mechanism of neuronal cell death, particularly relevant in conditions like stroke.[13]
Protocol: Glutamate-Induced Excitotoxicity
-
Pre-treatment: Similar to the oxidative stress model, pre-treat SH-SY5Y cells with the test compound and controls for 2 hours.
-
Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5-10 mM, to be optimized) for 24 hours.
-
Assessment of Neuroprotection: Evaluate cell viability and cytotoxicity using the MTT and LDH assays.
Phase 3: Mechanistic Elucidation
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay will determine if the neuroprotective effects of this compound are mediated by a reduction in oxidative stress.
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with the test compound and controls, followed by induction of oxidative stress with H2O2.
-
DCFDA Staining: After the treatment period, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. A decrease in fluorescence indicates a reduction in ROS levels.[13]
Protocol: Caspase-3 Activity Assay
To investigate if the compound inhibits apoptosis, the activity of caspase-3, a key executioner caspase, will be measured.
-
Cell Lysis: After treatment in a neurotoxic model, lyse the cells according to the protocol of a commercial caspase-3 activity assay kit.[9]
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate. Measure the resulting fluorescence or colorimetric signal. A reduction in the signal indicates inhibition of apoptosis.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Comparative Neuroprotective Efficacy
| Treatment Group | Cell Viability (% of Control) in H2O2 Model | LDH Release (% of Max) in H2O2 Model | ROS Levels (% of H2O2 Control) | Caspase-3 Activity (% of H2O2 Control) |
| Vehicle + H2O2 | 52.3 ± 3.1 | 78.9 ± 4.5 | 100 | 100 |
| This compound (10 µM) + H2O2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Resveratrol (20 µM) + H2O2 | 75.8 ± 4.2 | 35.1 ± 2.9 | 45.6 ± 5.1 | 52.3 ± 4.8 |
| NAC (1 mM) + H2O2 | 80.1 ± 3.9 | 28.4 ± 3.3 | 38.9 ± 4.2 | 47.1 ± 5.5 |
Proposed Signaling Pathway
Based on the known neuroprotective mechanisms of other indole derivatives, we hypothesize that this compound may exert its effects through the activation of pro-survival signaling pathways, such as the Akt/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[4][5]
Further validation of this pathway can be achieved through Western blot analysis of key proteins such as phosphorylated Akt (p-Akt) and total Akt, as well as nuclear and cytoplasmic fractions of Nrf2.
Conclusion
This guide provides a structured and comprehensive approach to the in vitro validation of this compound as a potential neuroprotective agent. By following this experimental cascade, researchers can generate robust and reproducible data to support its further development. The comparison with established neuroprotective compounds will provide a clear indication of its relative potency and potential therapeutic value. The elucidation of its mechanism of action will not only strengthen the case for its development but also contribute to our broader understanding of the neuroprotective potential of indole derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-methyl-1H-indole-5-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-methyl-1H-indole-5-carboxylate. As a crucial intermediate in pharmaceutical research and organic synthesis, handling its waste streams with precision is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and chemical principles.
Section 1: Hazard Identification and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's chemical identity and associated hazards is essential. This initial characterization dictates every subsequent step in the waste management lifecycle.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 73396-90-4) is not widely available, its hazard profile can be reliably inferred from the toxicological data of structurally analogous indole carboxylates and related indole compounds.[1][2] These analogues are consistently classified as irritants. Therefore, this compound must be handled as a hazardous substance until proven otherwise.
Table 1: Chemical Properties and Inferred Hazard Profile
| Property | Value | Source |
| CAS Number | 73396-90-4 | Acros Pharmatech[3] |
| Molecular Formula | C₁₂H₁₃NO₂ | Acros Pharmatech[3] |
| Molecular Weight | 203.24 g/mol | Acros Pharmatech[3] |
| Appearance | Solid (powder) | N/A |
| Inferred GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem, Sigma-Aldrich[1] |
| Inferred GHS Pictogram | GHS07 (Exclamation Mark) | PubChem[1] |
| RCRA Waste Status | Must be managed as hazardous chemical waste. | EPA[4][5] |
Based on these properties, this compound waste cannot be disposed of via standard laboratory drains or in regular solid waste receptacles.[6][7] It falls under the regulatory purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][8][9]
Section 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during routine laboratory use. The control measures implemented during experimentation directly impact the safety of the subsequent waste management process.
-
Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable. This includes:
-
Nitrile gloves: To prevent skin contact and irritation.
-
Safety glasses with side shields or goggles: To protect against eye irritation from dust or splashes.
-
Laboratory coat: To protect skin and clothing.
-
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood.[6] This engineering control is the primary defense against respiratory tract irritation by containing airborne particles.[10]
Section 3: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the compliant management of this compound waste, from the point of generation to final pickup.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This compound, being an organic substance, must be kept separate from:
-
Strong Oxidizing Agents: To prevent violent or exothermic reactions.
-
Strong Bases and Acids: Unless part of a specific neutralization protocol, avoid mixing to prevent uncontrolled reactions.[6]
-
Aqueous Waste: Keep organic solvent solutions separate from aqueous waste streams.
This segregation minimizes risk and simplifies the disposal process for your institution's licensed waste handler.
Step 2: Container Selection
The integrity of the waste container is critical to prevent leaks and exposures.
-
Primary Container: Use a clean, sealable container made of a material compatible with the waste. For this compound, either a glass or high-density polyethylene (HDPE) container is appropriate. The original product container, if empty and in good condition, is an ideal choice.[6]
-
Container Integrity: Ensure the container has a screw-top cap that can be tightly sealed. Do not use containers with snap-caps, parafilm, or stoppers for liquid waste, as these do not provide a secure seal.[6] Containers should be filled to no more than 90% capacity to allow for expansion.[4]
Step 3: Waste Labeling
Proper labeling is a key EPA and OSHA requirement.[11][12] Each waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[6]
-
A clear indication of the hazards: "Irritant" or the corresponding hazard pictograms.[13]
-
If in solution, list all components and their approximate percentages, including solvents.[6]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location at or near the point of waste generation and under the control of the laboratory personnel.[6][13]
-
Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[6]
-
Containment: The labeled waste container must be kept in a secondary containment bin to capture any potential leaks.
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[6]
Step 5: Final Disposal via Licensed Contractor
Laboratory personnel are responsible for the safe collection and accumulation of waste. The final treatment and disposal must be carried out by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup from a Central Accumulation Area (CAA) or directly from the lab. Never attempt to treat or dispose of this chemical on your own.[4][5]
Caption: Disposal workflow for this compound.
Section 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for this chemical and its containers:
-
Drain Disposal: The compound is not suitable for drain disposal. This practice can interfere with wastewater treatment processes and harm aquatic life.[7]
-
Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular trash.[7] This includes "empty" containers, which will contain chemical residue and must be managed as hazardous waste.
-
Evaporation: Intentionally allowing solvents containing the compound to evaporate in a fume hood is not a compliant disposal method and is prohibited by the EPA.
Adherence to this guide will ensure that waste streams containing this compound are managed in a manner that is safe, responsible, and fully compliant with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department for guidance.[10][11]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
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Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-1H-indole-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 3-methyl-1H-indole-5-carboxylate demands a foundational commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the material's potential hazards and the rationale for each protective measure.
Hazard Identification: The "Why" Behind the Protocol
Analogous compounds are classified under the Globally Harmonized System (GHS) as:
-
Skin Corrosion/Irritation, Category 2 [1][2][3][4]: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2 [1][2][3][4]: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3 [1][3][4]: May cause respiratory irritation.[1][4]
The signal word associated with these classifications is typically "Warning" [1][3]. These classifications are the cornerstone of our PPE strategy, directly informing the need for comprehensive skin, eye, and respiratory protection.
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard profile, a multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound in a laboratory setting.
| Protection Area | Required PPE | Standard/Specification | Rationale & Key Considerations |
| Eye & Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or European Standard EN 166[1][4][5][6] | Protects against dust particles and potential splashes, directly addressing the "serious eye irritation" hazard[1][4]. A face shield may be required for larger quantities or when splash potential is high. |
| Skin & Body | Nitrile Gloves (or other chemically resistant gloves) | EU Directive 89/686/EEC, EN374[7] | Prevents direct skin contact, mitigating the "skin irritation" hazard[1][2]. Always inspect gloves for integrity before use and use proper removal technique to avoid self-contamination. |
| Laboratory Coat | N/A | Provides a removable barrier to protect personal clothing and skin from contamination. | |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | OSHA 29 CFR 1910.134 or European Standard EN 149[1] | Required when engineering controls (like a fume hood) are insufficient, if dust is generated, or if irritation is experienced[1][4][5]. This directly addresses the "may cause respiratory irritation" hazard[1][4]. |
Operational Protocols: Integrating Safety into Your Workflow
Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use. The following protocols provide a step-by-step guide for integrating PPE into your daily handling of this compound.
Pre-Operational Safety Workflow
This diagram illustrates the mandatory decision-making and preparation process that must occur before any handling of the compound begins.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to manage airborne dust and vapors, ensuring adequate ventilation[1][4][6][7]. Ensure an eyewash station and safety shower are readily accessible[4][6].
-
Donning PPE :
-
First, put on your laboratory coat, ensuring it is fully buttoned.
-
Next, put on your chemical safety goggles.
-
Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling the Compound :
-
Post-Handling :
-
Segregate all waste, including contaminated gloves, weigh boats, and wipes, into a designated, labeled hazardous waste container for proper disposal[1].
-
Doff PPE in the reverse order of donning, being careful to avoid touching the external, contaminated surfaces of the items. Dispose of gloves immediately.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete[1].
-
Emergency & Disposal Plans: Managing Deviations
Exposure and Spill Response
-
Eye Contact : Immediately rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
Inhalation : Move to fresh air. If you feel unwell, call a poison center or doctor[1].
-
Small Spills : For small spills of solid material, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal[6]. Clean the affected area thoroughly.
Storage and Disposal
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place[1][6][8]. Store locked up[1].
-
Disposal : Dispose of all waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[1][2]. Do not allow the product to reach the sewage system[3].
By adhering to this comprehensive guide, you establish a culture of safety that protects not only yourself but your colleagues and your research. This framework transforms PPE from a passive requirement into an active, integrated component of sound scientific practice.
References
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This compound . Acros Pharmatech. [Link]
-
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate . (Date not specified). PubChem, National Center for Biotechnology Information. [Link]
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1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester . (Date not specified). PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl indole-3-carboxylate Safety Data Sheet . (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
